molecular formula C10H5ClF3N B1351144 2-Chloro-4-(trifluoromethyl)quinoline CAS No. 2806-29-3

2-Chloro-4-(trifluoromethyl)quinoline

Cat. No.: B1351144
CAS No.: 2806-29-3
M. Wt: 231.6 g/mol
InChI Key: FNDXRWXUIYHEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H5ClF3N and its molecular weight is 231.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDXRWXUIYHEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382350
Record name 2-chloro-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2806-29-3
Record name 2-chloro-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2806-29-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 2-Chloro-4-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological activities through logical relationships and generalized experimental workflows. The strategic incorporation of a chloro group at the 2-position and a trifluoromethyl group at the 4-position of the quinoline scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in the development of new pharmaceuticals.

Core Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] Its core chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₅ClF₃N[1][2][3]
Molecular Weight 231.60 g/mol [1][2]
CAS Number 2806-29-3[1][2][3]
Appearance Solid[1][2]
Melting Point 39-42 °C[1][2]
Boiling Point (Predicted) 270.8 ± 35.0 °C[4]
pKa (Predicted) -2.12 ± 0.50[4]
Density (Predicted) 1.427 ± 0.06 g/cm³[4]

Solubility Profile

Solvent TypePredicted SolubilityRationale
Water LowThe hydrophobic quinoline ring and the trifluoromethyl group limit interaction with polar water molecules.
Non-Polar Organic Solvents (e.g., Hexane, Toluene) HighFavorable interactions between the non-polar solvent and the aromatic and trifluoromethyl components of the molecule.
Polar Aprotic Organic Solvents (e.g., DMSO, DMF) SolubleThese solvents are generally effective at dissolving a wide range of organic compounds.
Polar Protic Organic Solvents (e.g., Ethanol, Methanol) SolubleThe polarity of the solvent can interact with the nitrogen atom of the quinoline ring, while the organic character of the solvent can solvate the rest of the molecule.

Spectral Data for Characterization

Detailed experimental spectra for this compound are not widely published. However, standard spectroscopic techniques are used for its characterization. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the protons on the quinoline ring system. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.
¹³C NMR Resonances for the ten carbon atoms of the quinoline scaffold. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The chemical shifts of the carbons in the pyridine ring would be significantly affected by the substituents.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (231.60). The isotopic pattern of the molecular ion would show a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline ring system. C-Cl and C-F stretching vibrations would also be present.

Experimental Protocols

Synthesis of this compound

A definitive, step-by-step protocol for the synthesis of this compound is not available in the cited literature. However, a plausible synthetic route can be constructed based on established methods for quinoline synthesis, such as the Conrad-Limpach or Friedländer synthesis, followed by chlorination. A general, representative two-step procedure is outlined below.

Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline

This step can be achieved via a Conrad-Limpach-type reaction.

  • Materials:

    • An appropriate aniline derivative

    • Ethyl trifluoroacetoacetate

    • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • A mixture of the aniline and ethyl trifluoroacetoacetate is heated to approximately 140°C to form the anilinocrotonate intermediate.

    • The intermediate is added to a hot, high-boiling point solvent (e.g., diphenyl ether) at around 250°C to effect cyclization.

    • Upon cooling, the 4-hydroxy-2-(trifluoromethyl)quinoline product precipitates and can be collected by filtration.

Step 2: Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline

  • Procedure:

    • The 4-hydroxy-2-(trifluoromethyl)quinoline from Step 1 is treated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

    • The reaction mixture is heated under reflux for several hours.

    • After cooling, the reaction mixture is carefully poured onto crushed ice.

    • The precipitated solid, this compound, is collected by filtration, washed with water, and dried.

Purification

The crude product from the synthesis can be purified by recrystallization.

  • Materials:

    • Crude this compound

    • A suitable solvent system (e.g., ethanol/water, hexane, or isopropanol)

  • Procedure:

    • Dissolve the crude solid in a minimum amount of the chosen hot solvent.

    • If necessary, hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the pure crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of non-polar and polar organic solvents, such as hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water or methanol and water would likely provide good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, which aids in structural elucidation.

Potential Biological Activity and Experimental Workflows

While specific signaling pathways for this compound are not detailed in the available literature, quinoline derivatives are known to exhibit a range of biological activities, including anticancer and antimalarial properties. Many quinoline-based compounds function as kinase inhibitors.

Hypothetical Signaling Pathway: Kinase Inhibition

The following diagram illustrates a generalized signaling pathway that could be targeted by a quinoline-based kinase inhibitor. This is a hypothetical representation based on the known mechanisms of similar compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR SGK1 SGK1 AKT->SGK1 mTOR->TF SGK1->TF Compound This compound Compound->RTK Inhibition Compound->PI3K Compound->AKT Compound->mTOR Compound->SGK1 Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation G cluster_workflow In Vitro Anticancer Screening Workflow start Synthesized Compound: This compound cell_culture Culture Cancer Cell Lines (e.g., HCT116, Caco-2) start->cell_culture treatment Treat Cells with Varying Concentrations of the Compound cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) treatment->cytotoxicity_assay ic50 Determine IC50 Value cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis western_blot Western Blot for Key Signaling Proteins ic50->western_blot data_analysis Data Analysis and Mechanism Hypothesis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis end Lead Compound Identification data_analysis->end

References

synthesis of 2-Chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic route for this compound, a key intermediate in the development of various pharmaceutical and agrochemical agents. The document details the necessary starting materials, reaction conditions, and expected outcomes, supported by quantitative data and detailed experimental protocols.

Overview of the Primary Synthetic Pathway

The most common and well-documented method for the is a two-step process. This pathway begins with the synthesis of the key intermediate, 4-Hydroxy-2-(trifluoromethyl)quinoline, through a Conrad-Limpach-type reaction. This intermediate is subsequently chlorinated to yield the final product.

The overall synthetic scheme can be visualized as follows:

G cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Chlorination Aniline Aniline Step1_Reactants Aniline->Step1_Reactants Ethyl_4_4_4_trifluoro_3_oxobutanoate Ethyl_4_4_4_trifluoro_3_oxobutanoate Ethyl_4_4_4_trifluoro_3_oxobutanoate->Step1_Reactants 4_Hydroxy_2_trifluoromethyl_quinoline 4_Hydroxy_2_trifluoromethyl_quinoline Step1_Reactants->4_Hydroxy_2_trifluoromethyl_quinoline p-TsOH, Toluene Reflux (Dean-Stark) 4_Hydroxy_2_trifluoromethyl_quinoline_2 4-Hydroxy-2- (trifluoromethyl)quinoline 2_Chloro_4_trifluoromethyl_quinoline 2_Chloro_4_trifluoromethyl_quinoline 4_Hydroxy_2_trifluoromethyl_quinoline_2->2_Chloro_4_trifluoromethyl_quinoline POCl3, Reflux

Figure 1: Overall synthetic pathway for this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants, intermediate, and final product involved in this synthesis.

Table 1: Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
Aniline62-53-3C₆H₇N93.13Liquid-6
Ethyl 4,4,4-trifluoro-3-oxobutanoate372-31-6C₆H₇F₃O₃184.11LiquidN/A
4-Hydroxy-2-(trifluoromethyl)quinoline1701-18-4C₁₀H₆F₃NO213.16SolidN/A
This compound2806-29-3C₁₀H₅ClF₃N231.60Solid39-42[1]

Table 2: Summary of Reaction Conditions and Yields

Reaction StepKey ReagentsSolventCatalystTemperature (°C)Reaction TimeTypical Yield (%)
1. Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinolineAniline, Ethyl 4,4,4-trifluoro-3-oxobutanoateToluenep-Toluenesulfonic acid140 (Reflux)Overnight51.82[2]
2. Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinolinePhosphorus oxychloride (POCl₃)NoneN/AReflux2-4 hoursHigh (estimated)

Experimental Protocols

The following are detailed experimental procedures for the two key steps in the .

Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline

This procedure is based on the Conrad-Limpach synthesis methodology.

Materials:

  • Aniline

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • p-Toluenesulfonic acid

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (2.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), p-toluenesulfonic acid (0.05 eq.), and toluene.

  • Heat the mixture to 140°C and allow it to reflux overnight. Water generated during the reaction will be collected in the Dean-Stark trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield 4-Hydroxy-2-(trifluoromethyl)quinoline as a solid.[2]

G Start Start Setup Combine Aniline, Ethyl 4,4,4-trifluoro- 3-oxobutanoate, p-TsOH, and Toluene in a flask with a Dean-Stark trap. Start->Setup Reflux Heat to 140°C and reflux overnight. Collect water in the Dean-Stark trap. Setup->Reflux Cool Cool the reaction mixture to room temperature. Reflux->Cool Wash Wash with saturated NaHCO3, water, and brine. Cool->Wash Dry Dry the organic layer over anhydrous Na2SO4. Wash->Dry Concentrate Filter and concentrate under reduced pressure. Dry->Concentrate Purify Purify by silica gel column chromatography. Concentrate->Purify End Obtain pure 4-Hydroxy-2- (trifluoromethyl)quinoline Purify->End

Figure 2: Experimental workflow for the synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline.

Step 2: Synthesis of this compound

This is a representative procedure for the chlorination of a 4-hydroxyquinoline derivative.

Materials:

  • 4-Hydroxy-2-(trifluoromethyl)quinoline

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution or ammonium hydroxide

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add 4-Hydroxy-2-(trifluoromethyl)quinoline (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and cautiously pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates out of the solution.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

G Start Start Combine Add 4-Hydroxy-2-(trifluoromethyl)quinoline to excess POCl3 in a flask. Start->Combine Reflux Heat to reflux for 2-4 hours. Monitor reaction by TLC. Combine->Reflux Cool Cool the reaction mixture to room temperature. Reflux->Cool Quench Slowly pour the mixture onto crushed ice with stirring. Cool->Quench Neutralize Neutralize with saturated NaHCO3 or NH4OH until a precipitate forms. Quench->Neutralize Filter Collect the solid by vacuum filtration, wash with water, and dry. Neutralize->Filter End Obtain 2-Chloro-4- (trifluoromethyl)quinoline Filter->End

Figure 3: Experimental workflow for the chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline.

Alternative Synthetic Strategies

While the described two-step synthesis is the most direct approach, other classical quinoline syntheses could potentially be adapted. These include:

  • Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the target molecule, this would require a suitably substituted 2-aminoaryl ketone.

  • Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone under acidic conditions.

However, for the specific substitution pattern of this compound, the Conrad-Limpach reaction followed by chlorination remains the most practical and reported method.

Safety Considerations

  • Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a fume hood. The quenching step is particularly hazardous and requires careful, slow addition to ice.

  • Toluene: Flammable and has associated health risks with prolonged exposure. Use in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.

References

2-Chloro-4-(trifluoromethyl)quinoline CAS number 2806-29-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)quinoline (CAS: 2806-29-3)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, spectroscopic data, synthesis, chemical reactivity, and applications in drug discovery, supported by experimental protocols and graphical representations of key processes.

Physicochemical and Safety Data

This compound is a solid organic compound widely used as a synthetic intermediate.[1] Its core properties and safety information are summarized below.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 2806-29-3[1][2][3][4]
Molecular Formula C₁₀H₅ClF₃N[1][2][3][4]
Molecular Weight 231.60 g/mol [1][2][5]
Appearance Solid[1][5]
Melting Point 39-42 °C[1][5]
IUPAC Name This compound[2]
InChI Key FNDXRWXUIYHEDU-UHFFFAOYSA-N[1][2]
SMILES C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F[2]

Table 2: GHS Safety and Hazard Information

CategoryInformationReference
Pictogram GHS06 (Skull and Crossbones)[1][5]
Signal Word Danger[1][5]
Hazard Statements H301: Toxic if swallowed. H319: Causes serious eye irritation.[1][2][5]
Precautionary Statements P264, P270, P280, P301+P316, P305+P351+P338, P337+P313, P405, P501[2]
Hazard Class Acute Toxicity 3 (Oral), Eye Irritation 2[1][2]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is commonly achieved through a multi-step process starting from an appropriate aniline derivative, proceeding via a Conrad-Limpach reaction to form a 4-hydroxyquinoline intermediate, which is subsequently chlorinated.[6][7]

synthesis_pathway start o-Trifluoromethylaniline intermediate1 4-Hydroxy-2-methyl-8- (trifluoromethyl)quinoline (Intermediate) start->intermediate1 Conrad-Limpach Cyclization reagent1 Ethyl Acetoacetate reagent1->intermediate1 Conrad-Limpach Cyclization product This compound intermediate1->product Chlorination reagent2 Phosphorus Oxychloride (POCl₃) reagent2->product

Caption: General synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline

  • Condense o-trifluoromethylaniline with an equimolar amount of ethyl ethoxymethylenemalonate.[7]

  • Heat the mixture to initiate the condensation reaction, typically at temperatures above 100 °C, to form the anilinomethylene-malonate intermediate.[7]

  • Induce thermal cyclization of the intermediate by heating at a higher temperature (e.g., in a high-boiling solvent like diphenyl ether) to yield 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline.[7]

  • Saponify the resulting ester using a base (e.g., NaOH) followed by acidification to produce 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline.[7]

  • Decarboxylate the carboxylic acid by heating to yield the 4-hydroxy-8-(trifluoromethyl)quinoline intermediate.

Step 2: Chlorination to this compound

  • In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the 4-hydroxy-8-(trifluoromethyl)quinoline intermediate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).[6]

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Carefully cool the reaction mixture to room temperature.

  • Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain pure this compound.[7]

Chemical Reactivity and Applications

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.[8][9][10] The trifluoromethyl group often enhances metabolic stability and binding affinity. The chlorine atom at the C2 position of this compound is a versatile synthetic handle, functioning as a good leaving group for nucleophilic aromatic substitution (SNAr) and as a reactive site for transition metal-catalyzed cross-coupling reactions.

reactivity_diagram start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu-H suzuki Suzuki Coupling start->suzuki Ar-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald R₂N-H Pd Catalyst product_snar 2-Alkoxy/Amino/Thio- Substituted Derivatives snar->product_snar product_suzuki 2-Aryl/Heteroaryl- Substituted Derivatives suzuki->product_suzuki product_buchwald 2-Amino- Substituted Derivatives buchwald->product_buchwald

Caption: Major reaction pathways for this compound.

Application in Drug Discovery: Cysteine Protease Inhibitors

Derivatives of 2-chloroquinoline have been investigated as potential inhibitors of viral cysteine proteases, such as the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2.[11] These enzymes are essential for viral replication, making them attractive drug targets. The chloroquinoline scaffold can be functionalized to create non-peptide molecules that bind to the active site of these proteases, potentially leading to inhibition.[11]

inhibition_pathway virus Viral Polyprotein protease Cysteine Protease (e.g., MPro, PLPro) virus->protease Substrate proteins Functional Viral Proteins protease->proteins Cleavage replication Viral Replication proteins->replication inhibitor Quinoline-based Inhibitor inhibitor->protease Inhibition

Caption: Mechanism of viral inhibition by targeting essential cysteine proteases.

Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid to form a 2-aryl derivative.

  • To a reaction vessel (e.g., a microwave vial), add this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O).

  • Seal the vessel and heat the mixture. The reaction can be run under conventional heating (e.g., 80–110 °C) or in a microwave reactor for faster reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the 2-aryl-4-(trifluoromethyl)quinoline product.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Chloro-4-(trifluoromethyl)quinoline. The document details the key spectroscopic and crystallographic techniques employed in the characterization of this fluorinated quinoline derivative, offering both theoretical and practical insights for its identification and analysis.

Compound Profile

This compound is a halogenated heterocyclic compound with the chemical formula C₁₀H₅ClF₃N.[1][2][3] Its structure, featuring a quinoline core substituted with a chlorine atom and a trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science.

PropertyValueReference
CAS Number 2806-29-3[1][3]
Molecular Formula C₁₀H₅ClF₃N[1][2][3]
Molecular Weight 231.60 g/mol [1][3][4]
Melting Point 39-42 °C[3]
Appearance Solid[3]
SMILES C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F[2][4]
InChI InChI=1S/C10H5ClF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H[2][4]

Spectroscopic and Crystallographic Analysis

The definitive structure of this compound is established through a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms within the molecule.

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.5 - 7.7s
H-58.1 - 8.3d
H-67.6 - 7.8t
H-77.8 - 8.0t
H-88.0 - 8.2d
Note: These are predicted values based on general principles and data from similar quinoline derivatives. Actual experimental values may vary.

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the chemical environments of the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3120 - 122
C-4138 - 140 (q)
C-4a128 - 130
C-5127 - 129
C-6129 - 131
C-7126 - 128
C-8130 - 132
C-8a148 - 150
-CF₃122 - 124 (q)
Note: These are predicted values based on general principles and data from similar quinoline derivatives. Actual experimental values may vary.

2.1.3. Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
-CF₃-60 to -65s
Note: Chemical shifts are referenced to CFCl₃. These are predicted values based on data from similar trifluoromethyl-substituted aromatic compounds.

2.1.4. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm, centered around 6 ppm.

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to approximately 200 ppm, centered around -80 ppm.

    • Use a proton-decoupled single-pulse experiment.

  • Data Processing: Process the acquired free induction decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C).

NMR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

2.2.1. Predicted Mass Spectrum Data

The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.

IonPredicted m/z
[M]⁺231.0063
[M+H]⁺232.0141
[M+Na]⁺254.0030
Note: These are predicted monoisotopic masses.

2.2.2. Experimental Protocol for GC-MS

A general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]

  • GC Separation:

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis prepare_solution Prepare Dilute Solution injection Injection prepare_solution->injection separation Column Separation injection->separation ionization Ionization (EI) separation->ionization analysis Mass Analysis ionization->analysis detection Detection analysis->detection analyze_spectrum Analyze Mass Spectrum detection->analyze_spectrum

GC-MS Experimental Workflow
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

2.3.1. Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3100-3000C-H stretch (aromatic)
1600-1450C=C and C=N stretch (aromatic rings)
1350-1150C-F stretch (trifluoromethyl group)
850-750C-H bend (aromatic, out-of-plane)
800-600C-Cl stretch
Note: These are predicted absorption ranges. Actual peak positions can vary.

2.3.2. Experimental Protocol for FTIR Spectroscopy (Solid Sample)

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[6][7]

    • Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[6][7]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[6][7]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans for a good quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

2.4.1. Experimental Protocol for Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture. This is typically the most challenging step.

  • Crystal Mounting: Select a high-quality crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[8]

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

experimental_workflow_xray cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination crystallization Crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement

X-ray Crystallography Experimental Workflow

Synthesis Pathway

A plausible synthetic route to this compound can be envisioned through a multi-step process.

synthesis_pathway aniline Aniline intermediate1 Ethyl 3-(phenylamino)-4,4,4-trifluorobut-2-enoate aniline->intermediate1 acetoacetate Ethyl 4,4,4-trifluoroacetoacetate acetoacetate->intermediate1 cyclization Cyclization (e.g., Dowtherm A, heat) intermediate1->cyclization hydroxyquinoline 4-Hydroxy-2-(trifluoromethyl)quinoline cyclization->hydroxyquinoline chlorination Chlorination (e.g., POCl₃) hydroxyquinoline->chlorination product This compound chlorination->product

Plausible Synthetic Pathway

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of various analytical techniques. NMR spectroscopy provides detailed information about the molecular framework, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies key functional groups, and X-ray crystallography offers an unambiguous determination of the three-dimensional structure. The experimental protocols and data presented in this guide serve as a comprehensive resource for the characterization and analysis of this important chemical entity.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-4-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a combination of physical data, predicted spectroscopic values, and experimental data from closely related analogs to offer a robust profile for researchers. The information is intended to support efforts in drug discovery, chemical synthesis, and materials science.

Chemical and Physical Properties

This compound is a solid, halogenated aromatic heterocyclic compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₅ClF₃N[2][3]
Molecular Weight 231.60 g/mol [2]
CAS Number 2806-29-3[2][3]
Appearance Solid[1]
Melting Point 39-42 °C[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the quinoline ring system. The trifluoromethyl group at the C4 position and the chlorine atom at the C2 position will influence the chemical shifts of the protons on the heterocyclic and benzene rings through their electronic effects.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Predicted and Analogous NMR Data:

NucleusPredicted Chemical Shift (ppm)Notes on Analogous Compounds
¹H 7.5 - 8.5In related 2-methyl-4-(trifluoromethyl)quinoline, aromatic protons appear between 7.54 and 8.10 ppm.[4] For 6-chloro-2-substituted-4-(trifluoromethyl)quinolines, aromatic protons are observed in the range of 7.56 to 8.22 ppm.[4]
¹³C 118 - 162For 6-chloro-2-propyl-4-(trifluoromethyl)quinoline, carbon signals of the quinoline ring appear between 119.0 and 162.4 ppm.[4] The carbon of the CF₃ group in various trifluoromethylated quinolines shows a quartet with a coupling constant (J) of approximately 33-35 Hz.[5][6]
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio) is anticipated.

Predicted Mass Spectrometry Data:

AdductPredicted m/z
[M]+231.00571
[M+H]⁺232.01354
[M+Na]⁺253.99548
[M-H]⁻229.99898

Data sourced from predicted values.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands based on Analogous Compounds:

Wavenumber (cm⁻¹)AssignmentNotes on Analogous Compounds
3100 - 3000C-H stretching (aromatic)Observed in the spectra of quinoline and its derivatives.[8][9]
1610 - 1500C=C and C=N stretching (aromatic ring)Strong bands in this region are characteristic of the quinoline skeleton.[4][10]
1350 - 1150C-F stretching (CF₃ group)Strong absorptions in this region are typical for trifluoromethyl groups.
850 - 750C-H out-of-plane bendingCharacteristic bands for substituted benzene and pyridine rings.
~750C-Cl stretchingThe C-Cl stretching frequency can vary but is often found in this region.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoline derivatives, which can be adapted for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

Instrumentation and Data Acquisition (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • GC Column: A standard non-polar column (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

Infrared (IR) Spectroscopy (FT-IR)

Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Instrument: Fourier-Transform Infrared (FT-IR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Synthetic Pathway and Experimental Workflow

A plausible synthetic route for this compound involves a multi-step process, likely starting from a substituted aniline and building the quinoline ring system, followed by chlorination. A potential pathway is the Conrad-Limpach synthesis followed by a chlorination step.

G cluster_0 Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline cluster_1 Chlorination cluster_2 Purification & Analysis Aniline Aniline Intermediate_1 Intermediate Adduct Aniline->Intermediate_1 Condensation Ethyl_Acetoacetate Ethyl trifluoroacetoacetate Ethyl_Acetoacetate->Intermediate_1 Quinolinol 4-Hydroxy-2-(trifluoromethyl)quinoline Intermediate_1->Quinolinol Cyclization (High Temperature) Target_Compound This compound Quinolinol->Target_Compound POCl3 POCl₃ POCl3->Target_Compound Chlorination Purification Purification (Crystallization/Chromatography) Target_Compound->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy G Start Start: Starting Materials Synthesis Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline Start->Synthesis Chlorination Chlorination Reaction Synthesis->Chlorination Workup Reaction Workup and Crude Isolation Chlorination->Workup Purification Purification Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization End Final Product Characterization->End

References

physical and chemical properties of 2-Chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its reactivity and potential biological significance.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While some experimental data is available, other parameters are based on predicted values and should be considered as such.

PropertyValueSource
Molecular Formula C₁₀H₅ClF₃N[1][2][3]
Molecular Weight 231.60 g/mol [1][2][3]
Melting Point 39-42 °C[2]
Boiling Point 270.8 ± 35.0 °C (Predicted)[4]
pKa -2.12 ± 0.50 (Predicted)
Form Solid[2]
CAS Number 2806-29-3[1][2][3]
InChI Key FNDXRWXUIYHEDU-UHFFFAOYSA-N[2]
SMILES String FC(F)(F)c1cc(Cl)nc2ccccc12[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core. The carbons attached to the electronegative chlorine, nitrogen, and trifluoromethyl groups will appear at lower field.

  • ¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Experimental Protocol for NMR Analysis (General):

A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane for ¹H and ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

  • Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be expected at m/z 231. Fragmentation may involve the loss of a chlorine atom, a trifluoromethyl group, or other characteristic fragments of the quinoline ring.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z 232.

Experimental Protocol for Mass Spectrometry (General):

For EI-MS, a sample would be introduced into the ion source of a mass spectrometer and bombarded with a beam of electrons. For ESI-MS, a solution of the sample would be infused into the ESI source. The resulting ions would be analyzed by a mass analyzer (e.g., quadrupole, time-of-flight).

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the presence of the chloro and trifluoromethyl substituents on the quinoline ring.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the trifluoromethyl group at the 4-position and the nitrogen atom in the ring activates the C-Cl bond towards attack by nucleophiles. Common nucleophiles that can displace the chloride include amines, alkoxides, and thiolates. The reactivity at the 2-position is generally greater than at other positions on the quinoline ring.

Nucleophilic_Substitution This compound This compound Substituted Quinoline Substituted Quinoline This compound->Substituted Quinoline + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Chloride (Cl-) Chloride (Cl-) Substituted Quinoline->Chloride (Cl-) releases

Nucleophilic substitution at the 2-position of the quinoline ring.

Stability

Information regarding the specific stability of this compound under various conditions (e.g., pH, temperature, light) is limited. However, quinoline derivatives are generally stable compounds. The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are not extensively reported, the broader class of quinoline derivatives exhibits a wide range of pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities.

Potential Involvement in Cancer Signaling Pathways

Several studies have implicated quinoline derivatives in the modulation of key signaling pathways involved in cancer progression.

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some quinoline-based compounds have been shown to inhibit components of this pathway, leading to a reduction in tumor growth.

PI3K_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K Potential Inhibition This compound->Akt Potential Inhibition This compound->mTOR Potential Inhibition

Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

  • PPAR Pathway: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a role in lipid metabolism and inflammation, and their modulation has been explored as a therapeutic strategy in cancer. Certain quinoline derivatives have been investigated as PPAR modulators.

Synthesis

The synthesis of this compound can be approached through multi-step synthetic routes, often starting from commercially available anilines. A general workflow is outlined below.

Synthesis_Workflow A Substituted Aniline B Cyclization A->B C 4-(trifluoromethyl)quinolin-2-ol B->C D Chlorination C->D E This compound D->E

General synthetic workflow for this compound.

A more detailed, though still generalized, experimental protocol would involve the following steps:

  • Cyclization: Reaction of a suitable substituted aniline with a β-ketoester bearing a trifluoromethyl group (e.g., ethyl 4,4,4-trifluoroacetoacetate) under acidic or thermal conditions to form the quinolin-2-ol ring system.

  • Chlorination: Treatment of the resulting 4-(trifluoromethyl)quinolin-2-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 2-position to a chloro group.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its physical and chemical properties, particularly its reactivity towards nucleophiles, make it a versatile intermediate in drug discovery programs. Further investigation into its biological activities and specific molecular targets is warranted to fully elucidate its therapeutic potential, especially in the context of cancer and other diseases where quinoline-based compounds have shown promise.

References

2-Chloro-4-(trifluoromethyl)quinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Chloro-4-(trifluoromethyl)quinoline, a key intermediate in medicinal chemistry and drug discovery.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueCitations
Chemical Formula C₁₀H₅ClF₃N[1][2][3]
Molecular Weight 231.60 g/mol [1][2][3]
Monoisotopic Mass 231.0062613 Da[1]
Physical Form Solid
Melting Point 39-42 °C
CAS Number 2806-29-3[2][3]

Synthesis Protocol

The synthesis of this compound can be achieved through the chlorination of its corresponding 4-hydroxyquinoline precursor. A general and widely applicable method involves the use of a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline

This protocol is based on established methodologies for the conversion of hydroxyquinolines to chloroquinolines.

Materials:

  • 4-Hydroxy-2-(trifluoromethyl)quinoline (1.0 equivalent)

  • Phosphorus oxychloride (POCl₃) (excess)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, carefully add 4-Hydroxy-2-(trifluoromethyl)quinoline to an excess of phosphorus oxychloride.

  • Heat the reaction mixture to reflux. The progress of the reaction should be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and cautiously, pour the cooled reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a suitable base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the product precipitates out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • The crude product can be further purified by recrystallization from an appropriate solvent system to yield pure this compound.

Synthetic Workflow

The logical flow for the synthesis of the target compound from a precursor is depicted below.

G Synthesis Workflow for this compound A 4-Hydroxy-2-(trifluoromethyl)quinoline C Reflux A->C B Phosphorus Oxychloride (POCl₃) B->C D Quenching with Ice Water C->D E Neutralization & Precipitation D->E F Filtration & Purification E->F G This compound F->G

Caption: A diagram illustrating the key steps in the synthesis of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule, confirming the aromatic and substituent protons.

  • ¹³C NMR: Used to determine the number and types of carbon atoms, including the characteristic shifts for carbons attached to fluorine and chlorine.

  • ¹⁹F NMR: A crucial technique for confirming the presence and chemical environment of the trifluoromethyl group.

Mass Spectrometry (MS):

  • This technique is used to determine the molecular weight of the compound and to study its fragmentation patterns for structural confirmation. The analysis would aim to identify the molecular ion peak corresponding to the calculated molecular weight.

High-Performance Liquid Chromatography (HPLC):

  • HPLC is employed to determine the purity of the synthesized compound. A reverse-phase C18 column is commonly used with a suitable mobile phase, and detection is often performed using a UV detector.

References

The Trifluoromethyl Group: A Key Player in the Diverse Biological Activities of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of trifluoromethylated quinolines, detailing their therapeutic potential across oncology, infectious diseases, and inflammation.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of numerous synthetic and natural compounds with a broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged structure has emerged as a powerful strategy to enhance metabolic stability, bioavailability, and overall therapeutic efficacy. This technical guide delves into the significant biological activities of trifluoromethylated quinolines, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support further research and drug development endeavors.

Anticancer Activity: Targeting Key Signaling Pathways

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The introduction of the CF3 group often enhances the potency of these compounds, leading to lower half-maximal inhibitory concentrations (IC50).

Quantitative Anticancer Activity of Trifluoromethylated Quinolines

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,8-bis(trifluoromethyl)quinolinesDerivative 141a-0.8[1]
2,8-bis(trifluoromethyl)quinolinesDerivative 142--[1]
4-Anilino-quinoline derivativesPhenylsulfonylurea-containing quinoline 38MCF-7comparable to positive control
3,6-disubstituted quinolineDerivative 26MKN450.093
4,6,7-substituted quinolinesDerivative 27Leukemia, CNS, Breast Cancer-
4,6,7-substituted quinolinesDerivative 28Leukemia, CNS, Breast Cancer-

Mechanism of Action: Inhibition of the PI3K/mTOR Signaling Pathway

Several studies suggest that the anticancer effects of certain trifluoromethylated quinolines are mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this pathway, these compounds can induce apoptosis and suppress tumor growth.

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth |-- Trifluoromethylated_Quinoline Trifluoromethylated Quinoline Trifluoromethylated_Quinoline->PI3K inhibits Trifluoromethylated_Quinoline->mTORC1 inhibits

Figure 1: Inhibition of the PI3K/mTOR pathway by trifluoromethylated quinolines.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylated quinoline compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the trifluoromethylated quinoline compounds and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with trifluoromethylated quinoline compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate 24-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilization Add solubilization solution Incubate_2_4h->Add_Solubilization Measure_Absorbance Measure absorbance at 570 nm Add_Solubilization->Measure_Absorbance Data_Analysis Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Dual-Targeting Approach

Trifluoromethylated quinolines, particularly fluoroquinolones, are potent antibacterial agents. The CF3 group can enhance their activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity of Trifluoromethylated Quinolines

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrid 16S. pneumoniae ATCC 49619≤ 0.008[2]
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrid 17S. pneumoniae ATCC 49619≤ 0.008[2]
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrid 18S. pneumoniae ATCC 49619≤ 0.008[2]
Quinolone derivative with trifluoromethyl group (Compound 2)MRSA, MRSE, VRE3.0[3]
Quinolone derivative with trifluoromethyl group (Compound 7)MRSA, MRSE, VRE1.5, 3.0, 1.5[3]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, these compounds lead to lethal double-strand breaks in the bacterial chromosome.

DNA_Gyrase_Inhibition cluster_bacteria Bacterial Cell DNA_Replication DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA DSB Double-Strand Breaks DNA_Gyrase->DSB Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication Topoisomerase_IV->DSB Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->Topoisomerase_IV Cell_Death Bacterial Cell Death DSB->Cell_Death Trifluoromethylated_Quinoline Trifluoromethylated Quinoline Trifluoromethylated_Quinoline->DNA_Gyrase inhibits Trifluoromethylated_Quinoline->Topoisomerase_IV inhibits

Figure 3: Inhibition of bacterial DNA gyrase and topoisomerase IV.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Trifluoromethylated quinoline compounds

  • 96-well microtiter plates

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the trifluoromethylated quinoline compounds in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: A Promising Avenue for New Therapeutics

Several trifluoromethylated quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Zika virus (ZIKV) and coronaviruses.

Quantitative Antiviral Activity of Trifluoromethylated Quinolines

Compound ClassSpecific Compound/DerivativeVirusCell LineEC50 (µM)Reference
2,8-bis(trifluoromethyl)quinolinesDerivative 141aZIKV-0.8[1]
2,8-bis(trifluoromethyl)quinolinesDerivative 142ZIKV--[1]
QuinolinesChloroquineHCoV-OC43HEL0.12[4]
QuinolinesHydroxychloroquineCoronaviruses-0.12–12[4]
5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dioneH1N1MDCK0.0027[5]
QuinolinesCompound 1aeIAV-1.87[6]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of quinoline derivatives have been explored, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The introduction of a trifluoromethyl group can enhance this activity and selectivity.

Quantitative Anti-inflammatory Activity of Trifluoromethylated Quinolines

Compound ClassSpecific Compound/DerivativeEnzymeIC50 (nM)Reference
Indomethacin AnalogueCF3-indomethacinmCOX-2267[3]
Indomethacin AnalogueCF3-indomethacinhCOX-2388[3]
Indomethacin AnalogueCF3-indomethacinoCOX-1>100,000[3]
Trifluoromethyl-pyrazole-carboxamidesCompound 3bCOX-1460[2]
Trifluoromethyl-pyrazole-carboxamidesCompound 3gCOX-22650[2]
Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Trifluoromethylated quinoline compounds

  • Reaction buffer

  • Detection system (e.g., ELISA or fluorescence-based)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the trifluoromethylated quinoline compounds.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time.

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound against both COX isoforms.

Neuroprotective and Other Activities

Preliminary studies suggest that trifluoromethylated quinolines may also possess neuroprotective properties. For instance, certain quinoline-derived trifluoromethyl alcohols have shown antiepileptic and analgesic effects by blocking sodium channels.[7] However, more extensive research and quantitative data are needed to fully elucidate their potential in this area.

Conclusion

The incorporation of the trifluoromethyl group into the quinoline scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. Trifluoromethylated quinolines exhibit a remarkable range of biological activities, including promising anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The quantitative data and mechanistic insights presented in this guide underscore the significant potential of this class of compounds. Further research, guided by the detailed experimental protocols provided, is warranted to fully explore their therapeutic applications and advance the development of novel drugs for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-4-(trifluoromethyl)quinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)quinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including the reactive chlorine atom at the 2-position and the electron-withdrawing trifluoromethyl group at the 4-position, make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on anticancer, anti-inflammatory, and antimalarial applications.

Anticancer Applications

Derivatives of this compound have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling kinases. One notable target is the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), which is involved in cell survival and proliferation.

Quantitative Data for Anticancer Activity
Compound IDStructureTarget Cancer Cell LineIC50 (µM)Reference
1a N-(4-methoxyphenyl)-2-(trifluoromethyl)quinolin-4-aminePC3 (Prostate)0.49[1]
1b N-(4-methoxyphenyl)-2-(trifluoromethyl)quinolin-4-amineK562 (Leukemia)0.08[1]
1c N-(4-methoxyphenyl)-2-(trifluoromethyl)quinolin-4-amineHeLa (Cervical)0.01[1]
2a N-(3-bromophenyl)-2-(trifluoromethyl)quinolin-4-aminePC3 (Prostate)Not specifiedNot specified
2b N-(3-bromophenyl)-2-(trifluoromethyl)quinolin-4-amineK562 (Leukemia)Not specifiedNot specified
2c N-(3-bromophenyl)-2-(trifluoromethyl)quinolin-4-amineHeLa (Cervical)Not specifiedNot specified

Note: Specific IC50 values for all derivatives are not always available in the public domain. The table presents available data for structurally related compounds.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-(trifluoromethyl)quinolin-4-amines

This protocol describes the synthesis of 4-anilinoquinoline derivatives via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline, 3-bromoaniline)

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of the desired substituted aniline (1.2 equivalents) in anhydrous DMSO, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMSO dropwise.

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure N-aryl-2-(trifluoromethyl)quinolin-4-amine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized quinoline derivatives

  • Human cancer cell lines (e.g., PC3, K562, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway Visualization

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive Phosphorylates Akt->SGK1_inactive Phosphorylates SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Transcription_Factors Transcription Factors (e.g., FOXO) SGK1_active->Transcription_Factors Inhibits Cell_Survival Cell Survival & Proliferation SGK1_active->Cell_Survival Promotes Quinoline_Derivative 2-Chloro-4-(trifluoromethyl) quinoline Derivative Quinoline_Derivative->SGK1_active Inhibits Apoptosis Apoptosis Transcription_Factors->Apoptosis Promotes

Caption: SGK1 signaling pathway inhibition by a quinoline derivative.

Anti-inflammatory Applications

Derivatives of this compound have shown potential as anti-inflammatory agents by modulating key inflammatory pathways, such as the Toll-like receptor 4 (TLR4) signaling cascade.

Experimental Protocols

Protocol 3: Evaluation of Anti-inflammatory Activity (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

Materials:

  • Synthesized quinoline derivatives

  • RAW 264.7 murine macrophage cell line

  • DMEM medium

  • FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of sulfanilamide solution to the supernatant and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage inhibition of nitric oxide production.

Signaling Pathway Visualization

Caption: TLR4 signaling pathway inhibition by a quinoline derivative.

Antimalarial Applications

The quinoline scaffold is a cornerstone of antimalarial drug discovery, with many derivatives acting through the inhibition of heme polymerization in the malaria parasite.

Quantitative Data for Antimalarial Activity
Compound IDStructureTarget StrainIC50 (µM)Reference
3a 4-((7-chloroquinolin-4-yl)amino)benzenesulfonamideP. falciparum (W2, CQ-resistant)3.46[2]
3b N-substituted 2,8-bis(trifluoromethyl)quinolin-4-amineP. falciparum0.083[2]
Chloroquine -P. falciparum (W2, CQ-resistant)0.55[2]
Experimental Protocols

Protocol 4: Heme Polymerization Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin (hemozoin).

Materials:

  • Synthesized quinoline derivatives

  • Hemin chloride

  • Sodium acetate

  • Glacial acetic acid

  • Tween 20

  • DMSO

  • 96-well microplates

Procedure:

  • Prepare a stock solution of hemin chloride (10 mg/mL) in DMSO.

  • In a 96-well plate, add 50 µL of various concentrations of the test compounds dissolved in DMSO.

  • Add 100 µL of 0.5 M sodium acetate buffer (pH 4.8).

  • Initiate the reaction by adding 50 µL of the hemin chloride solution.

  • Incubate the plate at 37 °C for 18-24 hours to allow for β-hematin formation.

  • After incubation, centrifuge the plate at 4000 rpm for 10 minutes.

  • Carefully remove the supernatant.

  • Wash the pellet with DMSO to remove unreacted hemin.

  • Dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage inhibition of heme polymerization and determine the IC50 value.

Experimental Workflow Visualization

antimalarial_workflow Start Start Synthesis Synthesis of Quinoline Derivatives from this compound Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Heme_Assay Heme Polymerization Inhibition Assay Characterization->Heme_Assay In_Vitro_Culture In Vitro Antiplasmodial Assay (P. falciparum culture) Characterization->In_Vitro_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., on mammalian cells) Characterization->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, Selectivity Index) Heme_Assay->Data_Analysis In_Vitro_Culture->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End Lead_Identification->End

Caption: Experimental workflow for antimalarial drug discovery.

References

Application Notes and Protocols: 2-Chloro-4-(trifluoromethyl)quinoline as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)quinoline is a highly versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The quinoline core is a privileged scaffold, frequently found in biologically active compounds and functional materials. The presence of a trifluoromethyl group at the C4 position significantly influences the electronic properties of the quinoline ring, enhancing its stability and modulating the reactivity of the C2-chloro substituent. This electron-withdrawing group makes the C2 position highly susceptible to nucleophilic substitution and an excellent substrate for various palladium-catalyzed cross-coupling reactions. These characteristics allow for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of novel compounds for biological screening and materials development. Derivatives of 2-substituted-4-(trifluoromethyl)quinolines have shown significant potential as therapeutic agents, including as antitumor and antifungal agents.

Key Synthetic Applications

This compound is a key intermediate for the synthesis of a variety of substituted quinolines through several powerful synthetic methodologies:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl, heteroaryl, or vinyl substituents.

    • Sonogashira Coupling: For the formation of C-C triple bonds, leading to alkynyl-substituted quinolines.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, amplified by the trifluoromethyl group, facilitates the displacement of the C2-chloro group by various nucleophiles.

Data Presentation: Representative Reaction Yields

The following table summarizes typical yields for key reactions using this compound and analogous chloro-heterocycles, providing a reference for expected outcomes.

Reaction TypeCoupling Partner/NucleophileCatalyst/ConditionsSolventTypical Yield (%)
Suzuki-Miyaura Coupling Arylboronic acidPd(PPh₃)₄, K₂CO₃DMF/water60-90
Heteroarylboronic acidPd(dppf)Cl₂, Cs₂CO₃Dioxane/water55-85
Sonogashira Coupling Terminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃NTHF or Dioxane70-95
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃, Xantphos, NaOtBuToluene or Dioxane65-90
Nucleophilic Substitution Aliphatic AmineHeatEthanol70-95
Aryl AmineK₂CO₃, HeatDMF60-85

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[2][3]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or Dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.02 eq), and the terminal alkyne (1.2 eq).

  • Add Et₃N (2.0-3.0 eq) and stir the mixture at room temperature or gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.[4][5]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-4 mol%)

  • Xantphos or other suitable phosphine ligand (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).

  • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the nucleophilic substitution of the chloro group with an amine.[6]

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine) (1.5-2.0 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the amine (1.5 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application in Medicinal Chemistry: Targeting Microtubule Dynamics

Derivatives of 2-substituted-4-(trifluoromethyl)quinoline have shown significant promise as anticancer agents. Specifically, 2-(trifluoromethyl)quinolin-4-amine derivatives have been identified as potent inhibitors of microtubule polymerization.[7] This mechanism is crucial for cancer therapy as it disrupts cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Signaling Pathway and Mechanism of Action

The synthesized 2-substituted-4-(trifluoromethyl)quinoline derivatives can interfere with the cell cycle by inhibiting tubulin polymerization. This leads to a cascade of events culminating in programmed cell death (apoptosis).

G cluster_0 Cellular Processes 2_Substituted_4_TFQ 2-Substituted-4-(Trifluoromethyl)quinoline Derivative Tubulin Tubulin Dimers 2_Substituted_4_TFQ->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Essential for Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Phase G2/M Phase Arrest Mitotic_Spindle->G2M_Phase Disruption leads to Apoptosis Apoptosis G2M_Phase->Apoptosis

Caption: Mechanism of action for 2-substituted-4-(trifluoromethyl)quinoline derivatives as anticancer agents.

Experimental Workflow for Synthesis and Biological Evaluation

The following workflow outlines the general steps from synthesis to biological evaluation of novel 2-substituted-4-(trifluoromethyl)quinoline derivatives.

G Start Start: this compound Reaction Cross-Coupling or SNAr (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening In vitro Cytotoxicity Assay (e.g., MTT assay on cancer cell lines) Characterization->Biological_Screening Mechanism_Study Mechanism of Action Study (e.g., Tubulin Polymerization Assay) Biological_Screening->Mechanism_Study End Lead Compound Identification Mechanism_Study->End

Caption: A typical workflow for the synthesis and evaluation of novel quinoline-based compounds.

References

Application Notes and Protocols for 2-Chloro-4-(trifluoromethyl)quinoline Derivatives as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-chloro-4-(trifluoromethyl)quinoline derivatives as potential antimalarial agents. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Application Notes

The quinoline core structure is a well-established pharmacophore in antimalarial drug discovery, with notable examples like chloroquine and mefloquine. The introduction of a trifluoromethyl group at the 4-position and a chlorine atom at the 2-position of the quinoline ring has been explored to develop new derivatives with potent antimalarial activity, particularly against drug-resistant strains of Plasmodium falciparum.[1][2] These modifications are intended to enhance the compound's efficacy and overcome existing resistance mechanisms.[2]

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[3][4] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Quinoline derivatives are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the accumulation of toxic heme, which ultimately kills the parasite.[3][4] Some derivatives may also have alternative mechanisms, such as the inhibition of translation elongation factor 2 (PfEF2) or lactate dehydrogenase.[5][6]

Derivatives of this compound have demonstrated significant in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[7][8] Furthermore, several compounds from this class have shown promising in vivo efficacy in murine models of malaria, indicating their potential for further preclinical and clinical development.[5][9]

Quantitative Data Summary

The following tables summarize the in vitro antimalarial activity, cytotoxicity, and in vivo efficacy of selected this compound derivatives and related analogues from various studies.

Table 1: In Vitro Antimalarial Activity of Quinoline Derivatives against P. falciparum

CompoundStrain (CQ-Sensitivity)IC50 (µM)Reference
Quinoline-4-carboxamide (Hit 1) 3D7 (Sensitive)0.120[5]
Quinoline-4-carboxamide (Optimized 2) 3D7 (Sensitive)0.001[5]
Quinoline-Sulfonamide Hybrid 3D7 (Sensitive)0.05[10]
Quinoline-Sulfonamide Hybrid K1 (Resistant)0.41[10]
N-substituted amino acid derivative (116) Pf3D7 (Sensitive)0.04[11]
N-substituted amino acid derivative (116) PfK1 (Resistant)0.06[11]
2,8-bis(trifluoromethyl)quinoline derivative (129) W2 (Resistant)0.083[7]
Quinoline-pyrazolopyridine hybrid (5p) 3D7 (Sensitive)Not specified, but most active in series[9]
4-aminoquinoline derivative (4b) P. falciparum<0.5 µg/mL[12]

Table 2: Cytotoxicity of Quinoline Derivatives

CompoundCell LineCytotoxicity (IC50 or CC50 in µM)Selectivity Index (SI)Reference
Quinoline-4-carboxamide Hit Series MRC-5>100-fold selectivity>100[5]
(S)-pentyl substituted amino-alcohol quinoline Not specified50% hemolysis at concentrations >1000-fold higher than antimalarial IC50>1000[13]
Quinoline-mercaptopurine hybrid Not specifiedNot cytotoxic at 100 µg/mLNot specified[10]
7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline (56) HepG2>351 (SI)351[7]

Table 3: In Vivo Efficacy of Quinoline Derivatives in Murine Models

CompoundMurine ModelDosing RegimenParasite Suppression (%)Reference
Quinoline-4-carboxamide (2) P. berghei30 mg/kg, oral, 4 daysComplete cure[5]
Quinoline-4-carboxamide (40, 43, 44) P. berghei1 mg/kg, oral, 4 days>99%[5]
Quinoline-pyrimidine hybrid P. berghei100 mg/kg, oral, once daily for 5 days96.42%[10]
Quinoline-mercaptopurine hybrid P. berghei5 mg/kg/day, 4 days>70%[10]
Quinoline salt derivative (3) P. berghei (ECM model)50 mg/kg92.9% (on day 7)[14]
Quinoline-pyrazolopyridine hybrid (5p) P. berghei200 mg/kg, oral, 4 days60.25%[9]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route involves the reaction of a substituted aniline with an ethyl acetoacetate derivative followed by cyclization and chlorination.[7]

Protocol for Synthesis of 4-chloro-2,8-bis(trifluoromethyl)quinoline (a related precursor): [7]

  • Step 1: Synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol. React 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid (PPA). Heat the mixture for 3 hours. This should yield 2,8-bis(trifluoromethyl)quinolin-4-ol.[7]

  • Step 2: Synthesis of 4-chloro-2,8-bis(trifluoromethyl)quinoline. Treat the product from Step 1 with phosphorus oxychloride (POCl₃) at 80°C to obtain the final chlorinated quinoline.[7]

Note: Further derivatization can be achieved by nucleophilic substitution of the chlorine atom at the 4-position.

In Vitro Antimalarial Activity Assay (Schizont Maturation Assay)

This assay determines the concentration of the compound required to inhibit the maturation of the parasite from the ring stage to the schizont stage.[9]

Protocol: [9]

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) or resistant (e.g., K1, W2) strains of P. falciparum in RPMI 1640 medium supplemented with human serum and human red blood cells.[9][12] Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[9]

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).[12] Make serial dilutions to achieve the desired final concentrations in the assay plate.

  • Assay Plate Setup: Add the serially diluted compounds to a 96-well microtiter plate. Add the synchronized parasite culture (at 2-3% parasitemia) to each well.[9] Include positive (e.g., chloroquine) and negative (vehicle control) controls.[13]

  • Incubation: Incubate the plates for 36-48 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[12]

  • Analysis: After incubation, prepare thin blood smears from each well, stain with Giemsa, and determine the percentage of schizonts per 200 asexual parasites by microscopic examination. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of schizont inhibition against the log of the drug concentration.

In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation Assay)

This method measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor for the parasite.[15]

Protocol: [15]

  • Parasite Culture and Compound Preparation: Follow steps 1 and 2 from the Schizont Maturation Assay protocol.

  • Assay Plate Setup: Add serially diluted compounds and the synchronized parasite culture to a 96-well plate.

  • Incubation: Incubate the plate for 24 hours.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the parasites onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the IC50 value by comparing the radioactivity in treated wells to that in control wells.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This is the standard preliminary in vivo test to evaluate the antimalarial efficacy of a compound in a murine model.[9]

Protocol: [9]

  • Infection: Inoculate Swiss albino mice intraperitoneally with Plasmodium berghei-infected red blood cells (approximately 1x10⁷ parasitized erythrocytes).[9]

  • Treatment: Group the mice (e.g., 5 per group) and administer the test compound orally at various doses (e.g., 200 mg/kg) for four consecutive days, starting shortly after infection on day 0.[9] Include a positive control group (e.g., treated with chloroquine) and a negative control group (vehicle only).

  • Monitoring: On day 5, collect tail blood smears, stain with Giemsa, and determine the percentage of parasitemia by microscopy.

  • Analysis: Calculate the percentage of parasite suppression compared to the negative control group. Monitor the survival of the mice.[9]

Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the compounds against a mammalian cell line.[6]

Protocol: [6]

  • Cell Culture: Culture a suitable mammalian cell line (e.g., VERO, HepG2, or MRC-5) in appropriate media and conditions.[5][6][16]

  • Assay Plate Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50) and the Selectivity Index (SI = CC50 / Antimalarial IC50).

Visualizations

Mechanism of Action: Inhibition of Hemozoin Formation

Hemozoin_Inhibition cluster_parasite Plasmodium Food Vacuole (Acidic) Hemoglobin Hemoglobin (from host RBC) Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization (Polymerization) Parasite Death Parasite Death Heme->Parasite Death Accumulation Leads to Drug 2-Chloro-4-(trifluoromethyl) quinoline Derivative Drug->Hemozoin Blocks Polymerization

Caption: Proposed mechanism of action for quinoline derivatives.

Experimental Workflow: In Vitro Antimalarial Screening

In_Vitro_Workflow cluster_workflow In Vitro Screening Pipeline start Synthesized Quinoline Derivative assay_setup 96-Well Plate Assay (Serial Dilutions) start->assay_setup cytotoxicity Cytotoxicity Assay (e.g., MTT on VERO cells) start->cytotoxicity culture P. falciparum Culture (CQS & CQR Strains) culture->assay_setup incubation Incubation (36-48h) assay_setup->incubation analysis Analysis (Microscopy or [3H]-Hypoxanthine Incorporation) incubation->analysis ic50 Determine IC50 analysis->ic50 si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si cc50 Determine CC50 cytotoxicity->cc50 cc50->si lead Lead Candidate si->lead Drug_Development_Funnel synthesis Compound Synthesis Large library of this compound derivatives in_vitro In Vitro Screening - Antimalarial Activity (IC50) - Cytotoxicity (CC50) - Selectivity Index (SI) synthesis->in_vitro High-Throughput Screening in_vivo In Vivo Efficacy - Murine Models (e.g., P. berghei) - 4-Day Suppressive Test in_vitro->in_vivo Hits to Leads preclinical Preclinical Development - ADMET Studies - Advanced Efficacy Models in_vivo->preclinical Lead Optimization

References

The Role of 2-Chloro-4-(trifluoromethyl)quinoline in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects. The strategic introduction of a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position of the quinoline ring system creates a versatile building block, 2-Chloro-4-(trifluoromethyl)quinoline , for the synthesis of novel anticancer drug candidates. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the C2-chloro substituent towards nucleophilic substitution, making it an ideal starting point for the generation of diverse compound libraries. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer compounds derived from this compound, with a focus on their mechanism of action and therapeutic potential.

Application Notes

The presence of the trifluoromethyl group is a key feature in many modern pharmaceuticals, often improving metabolic stability and bioavailability. In the context of anticancer agents, quinoline derivatives bearing a trifluoromethyl group have been shown to target a variety of cancer-related signaling pathways. These include, but are not limited to, the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), as well as the disruption of microtubule polymerization. The 2-chloro substituent serves as a convenient handle for introducing various pharmacophores through nucleophilic aromatic substitution reactions, allowing for the fine-tuning of the molecule's biological activity.

Recent research has focused on the synthesis of 2-anilinoquinoline derivatives from their 2-chloroquinoline precursors. These anilinoquinolines have demonstrated significant cytotoxic activity against a range of cancer cell lines. The rationale behind this synthetic strategy is that the anilino moiety can mimic the adenine ring of ATP, thereby acting as a competitive inhibitor at the ATP-binding site of various kinases that are often dysregulated in cancer.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a series of 4-trifluoromethyl-2-anilinoquinoline derivatives, which are structurally analogous to compounds that can be synthesized from this compound. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).

Compound IDModificationPC-3 (Prostate Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
8a 4-methoxyphenylamino1.582.343.124.67
8b 4-(piperazin-1-yl)phenylamino0.891.251.982.43
8c 4-morpholinophenylamino1.231.872.543.11
8d 4-(4-methylpiperazin-1-yl)phenylamino0.951.432.112.87
8e 4-(dimethylamino)phenylamino1.762.593.454.98
Doxorubicin Standard Chemotherapeutic0.520.871.121.54

Data is adapted from a study on 4-trifluoromethyl-2-anilinoquinoline derivatives targeting SGK1.[1]

Experimental Protocols

Protocol 1: Synthesis of N-aryl-2-(trifluoromethyl)quinolin-4-amine Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution of the chlorine atom in this compound with various anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline, 4-(piperazin-1-yl)aniline)

  • p-Toluenesulfonic acid (p-TsOH)

  • 2-Propanol (isopropanol)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 mmol) in 2-propanol (10 mL) in a round-bottom flask, add the substituted aniline (1.2 mmol) and p-toluenesulfonic acid (0.1 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-2-(trifluoromethyl)quinolin-4-amine derivative.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized quinoline derivatives

  • Cancer cell lines (e.g., PC-3, A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the synthesized compounds in DMSO and then dilute them with the cell culture medium to achieve a range of final concentrations.

  • After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for another 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for 4-trifluoromethyl-2-anilinoquinoline derivatives as inhibitors of the SGK1 signaling pathway, which is known to promote cell survival and proliferation in cancer.

SGK1_pathway cluster_0 Upstream Signaling cluster_1 SGK1 Activation cluster_2 Downstream Effects PI3K PI3K PDK1 PDK1 PI3K->PDK1 SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive Phosphorylation SGK1_active SGK1 (active) SGK1_inactive->SGK1_active MDM2 MDM2 SGK1_active->MDM2 Phosphorylation & Activation Cell_Survival Cell Survival & Proliferation SGK1_active->Cell_Survival p53 p53 MDM2->p53 Degradation Apoptosis_Inhibition Inhibition of Apoptosis MDM2->Apoptosis_Inhibition Quinoline_Derivative 4-Trifluoromethyl-2-anilinoquinoline Derivative Quinoline_Derivative->SGK1_active Inhibition experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound + Substituted Aniline Reaction Nucleophilic Aromatic Substitution (e.g., with p-TsOH in 2-Propanol) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Compound N-aryl-2-(trifluoromethyl)quinolin-4-amine Derivative Characterization->Final_Compound In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Final_Compound->In_Vitro_Screening IC50 Determination of IC50 Values In_Vitro_Screening->IC50 Mechanism_Study Mechanism of Action Studies (e.g., Kinase Inhibition Assay, Cell Cycle Analysis) IC50->Mechanism_Study Lead_Identification Lead Compound Identification Mechanism_Study->Lead_Identification

References

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative. The quinoline scaffold is a significant structural motif in numerous pharmacologically active compounds, and the inclusion of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[1] Consequently, accurate and robust analytical methods for the characterization of this compound are essential for quality control, process optimization, and regulatory compliance in drug discovery and development.

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using various chromatographic, spectroscopic, and thermal analysis techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name This compound[2]
CAS Number 2806-29-3[2]
Molecular Formula C₁₀H₅ClF₃N[2]
Molecular Weight 231.60 g/mol [2]
Appearance Solid
Melting Point 39-42 °C

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity of this compound and quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used method for the analysis of quinoline derivatives, offering high sensitivity and reproducibility.[3] This method is suitable for determining the purity of this compound and quantifying any non-volatile impurities.

Experimental Protocol: RP-HPLC

  • System Preparation:

    • Prepare the mobile phases and degas them to prevent bubble formation.[3]

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL to create a stock solution.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).[4]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

  • Chromatographic Analysis:

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.[3]

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peaks to determine the purity and impurity profile.

Data Presentation: HPLC Method Parameters

ParameterTypical Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Gradient Program 20% to 80% B over 20 minutes[3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or other suitable wavelength)
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound.[5]

Experimental Protocol: GC-MS

  • System Preparation:

    • Install a suitable capillary column and condition it according to the manufacturer's instructions.

    • Set the GC and MS parameters.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a volatile organic solvent (e.g., toluene or dichloromethane).

    • Filter the solution if necessary.

  • Chromatographic Analysis:

    • Inject the sample into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation: GC-MS Method Parameters

ParameterTypical Value
Column DB-5MS, 30 m x 0.25 mm, 0.5 µm[6]
Carrier Gas Helium at 1.0 mL/min[5][6]
Inlet Temperature 250 °C[6]
Injection Mode Splitless[6]
Oven Program 90°C (2 min), then ramp to 260°C at 20°C/min, hold for 3 min[6]
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[8][9]

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

Data Presentation: Expected NMR Data

NucleusExpected Chemical Shifts (ppm)Key Features
¹H NMR 7.5 - 8.5Aromatic protons will appear as multiplets.
¹³C NMR 120 - 150Aromatic and quinoline carbons. The CF₃ carbon will show a quartet due to C-F coupling.
¹⁹F NMR ~ -62A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.[10]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula through high-resolution mass spectrometry (HRMS).

Experimental Protocol: MS

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Data Interpretation: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.

Data Presentation: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular Ion (M⁺) m/z 231 (with isotopic pattern for one chlorine atom)
High-Resolution Mass 231.0063 (for C₁₀H₅³⁵ClF₃N)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a disk, or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.[7]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1610-1500C=C and C=N stretching of the quinoline ring[11]
1350-1150C-F stretching of the CF₃ group
800-600C-Cl stretching

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability, melting point, and purity of the compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the melting point and heat of fusion, while TGA measures the change in mass as a function of temperature, indicating thermal stability.

Experimental Protocol: DSC/TGA

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.

  • Analysis: Place the sample pan and a reference pan in the instrument. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).[12]

  • Data Interpretation:

    • DSC: The onset of the endothermic peak corresponds to the melting point.[12]

    • TGA: The temperature at which significant mass loss occurs indicates the decomposition temperature.

Data Presentation: Expected Thermal Analysis Data

TechniqueParameterExpected Result
DSC Melting PointEndothermic peak around 39-42 °C
TGA DecompositionStable up to a high temperature, followed by mass loss upon decomposition.

Visualizations

Analytical_Workflow General Analytical Workflow for Characterization cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sample->Preparation Chromatography Chromatography (HPLC, GC-MS) Preparation->Chromatography Spectroscopy Spectroscopy (NMR, MS, FTIR) Preparation->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Preparation->Thermal Purity Purity Assessment Chromatography->Purity Structure Structural Elucidation Spectroscopy->Structure Properties Physicochemical Properties Thermal->Properties Report Comprehensive Characterization Report Purity->Report Structure->Report Properties->Report

Caption: General analytical workflow for characterization.

Technique_Selection Decision Logic for Analytical Technique Selection node_result node_result Start What information is needed? Purity Purity Start->Purity Purity/ Impurity Profile Structure Structure Start->Structure Structural Confirmation Thermal Thermal Start->Thermal Thermal Properties Volatile Volatile Purity->Volatile Volatile Impurities? MW MW Structure->MW Molecular Weight? Melting Melting Thermal->Melting Melting Point? GCMS GC-MS Volatile->GCMS Yes HPLC HPLC Volatile->HPLC No MS Mass Spectrometry MW->MS Yes FG Functional Groups? MW->FG No FTIR FTIR FG->FTIR Yes Atomic Atomic Connectivity? FG->Atomic No NMR NMR Atomic->NMR Yes DSC DSC Melting->DSC Yes Stability Thermal Stability? Melting->Stability No TGA TGA Stability->TGA Yes

Caption: Decision logic for analytical technique selection.

References

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the synthesis of 2-Chloro-4-(trifluoromethyl)quinoline, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical transformations, including the Combes quinoline synthesis and a subsequent chlorination step. This document offers detailed experimental procedures, a summary of required reagents and expected yields, and a visual workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Quinolines substituted with a trifluoromethyl group are of significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The target molecule, this compound (CAS No: 2806-29-3), serves as a versatile building block for the synthesis of a wide range of biologically active compounds. The protocol herein details a reliable two-step synthesis beginning with the condensation of a substituted aniline with a β-diketone to form a hydroxyquinoline intermediate, followed by chlorination to yield the final product.

Chemical Properties

PropertyValue
CAS Number 2806-29-3[1][2]
Molecular Formula C₁₀H₅ClF₃N[1][3]
Molecular Weight 231.60 g/mol [2][3]
Appearance Solid
Melting Point 39-42 °C

Experimental Protocol

This synthesis is performed in two main stages: the formation of the quinoline ring system via a modified Combes synthesis, followed by the chlorination of the resulting hydroxyquinoline.

Step 1: Synthesis of 4-(Trifluoromethyl)quinolin-2(1H)-one

This step involves the acid-catalyzed condensation of an aniline with a trifluoromethyl-β-diketone. Polyphosphoric acid (PPA) is an effective catalyst for this cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Aniline93.13(To be calculated)1.0 eq
Ethyl 4,4,4-trifluoroacetoacetate184.11(To be calculated)1.0 eq
Polyphosphoric acid (PPA)-(To be calculated)Catalyst

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

  • Slowly add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Heat the reaction mixture to 120-140°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield 4-(Trifluoromethyl)quinolin-2(1H)-one.

Step 2: Synthesis of this compound

This step converts the 2-hydroxyquinoline intermediate into the final 2-chloroquinoline product using a standard chlorinating agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Trifluoromethyl)quinolin-2(1H)-one213.15(To be calculated)1.0 eq
Phosphorus oxychloride (POCl₃)153.33Excess-

Procedure:

  • In a fume hood, carefully add 4-(Trifluoromethyl)quinolin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 105-110°C) and maintain this temperature for 3-5 hours.[4] The reaction should be monitored by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with stirring to quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel to afford pure this compound.

Expected Yields

The overall yield for this two-step synthesis can vary depending on the specific reaction conditions and purification methods. Generally, yields for similar quinoline syntheses can range from moderate to good.

StepProductExpected Yield Range
14-(Trifluoromethyl)quinolin-2(1H)-one60-80%
2This compound70-90%

Visualization of Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Start Starting Materials: Aniline Ethyl 4,4,4-trifluoroacetoacetate Step1 Step 1: Combes Synthesis (Condensation & Cyclization) Reagent: Polyphosphoric Acid (PPA) Heat (120-140°C) Start->Step1 Intermediate Intermediate: 4-(Trifluoromethyl)quinolin-2(1H)-one Step1->Intermediate Step2 Step 2: Chlorination Reagent: Phosphorus Oxychloride (POCl₃) Reflux Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct

Caption: Synthetic pathway for this compound.

Safety Information

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The final product, This compound , is classified as toxic if swallowed and causes serious eye irritation.[3] Handle with care and appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.

This detailed protocol provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to optimize the reaction conditions based on their specific laboratory setup and available resources.

References

Functionalization of the 2-Chloro-4-(trifluoromethyl)quinoline Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-chloro-4-(trifluoromethyl)quinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group at the C4-position enhances metabolic stability and binding affinity, while the chlorine atom at the C2-position serves as a versatile handle for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the functionalization of this scaffold, enabling the synthesis of diverse libraries of novel compounds for biological screening. The primary functionalization strategies covered herein include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Functionalization Strategies

The reactivity of the C2-chloro group in this compound allows for a range of derivatizations. The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group facilitates nucleophilic attack at the C2-position. Furthermore, the C-Cl bond is amenable to various palladium-catalyzed cross-coupling reactions.

Diagram of Functionalization Strategies

G main This compound sub Nucleophilic Aromatic Substitution (SNAr) main->sub  Nu-H suzuki Suzuki Coupling main->suzuki  Ar-B(OH)2  Pd catalyst buchwald Buchwald-Hartwig Amination main->buchwald  R2NH  Pd catalyst sonogashira Sonogashira Coupling main->sonogashira  RC≡CH  Pd/Cu catalyst sub_prod 2-Nu-4-(trifluoromethyl)quinoline sub->sub_prod suzuki_prod 2-Ar-4-(trifluoromethyl)quinoline suzuki->suzuki_prod buchwald_prod 2-(R2N)-4-(trifluoromethyl)quinoline buchwald->buchwald_prod sonogashira_prod 2-(C≡CR)-4-(trifluoromethyl)quinoline sonogashira->sonogashira_prod G start Start reactants Combine this compound, aniline, and solvent in a reaction vessel. start->reactants heat Heat the mixture to reflux. reactants->heat monitor Monitor reaction progress by TLC. heat->monitor workup Cool, dilute with water, and extract with an organic solvent. monitor->workup purify Purify the crude product by column chromatography or recrystallization. workup->purify end End: Characterized 2-Anilino-4- (trifluoromethyl)quinoline purify->end G start Start reactants Combine this compound and ethanol in a reaction vessel. start->reactants add_hydrazine Add hydrazine hydrate dropwise at room temperature. reactants->add_hydrazine reflux Reflux the reaction mixture. add_hydrazine->reflux monitor Monitor reaction progress by TLC. reflux->monitor workup Cool, remove ethanol, and partition between ethyl acetate and water. monitor->workup isolate Isolate the crude product from the organic layer. workup->isolate end End: 2-Hydrazinyl-4- (trifluoromethyl)quinoline isolate->end G start Start reactants Combine this compound, arylboronic acid, Pd catalyst, ligand, and base in a Schlenk flask. start->reactants inert Evacuate and backfill with an inert gas (e.g., Argon). reactants->inert add_solvent Add degassed solvent. inert->add_solvent heat Heat the mixture to the specified temperature. add_solvent->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Cool, quench, and extract the product. monitor->workup purify Purify by column chromatography. workup->purify end End: Characterized 2-Aryl-4- (trifluoromethyl)quinoline purify->end G start Start reactants Combine this compound, amine, Pd catalyst, ligand, and base in an oven-dried Schlenk flask. start->reactants inert Evacuate and backfill with an inert gas. reactants->inert add_solvent Add anhydrous, degassed solvent. inert->add_solvent heat Heat the mixture to the specified temperature. add_solvent->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Cool, filter through Celite, and concentrate. monitor->workup purify Purify by column chromatography. workup->purify end End: Characterized 2-Amino-4- (trifluoromethyl)quinoline derivative purify->end G start Start reactants Combine this compound, Pd catalyst, Cu(I) co-catalyst, and solvent. start->reactants inert Degas the mixture with an inert gas. reactants->inert add_reagents Add the base (amine) and terminal alkyne. inert->add_reagents stir Stir at room temperature or with gentle heating. add_reagents->stir monitor Monitor reaction progress by TLC. stir->monitor workup Filter through Celite, wash, and extract. monitor->workup purify Purify by column chromatography. workup->purify end End: Characterized 2-Alkynyl-4- (trifluoromethyl)quinoline purify->end G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt SGK1 SGK1 mTORC2->SGK1 Proliferation Cell Proliferation, Survival, and Growth mTORC1->Proliferation SGK1->Proliferation Inhibitor 2-Anilino-4-(trifluoromethyl)quinoline Derivative Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 Inhibitor->SGK1 G Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Progression (G2/M Phase) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis G2/M Arrest leads to Inhibitor 2-(Trifluoromethyl)quinolin-4-amine Derivative Inhibitor->Polymerization inhibits

Application Notes and Protocols for 2-Chloro-4-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential mechanisms of action for 2-Chloro-4-(trifluoromethyl)quinoline derivatives. This class of compounds has demonstrated significant therapeutic potential across various fields, including oncology, infectious diseases, and parasitology. The following sections detail the primary molecular targets and signaling pathways affected, along with standardized protocols for their investigation.

Anticancer Activity

This compound derivatives have emerged as a promising scaffold in anticancer drug discovery, primarily exhibiting their effects through the inhibition of crucial cellular processes like cell division and signal transduction.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant mode of anticancer action for this class of derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for mitotic spindle formation. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.

Signaling Pathway: Mitotic Arrest and Apoptosis Induction

G2_M_Arrest cluster_inhibition Compound This compound Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Essential for G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis Leads to

G2/M Arrest Pathway

Quantitative Data: Tubulin Polymerization Inhibition

Compound IDCancer Cell LineIC50 (µM) for Tubulin PolymerizationReference
Derivative AHeLa (Cervical Cancer)2.1Fictional Data
Derivative BMCF-7 (Breast Cancer)1.8Fictional Data
Colchicine (Control)-1.5Fictional Data

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)

  • Reagents and Materials:

    • Purified bovine brain tubulin (>99% pure)

    • Guanosine triphosphate (GTP)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • Test compounds (dissolved in DMSO)

    • Glycerol

    • Temperature-controlled spectrophotometer with a 340 nm filter

  • Procedure:

    • Prepare a stock solution of tubulin in polymerization buffer.

    • On ice, add various concentrations of the test compound or vehicle control (DMSO) to the tubulin solution.

    • Add GTP to a final concentration of 1 mM.

    • Transfer the reaction mixture to a pre-warmed 96-well plate.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • The rate of polymerization can be determined from the initial linear portion of the curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Kinase Inhibition (EGFR and VEGFR-2)

Derivatives of the quinoline scaffold are known to act as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are often overexpressed in various cancers and play a pivotal role in tumor growth, proliferation, and angiogenesis. The compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling pathways.

Signaling Pathway: EGFR/VEGFR-2 Inhibition

Kinase_Inhibition cluster_EGFR EGFR Pathway cluster_VEGFR2 VEGFR-2 Pathway Compound This compound Derivative EGFR EGFR Compound->EGFR Inhibits VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits RAS_RAF_MEK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis PPAR_Workflow Start Start: Transfect cells with PPRE-luciferase reporter and PPAR expression vector Treat Treat cells with This compound Derivative Start->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells and add luciferin substrate Incubate->Lyse Measure Measure luminescence Lyse->Measure Analyze Analyze data and determine EC50 Measure->Analyze

Application Notes: Utilizing 2-Chloro-4-(trifluoromethyl)quinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-(trifluoromethyl)quinoline is a critical heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold is recognized as a "privileged structure," forming the core of numerous therapeutic agents due to its ability to interact with various biological targets.[1] The presence of a trifluoromethyl (CF3) group enhances metabolic stability and membrane permeability, while the chlorine atom at the C2 position serves as a versatile reactive handle for introducing diverse functional groups. These features make this compound an ideal starting material for synthesizing libraries of compounds aimed at various therapeutic areas, including infectious diseases and oncology.

Application Note 1: Synthesis of Novel Antimalarial Agents

The primary and most well-established application of this compound is as a key intermediate in the synthesis of the antimalarial drug mefloquine and its analogs.[2][3] Resistance to existing antimalarial drugs necessitates the development of new chemical entities. By using this compound as a scaffold, researchers can create novel derivatives with potentially improved efficacy against drug-resistant strains of Plasmodium falciparum.

The synthetic strategy typically involves a nucleophilic substitution reaction at the C2 position to introduce various amino alcohol side chains, which are crucial for antimalarial activity. Modifications of this side chain have led to the discovery of compounds with significant potency. For example, novel triazole-linked mefloquine derivatives have been synthesized and evaluated, showing activity in the low micromolar range.[4]

Quantitative Data: Antimalarial Activity of Mefloquine Analogs

Compound IDDescriptionTarget/StrainIC50Reference
Mefloquine Analog 29 (1R,3S,5R)-N-{[1-(2,8-bis(trifluoromethyl)quinoline-4-yl)-1H-1,2,3-triazol-4-yl]methyl}adamantan-2-amineP. falciparum (NF54, chloroquine-sensitive)1.00 µM[4]
Quinine Standard Antimalarial DrugP. falciparum2.71 µM[5]
Compound 4f A trifluoromethyl quinoline derivativeP. falciparum1.60 µM[5]

Application Note 2: Development of Kinase Inhibitors for Oncology

The quinoline core is a prominent scaffold for the development of kinase inhibitors, which are critical in cancer therapy.[6] Many quinoline derivatives have been shown to target key signaling pathways that are frequently dysregulated in cancer cells, most notably the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1]

This compound serves as a valuable starting material for generating potent inhibitors of this pathway. The C2-chloro group can be displaced by various nucleophiles to explore the structure-activity relationship (SAR) and optimize inhibitory activity against kinases like PI3K, Akt, and mTOR. Several quinoline-based compounds have demonstrated potent, sub-micromolar inhibition of these targets.[7][8]

Quantitative Data: Quinoline-Based Kinase Inhibitors

Compound IDTarget KinaseIC50Cell Line Cytotoxicity (IC50)Reference
PQQ mTOR64 nMN/A[9]
HA-2l mTOR66 nM0.780 µM (MDA-MB-231 & HCT-116)[7][8]
HA-2c mTOR75 nM>10 µM[8]
HA-2g mTOR, PI3K, AktN/A0.610 µM (MDA-MB-231 & HCT-116)[7][8]
HA-3d mTOR, PI3K, AktN/A0.710 µM (MDA-MB-231 & HCT-116)[7][8]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Quinoline-Based Inhibitor Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR pathway, a key target for quinoline-based inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a 4-Aminoquinoline Derivative Library

This protocol describes a general method for the nucleophilic aromatic substitution (SNAr) reaction at the C2 position of this compound to generate a library of 2-amino-4-(trifluoromethyl)quinoline derivatives.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu, Cs2CO3)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere, add the palladium catalyst (0.02 eq), phosphine ligand (0.04 eq), and base (2.0 eq).

  • Add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Add the desired amine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 90-120 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-(trifluoromethyl)quinoline derivative.

Expected Yield: 40-85%, depending on the amine used and optimization of reaction conditions.[10]

Synthetic Workflow

Synthetic_Workflow Start This compound Reaction Buchwald-Hartwig Amination (SNAr) Start->Reaction Reagents Diverse Amines Pd Catalyst, Base Solvent, Heat Reagents->Reaction Library Derivative Library (2-Amino-4-(trifluoromethyl)quinolines) Reaction->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening

Caption: Workflow for generating a derivative library for biological screening.

Protocol 2: General mTOR Kinase Inhibition Assay

This protocol outlines a general, in vitro, cell-free assay to determine the inhibitory activity (IC50) of newly synthesized quinoline derivatives against the mTOR kinase.

Materials:

  • Recombinant human mTOR enzyme

  • ATP and a suitable kinase substrate (e.g., a peptide substrate for mTOR)

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT)

  • Synthesized quinoline derivative compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase assay buffer.

    • Test compound at the desired final concentration (typically 1% final DMSO concentration).

    • mTOR enzyme solution.

  • Initiation: Pre-incubate the enzyme and compound mixture for 10-15 minutes at room temperature.

  • Start Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™). This typically involves a two-step addition with incubation periods.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data, setting the "no inhibitor" control as 100% activity and a high concentration of a known potent inhibitor (e.g., Rapamycin) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

References

Application Notes and Protocols: 2-Chloro-4-(trifluoromethyl)quinoline as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-4-(trifluoromethyl)quinoline is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its structure, featuring a quinoline core, is a common scaffold in a multitude of biologically active compounds and approved drugs.[1] The presence of a trifluoromethyl group at the C4 position and a chlorine atom at the C2 position significantly influences the molecule's electronic properties. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the quinoline ring activates the C2-chloro substituent, making it an excellent leaving group for nucleophilic substitution and a suitable partner for palladium-catalyzed cross-coupling reactions.[2][3] This reactivity profile allows for the strategic introduction of diverse functional groups, enabling the synthesis of complex molecules for drug discovery and materials science.[4]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReferences
CAS Number 2806-29-3[5]
Molecular Formula C₁₀H₅ClF₃N[5]
Molecular Weight 231.60 g/mol [6]
Appearance Solid
Melting Point 39-42 °C

Core Applications and Key Reactions

This compound serves as a versatile electrophilic partner in several critical synthetic transformations. The reactivity of the C2-Cl bond allows for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient quinoline ring facilitates the displacement of the C2-chloride by a wide range of nucleophiles, including amines, alcohols, and thiols.[7] This reaction is a direct and efficient method for introducing substituents at the 2-position.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the quinoline core with various aryl, heteroaryl, or alkyl boronic acids or their esters.[8][9] It is a cornerstone of modern synthetic chemistry for constructing biaryl structures.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction facilitates the formation of carbon-nitrogen bonds by reacting the chloroquinoline with a diverse array of primary and secondary amines.[10]

G cluster_main Key Reactions of this compound cluster_reactions cluster_products main This compound snar Nucleophilic Aromatic Substitution (SNAr) main->snar Nu-H (Amine, Alcohol, Thiol) suzuki Suzuki-Miyaura Coupling main->suzuki R-B(OH)2 Pd Catalyst, Base buchwald Buchwald-Hartwig Amination main->buchwald R2NH Pd Catalyst, Base, Ligand prod_snar 2-Substituted Quinoline (C-N, C-O, C-S bonds) snar->prod_snar prod_suzuki 2-Aryl/Alkyl Quinoline (C-C bonds) suzuki->prod_suzuki prod_buchwald 2-Amino Quinoline (C-N bonds) buchwald->prod_buchwald

Caption: Key synthetic transformations of this compound.

Experimental Protocols

The following protocols are representative examples illustrating the use of this compound as a synthetic intermediate. Researchers should optimize conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) with Amines

This protocol describes the substitution of the C2-chloro group with a primary or secondary amine. The reaction generally proceeds by heating the reactants in a polar solvent, often with a non-nucleophilic base.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, aniline)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).[10]

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Representative Data:

Amine NucleophileSolventBaseTemperature (°C)Expected Yield
Aniline derivativesDMFK₂CO₃100 - 12060-90%
Aliphatic aminesDioxaneDIPEA80 - 10070-95%
MorpholineEthanolEt₃NReflux75-95%

Yields are estimates based on similar reactions with chloroquinolines and may vary depending on the specific substrates used.[10][11]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the formation of a C-C bond between the C2 position of the quinoline and an aryl or vinyl group using a boronic acid partner.

Materials:

  • This compound

  • Aryl- or vinylboronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent System (e.g., Dioxane/Water, DMF, Toluene)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 - 1.5 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).[8]

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the vessel via syringe.

  • Heat the reaction mixture to a temperature between 80 °C and 110 °C.

  • Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature.[8]

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start setup Combine Reactants: - Chloroquinoline - Boronic Acid - Pd Catalyst & Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (80-110°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Dilute, Extract, Wash, Dry) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Representative Data:

CatalystBaseSolventTemperature (°C)Expected Yield
Pd(PPh₃)₄K₂CO₃DMF9050-85%
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10060-90%
Pd(OAc)₂ / SPhosK₃PO₄Toluene11070-95%

Yields are estimates based on Suzuki reactions with various chloro-heterocycles and depend heavily on the coupling partners.[8][12]

Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[11][13][14] The use of intermediates like this compound allows for the rapid generation of diverse libraries of novel quinoline derivatives. The trifluoromethyl group is particularly desirable in modern drug design as it can enhance metabolic stability, binding affinity, and cell permeability. By applying the synthetic protocols described above, medicinal chemists can efficiently explore the structure-activity relationship (SAR) of new chemical entities, accelerating the drug discovery process.[1]

G cluster_synthesis Library Synthesis start 2-Chloro-4-(trifluoromethyl) quinoline reaction1 Suzuki Coupling + {R¹-B(OH)₂} start->reaction1 reaction2 Buchwald-Hartwig + {R²R³NH} start->reaction2 reaction3 SNAr + {R⁴-XH} start->reaction3 library Diverse Quinoline Library reaction1->library reaction2->library reaction3->library screening High-Throughput Biological Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role of the intermediate in a typical drug discovery workflow.

Safety Information

This compound is classified as toxic if swallowed and causes serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

GHS Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[6]

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis. The activated C2-chloro position allows for facile functionalization through a variety of modern synthetic methods, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its utility in constructing diverse molecular architectures makes it an indispensable tool for researchers in drug discovery and materials science, enabling the efficient synthesis of novel compounds with potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which typically proceeds via a two-step process: the synthesis of the intermediate 4-hydroxy-2-(trifluoromethyl)quinoline, followed by its chlorination.

Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline

Issue Potential Cause Recommended Solutions
Low or No Product Yield Incomplete cyclization due to insufficient temperature or reaction time.Ensure the reaction mixture reaches the required temperature for cyclization (e.g., 140°C in toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Poor quality of starting materials (aniline or ethyl 4,4,4-trifluoroacetoacetate).Use freshly distilled aniline and ensure the purity of the trifluoroacetoacetate.
Ineffective catalyst.Ensure the p-toluenesulfonic acid catalyst is dry and used in the correct stoichiometric amount.
Formation of Dark-Colored Impurities Side reactions at high temperatures.While high temperatures are necessary for cyclization, prolonged heating should be avoided. Once the reaction is complete by TLC, proceed with the work-up.
Air oxidation of aniline.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Product is a solid mixed with impurities.Purify the crude product by silica gel column chromatography using a solvent system such as petroleum ether and ethyl acetate (e.g., 80:20).[1]
Oily residue after work-up.Ensure complete removal of the organic solvent and thorough washing with saturated aqueous solutions to remove catalyst and unreacted starting materials.[1]

Step 2: Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline

Issue Potential Cause Recommended Solutions
Low or No Product Yield Incomplete chlorination due to insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature (typically reflux in POCl₃) for a sufficient duration. Monitor the reaction progress by TLC.[2]
Decomposition of the chlorinating agent (e.g., POCl₃) due to moisture.Use freshly distilled phosphorus oxychloride and ensure all glassware is thoroughly dried. Conduct the reaction under anhydrous conditions.[2]
Poor quality of the 4-hydroxy-2-(trifluoromethyl)quinoline starting material.Ensure the starting material is pure and dry before proceeding with the chlorination.
Formation of Dark-Colored Impurities Side reactions due to the electron-withdrawing nature of the trifluoromethyl group.Maintain the reaction temperature within the recommended range and avoid excessive heating. A gradual increase in temperature might be beneficial.[2]
Product Hydrolysis During Work-up The 2-chloro group is susceptible to hydrolysis back to the 2-hydroxy group in the presence of water.Quench the reaction mixture at a low temperature by pouring it onto crushed ice. Neutralize the solution carefully and extract the product promptly.[2]
Difficulty in Product Purification Co-elution of impurities during column chromatography.Experiment with different solvent systems for column chromatography. Recrystallization from a suitable solvent can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route involves a two-step synthesis. The first step is the cyclization of aniline with ethyl 4,4,4-trifluoroacetoacetate to form 4-hydroxy-2-(trifluoromethyl)quinoline.[1] The second step is the chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.[2]

Q2: My cyclization reaction to form 4-hydroxy-2-(trifluoromethyl)quinoline is not working. What should I check?

Ensure that the reaction is conducted at a sufficiently high temperature (e.g., 140°C in toluene with a Dean-Stark trap to remove water) and that the p-toluenesulfonic acid catalyst is active.[1] The purity of the aniline and ethyl 4,4,4-trifluoroacetoacetate is also crucial for a successful reaction.

Q3: What is the mechanism of chlorination of 4-hydroxyquinolines with POCl₃?

The chlorination of a 4-hydroxyquinoline with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃. Subsequently, a nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.[2]

Q4: How can I monitor the progress of the chlorination reaction?

Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting 4-hydroxy-2-(trifluoromethyl)quinoline on a TLC plate to observe the disappearance of the starting material and the appearance of the product spot.[2]

Q5: What are some alternative chlorinating agents to POCl₃?

While POCl₃ is a common and effective reagent, other chlorinating agents that can be considered include thionyl chloride (SOCl₂), often in the presence of a catalytic amount of DMF, or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[3] The choice of reagent may require optimization of the reaction conditions.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound and Intermediates

Compound NameStepMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
AnilineStarting MaterialC₆H₇N93.13--5 to -7
Ethyl 4,4,4-trifluoroacetoacetateStarting MaterialC₆H₇F₃O₃184.11--
4-Hydroxy-2-(trifluoromethyl)quinolineIntermediateC₁₀H₆F₃NO229.16~52%[1]-
This compoundFinal ProductC₁₀H₅ClF₃N231.60>90% (from hydroxy intermediate)[4]39-42

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline

This protocol is adapted from a known procedure for the synthesis of the 4-hydroxyquinoline intermediate.[1]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine aniline (2.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), and p-toluenesulfonic acid (0.05 eq) in toluene.

  • Reaction: Heat the mixture to 140°C and reflux overnight, collecting the water generated in the Dean-Stark trap.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 80:20) to obtain 4-hydroxy-2-(trifluoromethyl)quinoline as a white solid.[1]

Protocol 2: Synthesis of this compound

This protocol is a general method for the chlorination of 4-hydroxyquinolines.[2][4]

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination Aniline Aniline Cyclization Cyclization Aniline->Cyclization p-TsOH, Toluene, 140°C EtTFA Ethyl 4,4,4-trifluoroacetoacetate EtTFA->Cyclization p-TsOH, Toluene, 140°C Intermediate 4-Hydroxy-2-(trifluoromethyl)quinoline Chlorination Chlorination Intermediate->Chlorination Reflux Cyclization->Intermediate ChlorinatingAgent POCl3 ChlorinatingAgent->Chlorination FinalProduct This compound Chlorination->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingChlorination Start Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline Problem Low Yield or Incomplete Reaction? Start->Problem Cause1 Moisture Present? Problem->Cause1 Yes Cause2 Insufficient Temperature/Time? Problem->Cause2 No Solution1 Use anhydrous reagents and glassware. Run under inert atmosphere. Cause1->Solution1 Solution1->Start Re-run reaction Solution2 Increase reflux time. Monitor by TLC. Cause2->Solution2 Yes Success Successful Chlorination Cause2->Success No Solution2->Start Continue/Re-run reaction

Caption: Troubleshooting logic for the chlorination step.

References

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here you will find troubleshooting guides for classical and modern synthetic methods, answers to frequently asked questions, detailed experimental protocols, and visualizations to aid in your experimental design.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during common quinoline synthesis reactions.

Skraup Synthesis
Problem IDSymptomProbable Cause(s)Suggested Solution(s)
SK-01The reaction is excessively vigorous and difficult to control.The Skraup synthesis is notoriously exothermic.[1]- Add a moderator: Ferrous sulfate (FeSO₄) or boric acid can be used to make the reaction less violent.[1][2][3]- Control reagent addition: Add concentrated sulfuric acid slowly with efficient cooling and stirring to dissipate heat.[1]
SK-02Significant formation of a thick, dark tar, complicating product isolation.Harsh acidic and oxidizing conditions can lead to the polymerization of reactants and intermediates.[1][2]- Use a moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[1]- Optimize temperature: Gently heat the reaction to initiate it and control the exothermic phase.[1]- Alternative methods: Consider microwave heating or using a Brønsted-acidic ionic liquid in place of sulfuric acid for a cleaner reaction.[3]
SK-03Low yield of the desired quinoline product.- Uncontrolled reaction temperature leading to polymerization.[2]- Sub-optimal reagent ratios.[2]- Difficult work-up procedure leading to product loss.[2]- Optimize reagent stoichiometry. [2]- Purification: Use steam distillation followed by extraction to isolate the quinoline from the tar.[1]
Doebner-von Miller Synthesis
Problem IDSymptomProbable Cause(s)Suggested Solution(s)
DVM-01Low yield and significant formation of tar or polymeric material.Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][4][5]- Employ a biphasic solvent system: Sequestering the carbonyl compound in an organic phase (e.g., toluene) can reduce its self-polymerization in the acidic aqueous phase.[1][4][5]- Optimize acid concentration: Use the minimum effective amount of a strong acid or consider milder Lewis acids (e.g., ZnCl₂, SnCl₄).[4]- Control temperature and addition: Maintain the lowest effective temperature and add the carbonyl compound slowly.[1][4]
DVM-02Isolation of dihydro- or tetrahydroquinoline byproducts.Inefficient or insufficient quantity of the oxidizing agent, or reaction conditions not favoring complete oxidation.[4]- Ensure sufficient oxidant: Use a stoichiometric excess of the oxidizing agent.- Optimize reaction time and temperature: The oxidation step may require longer reaction times or higher temperatures.- Post-reaction oxidation: If dihydroquinoline impurities are present, they can be oxidized in a separate step using an appropriate oxidizing agent (e.g., DDQ, MnO₂).[4]
DVM-03Low yield when using anilines with electron-withdrawing groups.Electron-withdrawing groups on the aniline can deactivate the ring, hindering the cyclization step.[2][4]- Consider a modified approach: The Doebner hydrogen-transfer reaction may be more suitable for such substrates.[4]
Combes Synthesis
Problem IDSymptomProbable Cause(s)Suggested Solution(s)
CMB-01Low yield of the desired quinoline.- Incomplete condensation or cyclization steps.[6]- Steric hindrance from substituents on the aniline or β-diketone.[6]- Use a more effective catalyst: A polyphosphoric ester (PPE) can be more efficient than sulfuric acid.[6][7]- Select less sterically hindered starting materials if possible.[6]
CMB-02Formation of a mixture of regioisomers with unsymmetrical β-diketones.The reaction can proceed through two different cyclization pathways, leading to positional isomers.[1][8]- Modify substituents: Altering the steric and electronic properties of the substituents can favor the formation of one isomer.[8]- Optimize reaction conditions: Systematically vary the catalyst, solvent, and temperature.[8]
Friedländer Synthesis
Problem IDSymptomProbable Cause(s)Suggested Solution(s)
FR-01Low yield of the substituted quinoline.- Poor reactivity of the starting materials.- Inefficient catalyst.- Catalyst choice: The reaction can be catalyzed by both Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) and Brønsted acids (e.g., p-toluenesulfonic acid).[6] Optimizing the catalyst and its concentration can improve yields.[6]- Use of modern catalysts: Consider reusable catalysts like PEG-supported sulfonic acid or Amberlyst-15 resin.[9]
FR-02Difficulty with regioselectivity when using an unsymmetrical ketone.The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers.[6][8][10][11]- Catalyst selection: Specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[6]- Substrate modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.[6]- Optimize reaction conditions: Carefully adjust the reaction temperature and solvent to influence the regiochemical outcome.[6]
FR-03Aldol side reactions.The carbonyl compounds used can undergo self-condensation under the reaction conditions.- Optimize reaction conditions: Carefully control the temperature and stoichiometry of the reactants.

Frequently Asked Questions (FAQs)

Q1: What are the main disadvantages of classical quinoline synthesis methods?

Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, while foundational, often suffer from harsh reaction conditions such as high temperatures and the use of strong acids (e.g., concentrated sulfuric acid).[3] They may also require toxic reagents and oxidants like arsenic pentoxide or nitrobenzene.[3] These factors can lead to low yields, the formation of difficult-to-remove tar, and limited compatibility with various functional groups.[3]

Q2: How can I improve the functional group tolerance in my quinoline synthesis?

Modern synthetic methods, particularly those employing transition-metal catalysis, often exhibit better functional group tolerance.[12][13][14] These methods can proceed under milder conditions, avoiding the harsh acidic or oxidizing environments of classical syntheses.[13] For instance, metal-free approaches involving tandem cyclization strategies have been developed with excellent functional group tolerance.[13][15]

Q3: I am struggling with the purification of my substituted quinoline derivative. What are some effective purification techniques?

Purification of quinolines can be challenging due to the presence of starting materials and side products.[6] Common techniques include:

  • Recrystallization: Effective if a solid product is obtained.

  • Column chromatography: A versatile method for separating the desired product from impurities.[6]

  • Distillation: Suitable for liquid quinoline derivatives.[6]

  • For crude products from harsh reactions like the Skraup synthesis, steam distillation is often used to separate the volatile quinoline from non-volatile tar.[1]

Q4: Are there greener alternatives to traditional quinoline synthesis?

Yes, significant research has focused on developing more environmentally friendly methods.[13] This includes:

  • Catalytic methods: Using nanocatalysts or reusable solid acid catalysts can reduce waste and avoid stoichiometric reagents.[9][16]

  • Microwave-assisted synthesis: This can reduce reaction times and improve yields.[3]

  • Using greener solvents: Replacing hazardous solvents with more benign alternatives like water or ionic liquids.[3][5]

  • Metal-free reactions: Avoiding heavy metal catalysts is a key aspect of green chemistry.[5][13]

Q5: How can I control regioselectivity in quinoline synthesis when using unsymmetrical starting materials?

Regioselectivity is a common challenge, particularly in the Friedländer and Combes syntheses.[6][8][10][11] Strategies to control it include:

  • Catalyst choice: The use of specific catalysts can favor the formation of one regioisomer.[6]

  • Substrate modification: Introducing directing groups on the starting materials can control the direction of cyclization.[6][8]

  • Reaction condition optimization: Varying the solvent, temperature, and reaction time can significantly influence the regiochemical outcome.[6][8]

  • Modern methods: Transition metal-catalyzed C-H functionalization offers a powerful way to achieve regioselective derivatization of the quinoline core.[8]

Experimental Protocols

General Protocol for Friedländer Synthesis of a Polysubstituted Quinoline

This protocol describes a general procedure for the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Scandium(III) triflate (10 mol%)

  • Toluene (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in toluene (5 mL).

  • Add scandium(III) triflate (10 mol%) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.

General Protocol for Doebner-von Miller Synthesis of 2-Methylquinoline

Warning: This reaction can be exothermic. Perform in a fume hood with appropriate safety precautions.

Materials:

  • Aniline

  • Concentrated hydrochloric acid

  • Crotonaldehyde

  • Concentrated sodium hydroxide solution

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser.

  • To the flask, add aniline and concentrated hydrochloric acid.

  • Slowly add crotonaldehyde to the stirred mixture.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.

  • The product can then be isolated by extraction with an organic solvent, followed by purification, typically by distillation.

Visualizations

troubleshooting_workflow start Low Yield or Side Product Formation check_method Identify Synthesis Method (Skraup, DVM, etc.) start->check_method skraup Skraup check_method->skraup dvm Doebner-von Miller check_method->dvm combes Combes check_method->combes friedlander Friedländer check_method->friedlander skraup_issue Vigorous Reaction / Tar? skraup->skraup_issue dvm_issue Polymerization? dvm->dvm_issue combes_issue Regioisomer Mixture? combes->combes_issue friedlander_issue Regioisomer Mixture? friedlander->friedlander_issue skraup_sol Add Moderator (FeSO₄) Control Temp. & Addition skraup_issue->skraup_sol Yes dvm_sol Use Biphasic System Optimize Acid/Temp. dvm_issue->dvm_sol Yes combes_sol Modify Substituents Optimize Conditions combes_issue->combes_sol Yes friedlander_sol Change Catalyst Optimize Conditions friedlander_issue->friedlander_sol Yes end_point Improved Synthesis skraup_sol->end_point dvm_sol->end_point combes_sol->end_point friedlander_sol->end_point

Caption: A troubleshooting decision tree for quinoline synthesis.

synthesis_logic start Desired Substituted Quinoline substituents Substituent Pattern Simple/Robust Complex/Sensitive start->substituents classical Consider Classical Methods (Skraup, Friedländer, etc.) substituents:p1->classical modern Consider Modern Methods (Catalytic, C-H Activation) substituents:p2->modern classical_pros {Pros:| - Well-established - Inexpensive reagents} classical->classical_pros classical_cons {Cons:| - Harsh conditions - Low functional group tolerance - Regioselectivity issues} classical->classical_cons modern_pros {Pros:| - Mild conditions - High functional group tolerance - High regioselectivity} modern->modern_pros modern_cons {Cons:| - Catalyst cost/availability - Substrate scope limitations} modern->modern_cons

Caption: Logic for selecting a quinoline synthesis strategy.

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Solvent, Catalyst Addition) start->reaction_setup heating Heating & Stirring (Reflux / Controlled Temp.) reaction_setup->heating monitoring Reaction Monitoring (TLC / GC-MS) heating->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography / Distillation) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Substituted Quinoline analysis->end

References

Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-(trifluoromethyl)quinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective method is a two-step synthesis. The first step is the Conrad-Limpach reaction to form the key intermediate, 4-hydroxy-2-(trifluoromethyl)quinoline. This is followed by a chlorination step, typically using phosphorus oxychloride (POCl₃), to yield the final product.

Q2: Why is the yield of the initial cyclization to form 4-hydroxy-2-(trifluoromethyl)quinoline often low?

A2: Low yields in the Conrad-Limpach synthesis of this quinoline derivative can be attributed to several factors. The starting material, an aniline derivative, is deactivated by the electron-withdrawing trifluoromethyl group, which can make the cyclization more challenging and require harsh reaction conditions.[1] Additionally, side reactions and the formation of isomers can reduce the yield of the desired product.

Q3: What are the primary challenges during the chlorination step?

A3: The chlorination of the 4-hydroxyquinoline intermediate can be problematic. Incomplete conversion is a common issue, often requiring an excess of the chlorinating agent and elevated temperatures. The workup procedure is also critical, as the product can be sensitive to hydrolysis, reverting to the starting material if not handled correctly. Purification can also be challenging due to the potential for lingering phosphorus-based impurities.

Q4: Are there specific safety precautions to consider during this synthesis?

A4: Yes, phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. All manipulations involving POCl₃ should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be performed under anhydrous conditions.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. It is sometimes necessary to use a deactivated silica gel (e.g., treated with triethylamine) to prevent product decomposition, as quinolines can be sensitive to the acidic nature of standard silica gel.[1] Recrystallization from a suitable solvent system is also a common and effective final purification step.[1]

Troubleshooting Guides

Low Yield in 4-Hydroxy-2-(trifluoromethyl)quinoline Synthesis (Step 1)
Issue Potential Cause Recommended Solution
Low Conversion of Starting Materials Insufficient reaction temperature or time for the cyclization of the deactivated aniline.Gradually increase the reaction temperature and monitor the reaction progress by TLC. Ensure the reaction is heated for a sufficient duration as per the protocol.
Inefficient water removal in the initial condensation.Use a Dean-Stark apparatus to effectively remove the water formed during the initial imine formation, driving the equilibrium towards the product.[2]
Formation of Side Products Competing Knorr synthesis pathway leading to the 2-hydroxyquinoline isomer.Maintain a lower reaction temperature during the initial condensation of the aniline and β-ketoester to favor the Conrad-Limpach product.[3]
Thermal decomposition at high temperatures.Use a high-boiling, inert solvent like Dowtherm A or mineral oil to ensure even heating and prevent localized overheating.[3][4]
Difficult Product Isolation Product remains dissolved in the reaction solvent.After cooling the reaction, add a non-polar solvent like petroleum ether or hexane to precipitate the product before filtration.[4]
Low Yield in Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline (Step 2)
Issue Potential Cause Recommended Solution
Incomplete Chlorination Insufficient amount or reactivity of the chlorinating agent.Use a freshly opened or distilled bottle of POCl₃. An excess of POCl₃ is often required. The addition of PCl₅ can sometimes improve the efficiency of the chlorination.
Reaction temperature is too low or reaction time is too short.Ensure the reaction is heated to reflux and maintained for several hours. Monitor the reaction by TLC until the starting material is fully consumed.
Product Hydrolysis During Workup The chloroquinoline is sensitive to water and can revert to the hydroxyquinoline.Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat and dilute the acid quickly. Neutralize the solution promptly with a base like sodium bicarbonate or ammonium hydroxide.[1]
Formation of Dark-Colored Impurities Decomposition of the product or starting material under harsh conditions.Consider a solvent-free chlorination by heating the substrate directly in POCl₃, which can sometimes lead to cleaner reactions. For sensitive substrates, adding a base like pyridine might be beneficial.[1]
Difficult Purification Contamination with phosphorus byproducts.After aqueous workup, ensure thorough extraction with an organic solvent. Washing the organic layer with water and brine is crucial. If necessary, a filtration through a small plug of silica gel can remove some baseline impurities before final purification.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline

This protocol is based on the Conrad-Limpach synthesis.

Materials:

  • Aniline (2 eq.)

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (1 eq.)

  • p-Toluenesulfonic acid (catalytic amount, ~0.05 eq.)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aniline (108.6 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (54.3 mmol), p-toluenesulfonic acid (2.7 mmol), and toluene (100 mL).[2]

  • Heat the mixture to 140°C and reflux overnight, collecting the water in the Dean-Stark trap.[2]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[2]

  • Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (200 mL), followed by water (3 x 200 mL), and finally with saturated brine (200 mL).[2]

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the residue by silica gel column chromatography (petroleum ether: ethyl acetate = 80:20) to yield 4-hydroxy-2-(trifluoromethyl)quinoline as a white solid.[2] (Typical Yield: ~52%[2])

Step 2: Synthesis of this compound

This protocol describes the chlorination of the hydroxyquinoline intermediate.

Materials:

  • 4-Hydroxy-2-(trifluoromethyl)quinoline (1 eq.)

  • Phosphorus oxychloride (POCl₃) (excess)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 4-hydroxy-2-(trifluoromethyl)quinoline to an excess of phosphorus oxychloride with stirring.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow_step1 start Start reactants Combine Aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate, p-TsOH, and Toluene in a flask with a Dean-Stark trap. start->reactants reflux Heat to 140°C and reflux overnight. Collect water in Dean-Stark trap. reactants->reflux cool Cool to room temperature. reflux->cool wash Wash with NaHCO3(aq), water, and brine. cool->wash dry Dry organic phase over Na2SO4 and concentrate. wash->dry purify Purify by silica gel column chromatography. dry->purify product 4-Hydroxy-2-(trifluoromethyl)quinoline purify->product

Caption: Workflow for the synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline.

experimental_workflow_step2 start Start reactants Add 4-Hydroxy-2-(trifluoromethyl)quinoline to excess POCl3. start->reactants reflux Heat to reflux for 2-4 hours. reactants->reflux cool Cool to room temperature. reflux->cool quench Pour onto crushed ice with vigorous stirring. cool->quench neutralize Neutralize with NaHCO3(aq) or NH4OH(aq) to precipitate product. quench->neutralize isolate Collect solid by filtration, wash with water, and dry. neutralize->isolate purify Purify by column chromatography or recrystallization (if needed). isolate->purify product This compound purify->product

Caption: Workflow for the chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline.

troubleshooting_logic start Low Yield of This compound step1_issue Low yield from Step 1? start->step1_issue check_step1 Analyze Step 1: 4-Hydroxyquinoline formation step1_solutions Optimize Step 1: - Increase temperature/time - Ensure efficient water removal - Use high-boiling inert solvent check_step1->step1_solutions check_step2 Analyze Step 2: Chlorination step2_solutions Optimize Step 2: - Use fresh/excess POCl3 - Ensure complete reaction (TLC) - Careful workup to avoid hydrolysis - Optimize purification check_step2->step2_solutions step1_issue->check_step1 Yes step2_issue Low yield from Step 2? step1_issue->step2_issue No step2_issue->check_step2 Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Preparation of 2-Chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(trifluoromethyl)quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established synthetic pathway involves a two-step process:

  • Conrad-Limpach-Knorr Synthesis: Cyclization of an aniline with a β-ketoester, typically ethyl 4,4,4-trifluoroacetoacetate, to form 4-hydroxy-2-(trifluoromethyl)quinoline. This intermediate exists in tautomeric equilibrium with 2-(trifluoromethyl)quinolin-4(1H)-one.

  • Chlorination: Conversion of the hydroxyl group of 4-hydroxy-2-(trifluoromethyl)quinoline to a chloro group using a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

Q2: What are the primary side reactions I should be aware of during the synthesis?

Side reactions can occur during both the cyclization and chlorination steps. Key potential side reactions include:

  • Incomplete Cyclization: Failure of the initial reactants to form the quinoline ring, resulting in residual starting materials or linear intermediates.

  • Formation of Isomeric Impurities: If a substituted aniline is used, there is a possibility of forming constitutional isomers.

  • Incomplete Chlorination: The most common side product is the starting material for the second step, 4-hydroxy-2-(trifluoromethyl)quinoline, due to incomplete reaction.

  • Over-chlorination: The introduction of additional chlorine atoms onto the quinoline ring system, particularly at the 5- and 8-positions, can occur under harsh conditions.[1]

  • Hydrolysis of the Product: The 2-chloro group can be susceptible to hydrolysis back to the 2-hydroxy derivative, especially during workup if conditions are not anhydrous.[2]

  • Formation of Tar and Polycyclic Aromatic Hydrocarbons (PAHs): High reaction temperatures, especially during the cyclization step, can lead to the formation of complex, high-molecular-weight byproducts.[3]

Q3: How can I minimize the formation of the 4-hydroxy impurity?

To ensure complete conversion of the 4-hydroxy intermediate to the desired 2-chloro product, consider the following:

  • Excess Chlorinating Agent: Use a molar excess of the chlorinating agent (e.g., POCl₃).

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature to drive the conversion to completion. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS.

  • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction and workup to prevent hydrolysis of both the chlorinating agent and the product.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Cyclization - Ensure the cyclization reaction goes to completion by monitoring with TLC or GC-MS.- Optimize the reaction temperature and time for the Conrad-Limpach-Knorr synthesis.- Use a suitable acid or base catalyst as required by the specific protocol.
Incomplete Chlorination - Increase the molar ratio of the chlorinating agent (e.g., POCl₃ or SOCl₂).- Extend the reaction time or increase the reaction temperature for the chlorination step.- Ensure the 4-hydroxy intermediate is thoroughly dried before the chlorination step.
Product Loss During Workup - Carefully neutralize the reaction mixture during aqueous workup to avoid hydrolysis of the product.- Use an appropriate extraction solvent to ensure complete recovery of the product from the aqueous layer.- Minimize the exposure of the product to moisture and high temperatures during purification.
Degradation of Product - Avoid excessively high temperatures during reaction and purification.- Ensure all reagents and solvents are of high purity.
Problem 2: Presence of 4-hydroxy-2-(trifluoromethyl)quinoline Impurity in the Final Product
Potential Cause Troubleshooting Steps
Insufficient Chlorinating Agent - Increase the equivalents of POCl₃ or SOCl₂ used in the reaction.
Suboptimal Reaction Conditions - Increase the reaction temperature or prolong the reaction time for the chlorination step.
Hydrolysis During Workup - Perform the aqueous workup at low temperatures (e.g., on an ice bath).- Promptly extract the product into an organic solvent after quenching the reaction.- Ensure all glassware is dry and use anhydrous solvents.
Problem 3: Formation of Dark-Colored Byproducts or Tar
Potential Cause Troubleshooting Steps
High Reaction Temperature - Carefully control the temperature during both the cyclization and chlorination steps. For the Skraup synthesis, the addition of a moderating agent like ferrous sulfate can control the exothermic nature of the reaction.[3]- Consider using microwave heating for the cyclization step, which can reduce reaction times and minimize tar formation.[3]
Prolonged Reaction Time - Monitor the reaction progress and stop the reaction once the starting material is consumed to avoid prolonged heating.
Use of Strong Acids - In classical quinoline syntheses like the Skraup or Doebner-von Miller, the use of strong acids can lead to polymerization and tar formation. Consider alternative, milder synthetic routes if possible.[3]

Experimental Protocols

Key Experiment: Chlorination of 4-hydroxy-2-(trifluoromethyl)quinoline

This protocol describes a general procedure for the chlorination step.

Materials:

  • 4-hydroxy-2-(trifluoromethyl)quinoline

  • Phosphoryl chloride (POCl₃)

  • Anhydrous toluene (or another suitable high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or another suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq).

  • Add anhydrous toluene to the flask.

  • Carefully add phosphoryl chloride (2.0 - 3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Quinoline Ring Formation cluster_1 Step 2: Chlorination Aniline Aniline Intermediate 4-Hydroxy-2-(trifluoromethyl)quinoline Aniline->Intermediate Conrad-Limpach-Knorr Beta-Ketoester Ethyl 4,4,4-trifluoroacetoacetate Beta-Ketoester->Intermediate Product This compound Intermediate->Product Chlorination Chlorinating_Agent POCl3 or SOCl2 Chlorinating_Agent->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for unreacted starting materials (TLC/LC-MS) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_impurities Identify major impurity check_sm->check_impurities No optimize Optimize reaction: - Increase reagent excess - Increase temperature/time - Ensure anhydrous conditions incomplete_rxn->optimize end Improved Yield and Purity optimize->end hydroxy_impurity 4-Hydroxy Impurity check_impurities->hydroxy_impurity 4-Hydroxy overchlorination Over-chlorination Products check_impurities->overchlorination Di/Poly-chloro tar Tar Formation check_impurities->tar Tar/Polymer purification Purification Issue check_impurities->purification Other optimize_chlorination Optimize chlorination step: - Increase POCl3 excess - Ensure anhydrous workup hydroxy_impurity->optimize_chlorination milder_conditions Use milder chlorination conditions: - Lower temperature - Shorter reaction time overchlorination->milder_conditions control_temp Control temperature carefully Consider microwave synthesis tar->control_temp optimize_purification Optimize purification method: - Different solvent system for chromatography - Recrystallization purification->optimize_purification optimize_chlorination->end milder_conditions->end control_temp->end optimize_purification->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 2-Chloro-4-(trifluoromethyl)quinoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-4-(trifluoromethyl)quinoline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the purification of this compound?

A1: The most common impurities typically arise from the synthetic route used to produce this compound. A frequent synthetic pathway involves the chlorination of 4-hydroxy-2-(trifluoromethyl)quinoline. Therefore, potential impurities include:

  • Unreacted Starting Material: 4-hydroxy-2-(trifluoromethyl)quinoline may be present if the chlorination reaction did not go to completion.

  • Residual Chlorinating Agents: Traces of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) and their hydrolysis byproducts may remain.

  • Isomeric Byproducts: Depending on the synthetic precursors, small amounts of other chlorinated quinoline isomers could be formed.

  • Solvent Residues: Residual solvents from the reaction or initial work-up may be present.

Q2: What are the recommended purification techniques for this compound?

A2: The two primary and most effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both methods is employed for achieving high purity.

Q3: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?

A3: A good starting point for TLC analysis is a mobile phase of 10-50% ethyl acetate in hexanes. For this compound and its analogs, a retention factor (Rf) of approximately 0.4 is often targeted for optimal separation in column chromatography. If spot tailing is observed, adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can help to mitigate this issue by neutralizing acidic sites on the silica gel.

Q4: Is this compound a solid or a liquid at room temperature?

A4: this compound is a solid at room temperature, with a reported melting point of 39-42 °C.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution.- Use a lower-boiling point solvent or a solvent mixture. - Ensure the cooling process is slow and undisturbed. - Try a two-solvent recrystallization system.
Poor Crystal Yield Too much solvent was used. The solution was not cooled sufficiently. The chosen solvent is too good at dissolving the compound even at low temperatures.- Reduce the initial volume of solvent or carefully evaporate some solvent before cooling. - Cool the solution in an ice bath for a longer duration. - Choose a different solvent or a solvent pair where the compound has lower solubility at cold temperatures.
No Crystals Form The solution is not saturated. The compound is highly soluble in the chosen solvent.- Evaporate some of the solvent to concentrate the solution. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.
Colored Impurities in Crystals The impurities were not fully removed during the hot filtration step (if performed). The impurities co-crystallized with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary.
Flash Column Chromatography
Problem Potential Cause Solution
Poor Separation of Spots The mobile phase polarity is either too high or too low. The column was not packed properly.- Adjust the mobile phase composition based on TLC analysis to achieve better separation of Rf values. - Ensure the column is packed uniformly without any cracks or air bubbles.
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in hexane).
Compound Does Not Elute (Low Rf) The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Streaking of the Compound on the Column The compound may be too polar for the silica gel or is interacting strongly with it. The sample was overloaded.- Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds. - Ensure the sample is loaded in a concentrated band and does not exceed the capacity of the column.
Low Recovery of the Compound The compound may be irreversibly adsorbed onto the silica gel. The compound may be partially soluble in the mobile phase.- Use a more polar mobile phase to ensure complete elution. - If the compound is unstable on silica, consider using a different stationary phase like alumina or a shorter column.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline for the recrystallization of this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once cloudiness appears, indicating crystal formation, allow it to stand undisturbed to maximize crystal growth.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to further induce crystallization and maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is based on methods used for structurally similar compounds and should be optimized using TLC.

  • Mobile Phase Preparation: Prepare a mobile phase of 10% ethyl acetate in hexanes.

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using the prepared mobile phase. Ensure the silica bed is compact and free of air bubbles.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₅ClF₃N
Molecular Weight 231.60 g/mol
Appearance Solid
Melting Point 39-42 °C

Table 2: Suggested Starting Conditions for Purification

Technique Parameter Suggested Condition
Recrystallization SolventEthanol or Methanol
TLC Analysis Mobile Phase10-50% Ethyl Acetate in Hexanes
Flash Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase10% Ethyl Acetate in Hexanes
Target Rf~0.4

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Cleanup Column Chromatography Column Chromatography Crude Product->Column Chromatography Direct Purification Recrystallization->Column Chromatography Further Purification Purity Check (TLC, NMR) Purity Check (TLC, NMR) Column Chromatography->Purity Check (TLC, NMR) Final Polish Pure Product Pure Product Purity Check (TLC, NMR)->Pure Product

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Start Recrystallization Dissolve Dissolve Crude in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool OilingOut Oiling Out? Cool->OilingOut Crystals Crystals Form? Collect Collect Crystals Crystals->Collect Yes TroubleshootNoCrystals Troubleshoot: - Evaporate Solvent - Add Anti-solvent - Scratch Flask Crystals->TroubleshootNoCrystals No OilingOut->Crystals No TroubleshootOiling Troubleshoot: - Use Lower Boiling Solvent - Slower Cooling OilingOut->TroubleshootOiling Yes TroubleshootNoCrystals->Dissolve TroubleshootOiling->Dissolve

Caption: Troubleshooting logic for the recrystallization process.

Technical Support Center: Functionalization of Quinoline Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of quinoline rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective C-H functionalization of quinoline?

A1: Regioselectivity in quinoline C-H functionalization is a significant challenge due to the presence of multiple C-H bonds with varying reactivity.[1] The primary strategies to control regioselectivity involve either exploiting the inherent electronic properties of the quinoline ring or utilizing directing groups.[2][3] The C2 and C4 positions are electron-deficient and thus susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution, typically at the C5 and C8 positions.[2] Directing groups, such as the nitrogen of the quinoline ring itself, an N-oxide, or an 8-aminoquinoline group, can guide a metal catalyst to a specific C-H bond, thereby controlling the site of functionalization.[2][3][4]

Q2: How does the choice of catalyst and ligand influence regioselectivity in quinoline functionalization?

A2: The catalyst and ligand combination is crucial for directing the functionalization to a specific position on the quinoline ring. For instance, in C-H arylation, palladium catalysts often favor the C2 position.[3] However, switching to a rhodium-based catalyst system can promote selectivity for the C8 position.[2] The choice of phosphine ligand in palladium-catalyzed reactions can also significantly influence the C2/C8 product ratio.[2] For functionalization at more challenging positions like C3, a nickel catalyst with a Grignard reagent has been shown to be effective.[3]

Q3: What is the role of the N-oxide directing group in controlling regioselectivity?

A3: The N-oxide group is a versatile directing group in quinoline functionalization. In rhodium(III)-catalyzed reactions, the oxygen of the N-oxide can coordinate to the metal center, forming a stable five-membered rhodacycle intermediate that directs C-H activation selectively to the C8 position.[3] This strategy is particularly useful for functionalizing a position that is otherwise difficult to access.[3] After the desired functionalization, the N-oxide group can often be easily removed to yield the final product.[3]

Q4: What are common side reactions observed during quinoline functionalization?

A4: Several side reactions can occur during quinoline functionalization, leading to reduced yields and complex product mixtures. These include:

  • Homocoupling of the coupling partner.

  • Dehalogenation of aryl halide coupling partners.

  • Reduction of the quinoline ring, especially when using hydride sources.

  • Over-functionalization , resulting in di- or tri-substituted products.

  • Decomposition of sensitive starting materials or products under harsh reaction conditions.

Q5: Can positions other than C2 and C8 be functionalized?

A5: Yes, although more challenging, other positions on the quinoline ring can be functionalized. C3-functionalization can sometimes be achieved in non-directed reactions, though often with lower selectivity and yield.[2] Achieving regioselectivity at the C5, C6, and C7 positions typically necessitates the use of a directing group at an adjacent position.[2]

Troubleshooting Guides

Problem 1: Low or No Yield in Palladium-Catalyzed C-H Arylation

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Possible CauseTroubleshooting Steps
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂) is of high quality and has been stored correctly.[2] Consider using a pre-catalyst or activating the catalyst in-situ.[2]
Inappropriate Ligand Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, X-Phos).[2]
Incorrect Base The choice of base is critical. Screen a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases.[2]
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction. Test different solvents or solvent mixtures (e.g., DMF, toluene).[2]
Catalyst Poisoning Ensure all reagents and solvents are pure and dry, as trace impurities can poison the catalyst.[2] Quinoline itself can act as a catalytic poison in some reactions.
Insufficient Temperature C-H activation often requires elevated temperatures.[2] Gradually increase the reaction temperature while monitoring for product formation and decomposition.[2]
Problem 2: Poor Regioselectivity (Mixture of Isomers)

Achieving high regioselectivity is key to a successful functionalization. If you are observing a mixture of isomers, consider the following adjustments.

Possible CauseTroubleshooting Steps
Suboptimal Catalyst/Ligand The ligand plays a key role in controlling regioselectivity.[2] For C8 selectivity, consider switching from a palladium to a rhodium-based catalyst system.[2] For palladium-catalyzed reactions, the choice of phosphine ligand can influence the C2/C8 ratio.[2]
Ineffective Directing Group If using a directing group strategy (e.g., N-oxide), ensure it is correctly installed and that its coordination to the metal center is effective.[2]
Steric Hindrance Steric hindrance from substituents on either the quinoline ring or the coupling partner can influence the site of functionalization.[2] Consider using less sterically demanding reagents if possible.[2]
Electronic Effects The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds.[2] Electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it.[2]

Quantitative Data Summary

The following tables provide a summary of quantitative data for representative regioselective quinoline functionalization reactions.

Table 1: Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides [1]

EntryQuinoline N-OxideAryl IodideSolventAdditiveYield (%)C8/C2 Ratio
1Quinoline N-oxide4-IodotolueneDMFH₂O (5.5 equiv)85>99:1
2Quinoline N-oxide4-IodoanisoleDMFH₂O (5.5 equiv)89>99:1
36-Chloroquinoline N-oxide4-IodotolueneDMFH₂O (5.5 equiv)78>99:1
4Quinoline N-oxide4-IodobenzotrifluorideDMFH₂O (5.5 equiv)81>99:1

Reaction Conditions: Quinoline N-oxide (0.2 mmol), aryl iodide (3 equiv), Pd(OAc)₂ (10 mol%), DMF (1 mL), 120 °C, 12 h.[1]

Table 2: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides with Aryl Bromides [4]

EntryQuinoline N-OxideAryl BromideLigandBaseYield (%)
1Quinoline N-oxide4-Bromotoluene[HP(t-Bu)₂Me]BF₄K₂CO₃95
2Quinoline N-oxide4-Bromoanisole[HP(t-Bu)₂Me]BF₄K₂CO₃92
36-Methylquinoline N-oxide4-Bromotoluene[HP(t-Bu)₂Me]BF₄K₂CO₃88
4Quinoline N-oxide4-Bromobenzonitrile[HP(t-Bu)₂Me]BF₄K₂CO₃85

Reaction Conditions: Quinoline N-oxide (3 equiv), aryl bromide (1 equiv), Pd(OAc)₂ (5 mol%), ligand (5 mol%), K₂CO₃ (2 equiv), toluene, reflux.[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides[1]
  • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the quinoline N-oxide (0.2 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 3.0 equiv), and palladium(II) acetate (4.5 mg, 0.02 mmol, 10 mol%).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.0 mL) and deionized water (20 µL, 1.1 mmol, 5.5 equiv) via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite.

  • Wash the filter cake with additional ethyl acetate (2 x 5 mL).

  • Combine the organic filtrates and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-arylquinoline N-oxide.

Protocol 2: General Procedure for Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides with Aryl Bromides[4]
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), di-tert-butyl-methylphosphonium tetrafluoroborate (6.5 mg, 0.025 mmol, 5 mol%), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl bromide (0.5 mmol, 1.0 equiv) and the quinoline N-oxide (1.5 mmol, 3.0 equiv).

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the reflux temperature of toluene.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and filter through a short pad of silica gel.

  • Wash the silica pad with additional dichloromethane (2 x 5 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C2-arylated quinoline N-oxide.

Visualizations

Troubleshooting_Workflow start Start: Quinoline Functionalization Reaction check_yield Low or No Yield? start->check_yield check_selectivity Poor Regioselectivity? check_yield->check_selectivity No inactive_catalyst Check Catalyst Activity & Storage check_yield->inactive_catalyst Yes success Successful Functionalization check_selectivity->success No optimize_catalyst Change Catalyst System (e.g., Pd to Rh) check_selectivity->optimize_catalyst Yes wrong_ligand Screen Different Ligands inactive_catalyst->wrong_ligand wrong_base Optimize Base wrong_ligand->wrong_base wrong_temp Adjust Temperature wrong_base->wrong_temp impure_reagents Purify Reagents & Solvents wrong_temp->impure_reagents impure_reagents->start Re-run Experiment optimize_ligand Optimize Ligand optimize_catalyst->optimize_ligand check_dg Verify Directing Group Strategy optimize_ligand->check_dg steric_effects Consider Steric Hindrance check_dg->steric_effects steric_effects->start Re-run Experiment Catalyst_Selection_Logic start Desired Functionalization Position c2_position C2 Position start->c2_position c8_position C8 Position start->c8_position other_position Other Positions start->other_position pd_catalyst Use Palladium Catalyst (e.g., Pd(OAc)₂) c2_position->pd_catalyst Yes rh_catalyst Use Rhodium Catalyst with N-Oxide DG c8_position->rh_catalyst Yes ni_catalyst Consider Nickel Catalyst or other specific methods other_position->ni_catalyst Yes pd_catalyst->c8_position Can be tuned with ligands rh_catalyst->c2_position Less common

References

troubleshooting Friedländer annulation for quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer annulation, a versatile and widely used method for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedländer annulation?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or β-dicarbonyl compound) to form a quinoline ring.[1][2][3][4][5][6] The reaction is typically catalyzed by either an acid or a base.[3][7]

There are two generally accepted mechanistic pathways:

  • Aldol Condensation Pathway: The reaction begins with an aldol condensation between the two carbonyl-containing starting materials. This is followed by an intramolecular cyclization (imine formation) and subsequent dehydration to yield the quinoline product.[1][8]

  • Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the methylene-containing reactant. This intermediate then undergoes an intramolecular aldol-type condensation and dehydration to form the final quinoline.[1]

The predominant pathway can be influenced by the specific reactants and reaction conditions employed.[9]

Q2: What are the common catalysts used in the Friedländer annulation?

A wide variety of catalysts can be employed to promote the Friedländer annulation, ranging from classical acids and bases to more modern and milder catalytic systems. The choice of catalyst can significantly impact reaction efficiency, yield, and selectivity.[10][11]

Table 1: Common Catalysts for Friedländer Annulation

Catalyst TypeExamplesNotes
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA), H₂SO₄, Sulfated polyborate, ZeolitesEffective but can sometimes lead to side reactions or require harsh conditions.[1][3]
Lewis Acids In(OTf)₃, Yb(OTf)₃, Neodymium(III) nitrate hexahydrate, ZnCl₂, SnCl₂Often provide higher yields and selectivity under milder conditions.[12][13] In(OTf)₃ has been shown to be particularly effective.[12]
Bases KOH, NaOH, Piperidine, Sodium ethoxide, Potassium tert-butoxide (KOtBu), DBUClassical catalysts, but can promote self-condensation of the ketone reactant.[3][7]
Other Catalysts Molecular iodine, Gold catalysts, Choline-based deep eutectic solvents (DESs)Offer alternative, often milder, reaction conditions.[1][3][9][10] Iodine is a highly efficient catalyst.[2]

Q3: Can the Friedländer annulation be performed without a solvent?

Yes, solvent-free conditions have been successfully employed for the Friedländer annulation.[2] This approach is often coupled with microwave irradiation to accelerate the reaction, leading to shorter reaction times and often improved yields.[14] Solvent-free reactions are also considered a green chemistry approach as they reduce solvent waste.[15]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield of the desired quinoline product is a common issue in the Friedländer annulation. Several factors could be contributing to this problem.

Possible Causes and Solutions:

  • Inappropriate Catalyst: The chosen catalyst may not be optimal for your specific substrates.

    • Troubleshooting Step: Screen a variety of catalysts, including both Brønsted and Lewis acids, as well as bases if applicable. The efficiency of catalysts can be highly substrate-dependent.[10]

  • Harsh Reaction Conditions: High temperatures and strong acids or bases can sometimes lead to decomposition of starting materials or products, thus lowering the yield.[10]

    • Troubleshooting Step: Attempt the reaction under milder conditions. This could involve using a milder catalyst (e.g., molecular iodine or a Lewis acid), lowering the reaction temperature, or using a solvent-free microwave-assisted protocol.[10][14]

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[10]

  • Poor Quality Reagents: The presence of impurities or moisture in the starting materials or solvent can inhibit the reaction.

    • Troubleshooting Step: Ensure that all reagents and solvents are of high purity and are appropriately dried before use.[10]

Problem 2: Formation of Multiple Products and Side Reactions

The formation of side products can complicate the purification process and reduce the yield of the desired quinoline.

Possible Causes and Solutions:

  • Self-Condensation of the Ketone: Under basic conditions, the ketone starting material can undergo self-condensation (an aldol reaction with itself), leading to unwanted byproducts.[10]

    • Troubleshooting Step: Consider switching to acidic or neutral reaction conditions. Using a milder catalyst can also help to suppress this side reaction.

  • Lack of Regioselectivity: When using unsymmetrical ketones, the reaction can occur at either α-position, leading to a mixture of isomeric quinoline products.[3]

    • Troubleshooting Step: The regioselectivity can be influenced by the choice of catalyst and reaction conditions. Some modern amine catalysts have been shown to provide high regioselectivity.[3] The use of ionic liquids has also been reported to control regioselectivity.[3]

  • Formation of Non-Friedländer Products: In some cases, alternative reaction pathways can lead to the formation of unexpected products.

    • Troubleshooting Step: A careful selection of a Lewis acid catalyst, such as In(OTf)₃, can promote the selective formation of the Friedländer product.[12]

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure quinoline product can be challenging.

Possible Causes and Solutions:

  • Removal of Catalyst: Some catalysts can be difficult to remove from the reaction mixture.

    • Troubleshooting Step: If using a solid-supported or heterogeneous catalyst, it can often be removed by simple filtration.[16] For soluble catalysts like iodine, a wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) can be effective.[10]

  • Similar Polarity of Products and Byproducts: If side products have similar polarity to the desired product, separation by column chromatography can be difficult.

    • Troubleshooting Step: Optimize the reaction conditions to minimize the formation of side products. If inseparable by chromatography, consider recrystallization from a suitable solvent system to purify the product.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Friedländer Synthesis

This protocol provides a general procedure for the synthesis of quinolines using molecular iodine as a catalyst.[10]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (I₂) (10 mol%)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalyst-Free Friedländer Synthesis in Water

This protocol outlines an environmentally friendly approach to quinoline synthesis using water as the solvent.[17]

Materials:

  • 2-aminobenzaldehyde (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Deionized water (5 mL)

Procedure:

  • In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add deionized water (5 mL) to the flask.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Friedlander_Mechanism Start 2-Aminoaryl Ketone + α-Methylene Ketone Aldol Aldol Adduct Start->Aldol Aldol Condensation Schiff Schiff Base Start->Schiff Schiff Base Formation Unsaturated α,β-Unsaturated Carbonyl Aldol->Unsaturated -H₂O Quinoline Quinoline Unsaturated->Quinoline Imine Formation & -H₂O CyclizedSchiff Cyclized Intermediate Schiff->CyclizedSchiff Intramolecular Aldol CyclizedSchiff->Quinoline -H₂O

Caption: Mechanistic pathways of the Friedländer annulation.

Experimental_Workflow Reactants Combine Reactants & Catalyst Reaction Heat Reaction Mixture (Conventional or Microwave) Reactants->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Reaction Workup (e.g., Extraction, Washing) Monitor->Workup Upon Completion Purification Purification (Chromatography / Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for Friedländer synthesis.

Troubleshooting_Tree Problem Low Yield / Side Products? CheckCatalyst Optimize Catalyst Problem->CheckCatalyst Yes Regioselectivity Regioselectivity Issue? Problem->Regioselectivity No CheckConditions Adjust Reaction Conditions (Temp, Time, Solvent) CheckCatalyst->CheckConditions CheckReagents Verify Reagent Purity CheckConditions->CheckReagents ChangeCatalyst Use Regioselective Catalyst Regioselectivity->ChangeCatalyst Yes PurificationIssue Purification Difficulty? Regioselectivity->PurificationIssue No ChangeCatalyst->PurificationIssue OptimizePurification Optimize Purification Method (e.g., Recrystallization) PurificationIssue->OptimizePurification Yes Success Successful Synthesis PurificationIssue->Success No OptimizePurification->Success

Caption: Troubleshooting decision tree for Friedländer annulation.

References

avoiding byproduct formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to byproduct formation during the synthesis of these critical heterocyclic compounds.

General Troubleshooting Workflow

Before diving into specific synthesis methods, it's helpful to have a general framework for troubleshooting unexpected results. The following workflow outlines a logical approach to identifying and resolving issues in your quinoline synthesis.

G cluster_start Start cluster_analysis Analysis cluster_solution Solution Pathways cluster_end Outcome Start Problem Encountered (e.g., Low Yield, Byproducts) A Identify Byproducts (TLC, NMR, GC-MS) Start->A Characterize B Review Reaction Parameters (Temp, Time, Stoichiometry) Start->B Examine C Check Reagent Purity Start->C Verify S1 Modify Conditions (e.g., Lower Temp, Add Moderator) A->S1 B->S1 S3 Alter Reagent Addition (e.g., Slow, Controlled Drip) B->S3 S4 Change Catalyst/Solvent B->S4 S2 Purify Starting Materials C->S2 End Optimized Synthesis S1->End S2->End S3->End S4->End

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (General)

Q1: What are the most critical parameters to control to avoid byproducts in quinoline synthesis?

A1: Generally, careful control of reaction temperature and time is paramount.[1] High temperatures, especially in strong acid-catalyzed reactions like the Skraup synthesis, often accelerate side reactions leading to tar and polymer formation.[1][2] It is crucial to monitor the reaction's progress (e.g., by TLC) to ensure it goes to completion without degrading the product.[1]

Q2: How does the purity of starting materials affect byproduct formation?

A2: The purity of starting materials is a critical factor. Impurities in reactants can lead to unintended side reactions, generating a complex mixture of byproducts and making purification difficult.[3] Always ensure the purity of your anilines, carbonyl compounds, and other reagents before starting the synthesis.

Q3: What are the most effective methods for purifying crude quinoline products?

A3: Purification strategies depend on the nature of the impurities.

  • Steam Distillation: This is highly effective for separating volatile quinolines from non-volatile tars, a common issue in the Skraup synthesis.[4]

  • Column Chromatography: A standard and versatile method for separating the desired product from closely related byproducts.[3]

  • Recrystallization/Salt Formation: Converting the quinoline to a salt (like a hydrochloride or picrate) can facilitate purification through crystallization.[3][5] The pure quinoline free base can then be regenerated.[3]

  • Vacuum Distillation: Useful for purifying liquid quinolines that are stable at elevated temperatures.[3]

Synthesis-Specific Troubleshooting Guides

Skraup Synthesis

The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. It is notoriously exothermic and prone to tar formation.[2][6]

FAQs

  • Q: My Skraup reaction is extremely vigorous and difficult to control. How can I manage it? A: The exothermic nature of the Skraup synthesis is a well-known challenge.[2] To moderate the reaction, you can:

    • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2][6] Boric acid is another option.[7]

    • Control acid addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat.[2]

  • Q: I'm getting a lot of black tar and a low yield. What's causing this and how can I fix it? A: Tar formation is a primary side reaction, caused by the polymerization of acrolein (formed from glycerol dehydration) and other intermediates under the harsh acidic and oxidizing conditions.[2][4] To minimize it:

    • Use a moderator like ferrous sulfate to control the reaction rate.[2][6]

    • Optimize the temperature, heating gently to initiate the reaction and controlling the exothermic phase.[2]

    • Be prepared for a difficult workup; steam distillation is the most effective method to separate the quinoline from the tar.[4]

Optimized Conditions & Yields

Oxidizing AgentModeratorTemperature (°C)Time (h)Reported Yield (%)Reference
NitrobenzeneFeSO₄Gentle Reflux584-91[7]
Arsenic AcidNoneRefluxN/AGood[4][7]
IodineNoneN/AN/AGood[4]

Optimized Experimental Protocol (Skraup Synthesis)

  • Charging Reactants: In a 5-L round-bottomed flask equipped with a wide-bore reflux condenser, add 80 g of powdered ferrous sulfate heptahydrate, 865 g of glycerol, 218 g of aniline, and 170 g of nitrobenzene.[7]

  • Acid Addition: Mix the contents well and, with caution, add 400 cc of concentrated sulfuric acid.[7]

  • Reaction: Gently heat the mixture with a flame. Once the reaction begins to boil, remove the heat source. The exothermic reaction will sustain boiling for 30-60 minutes.[7] If the reaction is too vigorous, assist the condenser by placing a wet towel on the upper part of the flask.[7]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to a rolling boil for an additional 5 hours.[7]

  • Workup - Steam Distillation: Allow the mixture to cool to ~100°C and transfer it to a 12-L flask for steam distillation. First, steam distill to remove any unreacted nitrobenzene (~1500 cc of distillate).[7]

  • Isolation: Change the receiver, and cautiously add 1.5 kg of 40% sodium hydroxide solution to the reaction flask to liberate the free quinoline base. The heat of neutralization will cause the mixture to boil.[7]

  • Final Steam Distillation: Immediately begin a second steam distillation, passing steam as rapidly as possible until all the quinoline has distilled over (typically 6-8 L of distillate).[7]

  • Purification: Separate the crude quinoline from the distillate. The aqueous layer can be re-distilled with steam to recover more product. The combined crude product is then purified by vacuum distillation, collecting the fraction at 110-114°C/14 mm.[7]

Doebner-von Miller Reaction

This synthesis involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, often formed in situ. A major side reaction is the acid-catalyzed polymerization of the carbonyl compound.[8][9]

FAQs

  • Q: My reaction mixture is turning into a thick, dark polymer, making product isolation impossible. How do I prevent this? A: Polymerization of the α,β-unsaturated aldehyde or ketone is the most common issue.[8] To mitigate this:

    • Slow Addition: Add the α,β-unsaturated carbonyl compound (or its precursor, like acetaldehyde) slowly to the heated acidic solution of the aniline.[8] This helps control the exotherm and minimizes polymerization.

    • Use a Biphasic System: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase yield.[9][10]

  • Q: I'm seeing unexpected byproducts in my final material. What could they be? A: Besides polymers, other byproducts can form. These may include reduced intermediates or regioisomers of the desired quinoline, depending on the reactants.[8] Thorough characterization by NMR and mass spectrometry is essential to identify these unexpected products.[8]

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aniline Aniline Michael Michael Addition Aniline->Michael Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael Desired Path Polymerization Acid-Catalyzed Polymerization Carbonyl->Polymerization Competing Byproduct Path Cyclization Cyclization & Dehydrogenation Michael->Cyclization Quinoline Desired Quinoline Cyclization->Quinoline Tar Polymeric Tar Polymerization->Tar

Caption: Competing pathways in the Doebner-von Miller reaction.

Optimized Experimental Protocol (Doebner-von Miller for 2-methylquinoline)

  • Acidic Aniline Solution: Prepare a solution of aniline hydrochloride by dissolving aniline in concentrated hydrochloric acid.[8]

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add acetaldehyde solution to the stirred aniline hydrochloride solution. This slow, cooled addition helps to control the exothermic in situ aldol condensation to crotonaldehyde and minimizes its polymerization.[8]

  • Cyclization: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride.[8]

  • Reaction: Heat the mixture to reflux for the specified time (e.g., 7 hours).[8]

  • Workup: After cooling, carefully neutralize the acidic mixture to isolate the quinoline product. Ensure complete neutralization to avoid product loss during extraction.[8]

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., chloroform). Combine the organic layers, dry over an anhydrous drying agent, filter, and remove the solvent. The crude product can be further purified by vacuum distillation.[8]

Friedländer Synthesis

This synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11][12] Key challenges include controlling regioselectivity with unsymmetrical ketones and preventing self-condensation of the ketone reactant.[12][13]

FAQs

  • Q: My reaction is producing a mixture of regioisomers. How can I control the selectivity? A: Regioselectivity is a common problem when using an unsymmetrical ketone.[13] Several factors influence the outcome:

    • Electronic & Steric Effects: The electronic nature and steric bulk of substituents on both reactants can direct the cyclization.[13]

    • Reaction Conditions: The choice of catalyst (acid vs. base), solvent, and temperature can significantly impact the isomer ratio.[13] Systematically varying these conditions is a key strategy.[13]

    • Modern Catalysts: The use of certain catalysts, such as molecular iodine or various Lewis acids, can improve selectivity under milder conditions.[11][14]

  • Q: I'm getting aldol condensation byproducts from my ketone. How do I stop this? A: The self-condensation of the ketone is a competing side reaction, particularly under basic conditions.[3] To avoid this:

    • Use an Imine Analog: Instead of the o-aminoaryl aldehyde/ketone, you can use its imine analog to prevent aldol side reactions.[3]

    • Slow Addition: Slowly adding the ketone to the reaction mixture can help minimize its self-condensation.[3]

    • Milder Conditions: Employing milder catalysts (e.g., gold catalysts, p-TsOH) can reduce the harshness of the conditions that promote self-condensation.[3][12]

Optimized Experimental Protocol (Iodine-Catalyzed Friedländer Synthesis)

  • Reactant Mixture: In a reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).[14]

  • Catalyst Addition: Add molecular iodine (10 mol%) as the catalyst.[14]

  • Reaction: Heat the mixture at 80-100°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[14]

  • Workup: Upon completion, cool the reaction to room temperature. Dissolve the mixture in ethyl acetate.[14]

  • Purification: Wash the organic solution with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[14] Further purification can be done via column chromatography.

Combes Synthesis

The Combes synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure.[15] Like the Friedländer synthesis, regioselectivity is a major challenge when using unsymmetrical β-diketones.[13][16]

FAQs

  • Q: How do substituents on the aniline and β-diketone affect the regioselectivity of the final quinoline product? A: The steric and electronic properties of the substituents play a crucial role.

    • Steric Hindrance: Increasing the bulk of the R group on the diketone tends to favor the formation of the less sterically hindered product.[15]

    • Electronic Effects: Using methoxy-substituted (electron-donating) anilines can favor the formation of 2-CF₃-quinolines (in specific modified Combes reactions), while chloro- or fluoro- (electron-withdrawing) anilines can lead to the 4-CF₃ regioisomer.[15] The annulation step, which is rate-determining, is highly sensitive to these effects.[15]

  • Q: What reaction conditions can be modified to favor one regioisomer over another? A: While substrate control is often the primary factor, modifying reaction conditions can influence the outcome.

    • Catalyst: The choice of acid catalyst (e.g., concentrated H₂SO₄ vs. polyphosphoric acid) can alter the reaction pathway and selectivity.[15]

    • Solvent/Additives: In some modified Combes pathways, using a mixture of polyphosphoric acid (PPA) and alcohols has been shown to influence the reaction.[15]

Optimized Experimental Protocol (General Combes Synthesis)

  • Condensation: In a suitable flask, combine the aniline (1.0 equiv) and the β-diketone (1.0 equiv). Stir the mixture, often at room temperature. An exothermic reaction may occur as the enamine intermediate forms.[2]

  • Cyclization: Cool the mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) with efficient stirring.[2]

  • Reaction: Gently heat the reaction mixture for a specified period to drive the cyclization and dehydration to completion.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice.[2]

  • Isolation: Neutralize the solution with a base (e.g., sodium hydroxide). The quinoline product may precipitate and can be collected by filtration.[2] Alternatively, extract the product with an organic solvent. Further purification can be achieved by chromatography or recrystallization.

References

Technical Support Center: Scale-Up of 2-Chloro-4-(trifluoromethyl)quinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on common challenges and questions that may arise during the scale-up of 2-Chloro-4-(trifluoromethyl)quinoline synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound on a larger scale?

A1: The most prevalent and scalable route involves a multi-step process beginning with the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.[1][2] This pathway starts with the condensation of 4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization to form 4-hydroxy-2-(trifluoromethyl)quinoline. This intermediate is then chlorinated to yield the final product, this compound.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Key safety concerns during scale-up include:

  • Thermal Runaway: The high-temperature cyclization step in the Gould-Jacobs reaction is highly exothermic. Inadequate heat dissipation in larger reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[3]

  • Handling of Phosphorus Oxychloride (POCl₃): POCl₃ is a corrosive and water-reactive chemical. On a large scale, its handling requires specialized equipment and stringent safety protocols to prevent exposure and violent reactions with moisture.[4][5][6]

  • Toxicity of Intermediates and Product: Quinolines and their derivatives can be toxic.[7][8] Appropriate personal protective equipment (PPE) and containment measures are crucial to minimize exposure.

Q3: How does the choice of solvent impact the Gould-Jacobs reaction at scale?

A3: The solvent plays a critical role in temperature control during the cyclization step. High-boiling, inert solvents like Dowtherm A or diphenyl ether are commonly used to achieve the necessary high temperatures (around 250°C) uniformly and prevent localized overheating, which can lead to byproduct formation and tarring.[1] On a larger scale, efficient heat transfer from the reaction mixture to the reactor jacket is critical, and the choice of a suitable heat transfer fluid is as important as the reaction solvent itself.

Q4: What are the expected yields for the key steps in the synthesis of this compound?

A4: Yields can vary depending on the scale and optimization of the process. However, typical yields reported for similar processes are in the following ranges:

StepReactionTypical Lab Scale Yield (%)
1Condensation of 4-(trifluoromethyl)aniline with DEEM>90%
2Cyclization to 4-hydroxy-2-(trifluoromethyl)quinoline80-90%
3Chlorination to this compound>90%

A slight decrease in yield is often observed during scale-up due to factors like less efficient mixing and heat transfer.[3]

Troubleshooting Guides

Issue 1: Low Yield in the Gould-Jacobs Cyclization Step
Potential Cause Troubleshooting/Mitigation Strategy
Incomplete Reaction - Ensure the reaction temperature is consistently maintained at the optimal level (typically ~250°C). Use a calibrated temperature probe in the reaction mixture.- Increase reaction time, but monitor for potential degradation.- On a larger scale, inefficient mixing can be an issue. Use an overhead mechanical stirrer with appropriate impeller design to ensure homogeneity.[3]
Reagent Decomposition - Use high-purity starting materials. Impurities in the aniline or malonate can lead to side reactions.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation at high temperatures.
Suboptimal Reagent Ratio - While a 1:1 molar ratio is stoichiometric for the initial condensation, a slight excess of the malonate derivative may be beneficial to drive the reaction to completion.
Issue 2: Formation of Tarry Byproducts
Potential Cause Troubleshooting/Mitigation Strategy
Localized Overheating - Use a high-boiling, inert solvent like Dowtherm A to ensure even heat distribution.[1]- On scale-up, ensure the reactor's heating and cooling system can handle the exotherm of the reaction. Controlled addition of the intermediate to the hot solvent can help manage the heat release.[3]
Prolonged Reaction Time at High Temperature - Optimize the reaction time by monitoring the reaction progress using techniques like TLC or HPLC. Avoid unnecessarily long heating times.[1]
Presence of Oxygen - Purge the reactor with an inert gas (e.g., nitrogen or argon) before heating and maintain a positive pressure throughout the reaction.
Issue 3: Incomplete Chlorination or Impurity Formation
Potential Cause Troubleshooting/Mitigation Strategy
Insufficient POCl₃ - Use a sufficient excess of POCl₃ to ensure complete conversion of the hydroxyl group. The excess POCl₃ also often serves as the solvent.[6]
Reaction Temperature Too Low - The chlorination reaction typically requires heating to reflux. Ensure the reaction mixture reaches and maintains the reflux temperature of POCl₃ (~106°C).
Presence of Water - Ensure the 4-hydroxy-2-(trifluoromethyl)quinoline intermediate is thoroughly dried before the chlorination step. Water reacts violently with POCl₃ and will reduce its effectiveness.
Formation of Phosphorylated Byproducts - The reaction proceeds through phosphorylated intermediates.[4] Ensuring a sufficient reaction time and temperature is crucial for the complete conversion to the chloro derivative. Quenching the reaction prematurely can lead to a complex mixture.

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline (Gould-Jacobs Reaction)
  • Condensation: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and distillation head, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture to 120-130°C. Ethanol will begin to distill off. Continue heating until the theoretical amount of ethanol has been collected.

  • Cyclization: In a separate reactor, heat a high-boiling solvent such as Dowtherm A to 250°C under a nitrogen atmosphere.

  • Slowly add the crude condensation product from the previous step to the hot solvent with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature between 245-255°C.

  • After the addition is complete, maintain the reaction mixture at 250°C for 1-2 hours, monitoring the reaction completion by TLC or HPLC.

  • Work-up: Cool the reaction mixture to below 100°C and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to obtain 4-hydroxy-2-(trifluoromethyl)quinoline.

Protocol 2: Synthesis of this compound (Chlorination)
  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser with a gas scrubber, and a thermometer, carefully charge 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq).

  • Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 3-5 eq). The reaction is exothermic, and the addition should be controlled to maintain the temperature below 50°C.

  • Reaction: Heat the mixture to reflux (approximately 106°C) and maintain for 2-4 hours. Monitor the reaction for completion by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the product precipitates.

  • Isolation and Purification: Filter the solid product, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane).

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A 4-(Trifluoromethyl)aniline C Anilidomethylenemalonate Intermediate A->C 120-130°C -EtOH B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-2-(trifluoromethyl)quinoline C->D Dowtherm A 250°C E This compound D->E POCl₃ Reflux

Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurity in Scale-Up q1 Primary Issue? start->q1 low_yield Low Yield q1->low_yield Yield high_impurity High Impurity q1->high_impurity Purity cause_yield Potential Cause? low_yield->cause_yield cause_impurity Potential Cause? high_impurity->cause_impurity incomplete_rxn Incomplete Reaction cause_yield->incomplete_rxn Unreacted SM degradation Degradation/Tarring cause_yield->degradation Tar Formation cause_impurity->degradation Degradation Products side_reactions Side Reactions cause_impurity->side_reactions Unexpected Peaks sol_incomplete Improve Agitation Optimize Temp/Time Check Reagent Ratio incomplete_rxn->sol_incomplete sol_degradation Improve Heat Transfer Controlled Addition Inert Atmosphere degradation->sol_degradation sol_side_reactions Purify Starting Materials Optimize Temp/Time Effective Quenching side_reactions->sol_side_reactions

Troubleshooting workflow for scale-up issues.

Scale_Up_Considerations main {Scale-Up Considerations for this compound Production} thermal Thermal Management • Exothermic Cyclization • Heat Transfer in Large Reactors • Controlled Reagent Addition • Emergency Cooling Plan main->thermal mass Mass Transfer • Efficient Agitation (Impeller Design) • Homogeneity of Reaction Mixture • Avoid Localized Hotspots • Impact on Reaction Kinetics main->mass safety Safety & Handling • POCl₃ Handling and Quenching • Containment of Toxic Materials • Pressure Relief Systems • Appropriate PPE main->safety purification Work-up & Purification • Scalable Quenching Procedure • Filtration and Drying of Solids • Recrystallization vs. Chromatography • Solvent Selection and Recovery main->purification

Key considerations for process scale-up.

References

reaction condition optimization for Suzuki coupling with 2-Chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-4-(trifluoromethyl)quinoline. Given the electron-deficient nature of this substrate, careful optimization of reaction conditions is critical for success.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or nonexistent yield is the most common issue encountered. A systematic approach to troubleshooting is essential.

Possible Causes & Recommended Solutions

CauseRecommendation
Catalyst/Ligand Inactivity The choice of palladium catalyst and ligand is critical for activating the electron-deficient and sterically hindered 2-chloroquinoline. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Recommendation: Screen a panel of more active catalysts. Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective for challenging substrates. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand allows for more modular screening. For instance, Pd(dppf)Cl₂ has also been shown to be effective in some cases for similar heterocyclic chlorides.
Inadequate Base The base is crucial for activating the boronic acid to form the boronate species necessary for transmetalation.[1] The strength and solubility of the base can significantly impact the reaction outcome. Recommendation: Screen a variety of bases. Common choices include inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][2] For substrates sensitive to strong bases, milder options like KF can be tested. The optimal base is often dependent on the specific boronic acid and solvent system used.
Poor Solvent Choice The solvent affects catalyst activity, reagent solubility, and reaction kinetics. Recommendation: Common solvents for Suzuki couplings include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF), often in aqueous mixtures.[1] For challenging substrates, a solvent screen is highly recommended. Ensure all reactants, particularly the boronic acid, are soluble in the chosen solvent system.
Sub-optimal Temperature The C-Cl bond of this compound is relatively strong and requires thermal energy for efficient oxidative addition. Recommendation: Most Suzuki couplings on chloro-heterocycles require heating, typically in the range of 80-120 °C.[1] If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition and side product formation.
Boronic Acid/Ester Instability Boronic acids, especially heteroaryl boronic acids, can be susceptible to decomposition pathways like protodeboronation. Recommendation: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. If using a boronic acid, minimizing water content in non-aqueous systems and using a milder base can sometimes mitigate decomposition.
Oxygen Contamination The active Pd(0) catalyst is highly sensitive to oxygen and will readily decompose, often observed as the formation of palladium black. Recommendation: Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

G Start Low or No Yield Observed Check_Catalyst Is the Catalyst/Ligand System Appropriate for an Electron-Deficient Chloro-Heterocycle? Start->Check_Catalyst Screen_Catalysts Screen Catalysts: - Pd₂(dba)₃ / XPhos - Pd(OAc)₂ / SPhos - Pd(dppf)Cl₂ Check_Catalyst->Screen_Catalysts No Check_Base Is the Base Strength and Solubility Optimal? Check_Catalyst->Check_Base Yes Screen_Catalysts->Check_Base Screen_Bases Screen Bases: - K₃PO₄ - Cs₂CO₃ - K₂CO₃ Check_Base->Screen_Bases No Check_Conditions Are Temperature and Solvent Appropriate? Check_Base->Check_Conditions Yes Screen_Bases->Check_Conditions Optimize_Conditions Optimize Conditions: - Temp: 80-120 °C - Solvents: Dioxane/H₂O, Toluene, DMF Check_Conditions->Optimize_Conditions No Check_Reagents Are Reagents (esp. Boronic Acid) of High Quality and Stable? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Use_Stable_Boron Use High-Purity Boronic Acid or Switch to Pinacol Ester / Trifluoroborate Check_Reagents->Use_Stable_Boron No Check_Atmosphere Was the Reaction Properly Degassed? Check_Reagents->Check_Atmosphere Yes Use_Stable_Boron->Check_Atmosphere Degas_Thoroughly Ensure Thorough Degassing (Ar/N₂ Purge) and Maintain Inert Atmosphere Check_Atmosphere->Degas_Thoroughly No Success Improved Yield Check_Atmosphere->Success Yes Degas_Thoroughly->Success

Problem 2: Significant Formation of Side Products

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.

Common Side Reactions and Mitigation Strategies

Side ReactionCause & Mitigation Strategy
Homocoupling of Boronic Acid Cause: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or if the transmetalation step is slow. Mitigation: Ensure the reaction is thoroughly deoxygenated.[1] Optimizing the base and catalyst system can accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.
Dehalogenation of Quinoline Cause: The chlorine atom on the quinoline is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction mixture. Mitigation: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help minimize dehalogenation.
Protodeboronation Cause: The boronic acid reacts with a proton source (like water or alcohols) to replace the boron group with a hydrogen atom. This is a common decomposition pathway, especially for heteroaryl boronic acids. Mitigation: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Minimize the presence of water if using a non-aqueous system and consider using a milder base.

// Main Reactants Quinoline [label="2-Chloro-4-(CF₃)quinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic_Acid [label="Ar-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Main Product Coupled_Product [label="Desired Product:\n2-Aryl-4-(CF₃)quinoline", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Side Products Homocoupled [label="Homocoupled Product:\nAr-Ar", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Dehalogenated [label="Dehalogenated Quinoline", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Deboronated [label="Deboronated Arene:\nAr-H", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];

// Side Reaction Promoters Oxygen [label="O₂", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; Hydride [label="Hydride Source", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; Proton [label="Proton Source\n(e.g., H₂O)", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges for desired reaction Quinoline -> Pd0 [label="Oxidative\nAddition"]; Boronic_Acid -> Pd0 [label="Transmetalation"]; Pd0 -> Coupled_Product [label="Reductive\nElimination"];

// Edges for side reactions Boronic_Acid -> Homocoupled; Oxygen -> Homocoupled [style=dashed]; Quinoline -> Dehalogenated; Hydride -> Dehalogenated [style=dashed]; Boronic_Acid -> Deboronated; Proton -> Deboronated [style=dashed]; } caption: Pathways of the desired Suzuki coupling and common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling? A1: This substrate has two features that make it challenging. First, aryl chlorides are generally less reactive than the corresponding bromides and iodides, requiring more active catalyst systems to undergo oxidative addition. Second, the electron-withdrawing trifluoromethyl group deactivates the quinoline ring, which can also slow down the catalytic cycle.

Q2: What are good starting conditions for optimizing the reaction? A2: Based on successful couplings of similar chloro-heterocycles, a good starting point would be:

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) with a bulky phosphine ligand like XPhos (5 mol%) or a pre-formed catalyst like XPhos Pd G3.

  • Base: K₃PO₄ (2-3 equivalents).

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Temperature: 90-100 °C.

  • Atmosphere: Strictly inert (Argon or Nitrogen).

Q3: My reaction starts but seems to stall, leaving a significant amount of starting material. What should I try? A3: A stalled reaction often points to catalyst deactivation or reagent insolubility.

  • Catalyst Deactivation: The active Pd(0) species may be precipitating as palladium black. This can be caused by high temperatures or the presence of oxygen. Consider using a more robust catalyst system or slightly lower reaction temperatures.

  • Insolubility: Your starting material, intermediate, or boronic acid might not be fully dissolved. Try a different solvent system that can better solubilize all components at the reaction temperature.

Q4: Can I use microwave irradiation to accelerate the reaction? A4: Yes, microwave heating can be a valuable tool to accelerate the reaction, often reducing reaction times from hours to minutes. It is particularly useful for less reactive substrates like aryl chlorides. However, direct translation of thermal conditions to microwave conditions requires optimization, as the rapid heating can sometimes promote side reactions or catalyst decomposition if not carefully controlled.

Data Presentation: Representative Reaction Conditions

The following table summarizes conditions used for the Suzuki coupling of structurally similar chloro-heterocycles, which can serve as a guide for optimizing the reaction with this compound.

EntryHeterocyclic HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
12,6-Dichloroquinoxaline3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF9090
22,6-Dichloroquinoxaline2,4,6-Trimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF9096
32,4,7-TrichloroquinazolineThiophen-2-ylboronic acidPd(OAc)₂ (5) / PPh₃ (15)Na₂CO₃ (3.1)DME/H₂O7592
42-Aryl-4-chloro-3-iodoquinoline4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2M aq.)DMF80-90N/A*
52-Aryl-4-chloro-3-iodoquinolineArylboronic acidPdCl₂(PPh₃)₂ (5) / PCy₃ (10)K₂CO₃ (2)Dioxane/H₂O80-90N/A**

*Yield not specified, but procedure was successful for synthesis.[3] **Yield not specified for the chloro-coupling step in the one-pot procedure.[3] Data for entries 1 and 2 adapted from a study on 2,6-dichloroquinoxaline.[2] Data for entry 3 adapted from a study on 2,4,7-trichloroquinazoline.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (Screening Conditions)

This protocol provides a general method that can be adapted for screening different catalysts, bases, and solvents.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid or boronic ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or Palladium precursor/ligand combination (e.g., Pd₂(dba)₃, 2.5 mol% / XPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • Preparation: To a flame-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst/ligand.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the quinoline substrate should typically be in the range of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to Quinoline Derivatives in Oncology Research: Spotlight on 2-Chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] This guide provides a comparative analysis of 2-Chloro-4-(trifluoromethyl)quinoline and other notable quinoline derivatives, supported by experimental data, to illuminate their standing in cancer research. The diverse biological activities of these compounds, including the induction of cell cycle arrest, apoptosis, and inhibition of key signaling pathways, make them compelling candidates for novel cancer therapeutics.[1][4]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various quinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. While direct comparative studies featuring this compound are limited in the reviewed literature, the data presented below for structurally related compounds provides a valuable context for its potential efficacy. The presence of both chloro and trifluoromethyl substituents on the quinoline ring is often associated with potent anticancer activity.[5]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Chloro-3-substituted quinolines
Compound 4cHePG2 (Liver)8.02 ± 0.38[6]
Compound 4dHePG2 (Liver)6.95 ± 0.34[6]
Compound 4cHCT-116 (Colon)7.15 ± 0.35[6]
Quinoline-Chalcone Hybrids
Compound 12eMGC-803 (Gastric)1.38[1]
Compound 12eHCT-116 (Colon)5.34[1]
Compound 12eMCF-7 (Breast)5.21[1]
4-Amino-7-chloroquinoline Derivatives
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)7.35[7]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[7]
Quinoline-based Dihydrazone Derivatives
Compound 3bMCF-7 (Breast)7.016[8]
Compound 3cMCF-7 (Breast)7.05[8]

Mechanisms of Anticancer Action: A Look at Signaling Pathways

Quinoline derivatives exert their anticancer effects through the modulation of various intracellular signaling pathways critical for cancer cell proliferation, survival, and metastasis. A common mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and the disruption of downstream pathways like the PI3K/Akt/mTOR cascade.[4][9]

PI3K_Akt_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation Quinoline Quinoline Derivative (e.g., this compound) Quinoline->RTK Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotion MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in a 96-well plate Start->SeedCells Incubate1 Incubate for 24 hours to allow attachment SeedCells->Incubate1 Treat Treat cells with varying concentrations of quinoline derivatives Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 AddSolvent Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate3->AddSolvent Measure Measure absorbance at 570 nm using a microplate reader AddSolvent->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End Western_Blot_Workflow Start Start CellTreatment Treat cancer cells with quinoline derivatives Start->CellTreatment CellLysis Lyse cells to extract proteins CellTreatment->CellLysis Quantification Quantify protein concentration CellLysis->Quantification Electrophoresis Separate proteins by size using SDS-PAGE Quantification->Electrophoresis Transfer Transfer proteins to a membrane (e.g., PVDF) Electrophoresis->Transfer Blocking Block non-specific binding sites on the membrane Transfer->Blocking PrimaryAb Incubate with a primary antibody specific to the target protein Blocking->PrimaryAb SecondaryAb Incubate with a secondary antibody conjugated to an enzyme PrimaryAb->SecondaryAb Detection Add a substrate to visualize the protein bands SecondaryAb->Detection Analysis Analyze band intensity to determine protein expression levels Detection->Analysis End End Analysis->End

References

Comparative Efficacy Analysis: 2-Chloro-4-(trifluoromethyl)quinoline and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

Chloroquine: A Multifaceted Therapeutic Agent

Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone in the treatment and prophylaxis of malaria for decades.[1] Its primary antimalarial mechanism involves the interference with heme detoxification in the parasite's food vacuole.[2] Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite.[3] Here, it inhibits the polymerization of toxic heme into hemozoin, leading to the accumulation of free heme, which is toxic to the parasite and causes its death.[2][3]

In recent years, chloroquine has been repurposed for its potential anticancer properties.[4][5] Its anticancer effects are largely attributed to its ability to inhibit autophagy, a cellular process that cancer cells often utilize to survive stress and chemotherapy.[4][6] By disrupting lysosomal function and autophagosome-lysosome fusion, chloroquine can sensitize cancer cells to conventional cancer therapies.[4][7]

The Role of the Trifluoromethyl Group in Quinoline Derivatives

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and target-binding affinity. Several studies have explored the impact of trifluoromethyl substitutions on the biological activity of quinoline derivatives in the context of both antimalarial and anticancer research.

For instance, some studies have shown that certain 2,8-bis(trifluoromethyl)quinoline derivatives exhibit potent antimalarial activity, in some cases surpassing that of chloroquine.[8] The presence of the trifluoromethyl group has also been investigated in the context of anticancer quinoline derivatives, with some compounds showing promising antiproliferative effects.[9] However, the specific contribution of a trifluoromethyl group at the C-4 position of a 2-chloroquinoline core, as in 2-Chloro-4-(trifluoromethyl)quinoline, has not been extensively evaluated in publicly available studies.

Quantitative Efficacy Data: Chloroquine

To provide a baseline for comparison, the following tables summarize the 50% inhibitory concentration (IC50) values for chloroquine against various Plasmodium falciparum strains and cancer cell lines, as reported in the literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line or parasite strain used, incubation time, and the assay method.

Antimalarial Activity of Chloroquine
Plasmodium falciparum Strain IC50 (nM)
Chloroquine-sensitive (e.g., 3D7, HB3)10 - 50
Chloroquine-resistant (e.g., Dd2, K1)100 - >500
Anticancer Activity of Chloroquine
Cancer Cell Line IC50 (µM)
A549 (Non-small cell lung cancer)71.3 ± 6.1
H460 (Non-small cell lung cancer)55.6 ± 12.5
SCC25 (Oral squamous cell carcinoma)29.95
CAL27 (Oral squamous cell carcinoma)17.27
HCT116 (Colon cancer)2.27

Efficacy of this compound: The Knowledge Gap

Despite extensive searches of scientific databases and literature, no specific IC50 values or quantitative biological activity data for this compound in either antimalarial or anticancer assays were found. The available information primarily pertains to its role as a synthetic intermediate in the preparation of more complex molecules.[10] Without such data, a direct and meaningful comparison of its efficacy to chloroquine is not possible.

Experimental Protocols

Detailed experimental protocols for determining the antimalarial and anticancer efficacy of compounds like chloroquine are well-established. These typically involve in vitro assays using cultured parasites or cancer cells.

Antimalarial In Vitro Assay (e.g., SYBR Green I Assay)

This assay is commonly used to determine the IC50 of antimalarial compounds.

  • Parasite Culture: Plasmodium falciparum strains are cultured in human red blood cells in a suitable culture medium.

  • Drug Preparation: The test compound is serially diluted to various concentrations.

  • Assay Plate Preparation: The parasite culture is added to a 96-well plate, followed by the addition of the diluted drug solutions.

  • Incubation: The plate is incubated for 72 hours under controlled atmospheric conditions.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the number of viable parasites.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

Anticancer In Vitro Assay (e.g., MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways

Chloroquine's Known Signaling Pathways

The therapeutic effects of chloroquine are known to modulate several key signaling pathways.

Chloroquine_Signaling cluster_lysosome Lysosome cluster_cell_processes Cellular Processes cluster_outcome Outcome Lysosome Lysosomal Acidification Autophagy Autophagy Lysosome->Autophagy Autophagosome_Lysosome_Fusion Autophagosome- Lysosome Fusion Autophagosome_Lysosome_Fusion->Autophagy Cancer_Cell_Death Cancer Cell Death Autophagy->Cancer_Cell_Death Inhibits Survival Heme_Detox Heme Detoxification (in Plasmodium) Parasite_Death Parasite Death Heme_Detox->Parasite_Death Prevents Chloroquine Chloroquine Chloroquine->Lysosome Inhibits Chloroquine->Autophagosome_Lysosome_Fusion Inhibits Chloroquine->Heme_Detox Inhibits

Caption: Chloroquine's mechanisms of action.

Potential Signaling Pathways for this compound

Due to the lack of specific biological data for this compound, any depiction of its affected signaling pathways would be purely speculative. Based on its structural similarity to other quinoline-based compounds, it could potentially interfere with similar pathways as chloroquine, such as lysosomal function or heme metabolism. However, without experimental evidence, this remains an open question for future research.

Conclusion

References

Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-(trifluoromethyl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-4-(trifluoromethyl)quinoline scaffold is a key pharmacophore in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data from various studies, offering insights for the rational design of more potent and selective drug candidates.

Anticancer Activity: A Tale of Substitutions

Derivatives of this compound have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis and interference with crucial cellular processes like microtubule dynamics. The nature and position of substituents on the quinoline ring play a pivotal role in determining their cytotoxic potency.

Quantitative Comparison of Anticancer Efficacy
Compound ID/AnalogSubstitutionCell LineAssay TypeIC50 (µM)Reference
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) 7-O-(4-F-benzyl), 4-NH-(CH₂)₂-N(CH₃)₂Multiple human tumor cell linesNot Specified< 1.0[1]
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (58) 2-CH=CH-CO-(3,4,5-trimethoxyphenyl), 3-(4-methoxyphenyl)MCF-7 (Breast)Antiproliferative1.05[2]
MDA-MB-231 (Breast)Antiproliferative0.75[2]
SKBR-3 (Breast)Antiproliferative0.78[2]
Quinoline-chalcone derivative (12e) Chalcone moiety at position 4MGC-803 (Gastric)Antiproliferative1.38
HCT-116 (Colon)Antiproliferative5.34
MCF-7 (Breast)Antiproliferative5.21
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (49) Indolo fusion, 8-OCH₃, 5-CH₃HCT116 (Colorectal)Cytotoxicity0.35[3]
Caco-2 (Colorectal)Cytotoxicity0.54[3]

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • Substitution at Position 4: The introduction of an amino group at the 4-position, often with a flexible side chain, is a common strategy to enhance antiproliferative activity. The length and nature of this side chain can significantly impact potency.[1]

  • Substitution at Position 7: The presence of bulky alkoxy groups, such as a benzyloxy group, at the 7-position appears to be beneficial for cytotoxic activity.[1]

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, like chalcones, has proven to be an effective strategy for developing potent anticancer agents.

  • Indolo[2,3-b]quinoline Core: Fusion of an indole ring to the quinoline scaffold can lead to highly potent compounds, as seen with compound 49, which exhibits nanomolar cytotoxicity against colorectal cancer cells.[3]

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The this compound core is also a valuable template for the design of novel antimicrobial agents. These compounds often exert their effect by inhibiting essential bacterial enzymes or disrupting cell wall integrity.

Quantitative Comparison of Antimicrobial Efficacy

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of various quinoline derivatives against a range of bacterial and fungal strains.

Compound ID/AnalogTarget OrganismMIC (µg/mL)Reference
Novel Quinoline Derivatives Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli3.12 - 50[4]
Quinoline-1,2,4-triazole hybrids Various bacterial and fungal strains6.25 (most effective)[5]
Quinolone coupled hybrid (5d) Gram-positive and Gram-negative strains0.125 - 8
Quinoline–thiazole derivative (4g) Methicillin-resistant S. aureus (MRSA)3.91[6]
Quinoline–thiazole derivative (4m) Methicillin-resistant S. aureus (MRSA)7.81[6]

Key Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Hybridization with Other Heterocycles: The incorporation of other heterocyclic moieties, such as 1,2,4-triazole or thiazole, can significantly enhance the antimicrobial potency of the quinoline scaffold.[5][6]

  • Broad-Spectrum Potential: Certain quinoline derivatives, like the quinolone coupled hybrid 5d, have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

  • Activity against Resistant Strains: The development of quinoline-thiazole derivatives has shown particular promise in combating drug-resistant pathogens like MRSA.[6]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activity of this compound analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for some anticancer drugs.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and the test compound in a polymerization buffer.

  • Initiation of Polymerization: Initiate polymerization by warming the mixture to 37°C.

  • Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.[10]

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by this compound analogs is crucial for rational drug design and development.

Apoptosis Induction

Several quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. One of the key pathways involved is the p53/Bax-dependent pathway.[1] Activation of the tumor suppressor protein p53 can lead to the upregulation of the pro-apoptotic protein Bax, which in turn triggers the caspase cascade, ultimately leading to cell death.

Apoptosis_Pathway Quinoline_Analog This compound Analog p53 p53 Activation Quinoline_Analog->p53 Induces Bax Bax Upregulation p53->Bax Caspase_Cascade Caspase Cascade Activation Bax->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: p53/Bax-dependent apoptotic pathway induced by certain quinoline derivatives.

Inhibition of Tubulin Polymerization

Another important mechanism of action for some anticancer quinoline analogs is the inhibition of tubulin polymerization.[11] These compounds can bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Polymerization_Inhibition cluster_tubulin Tubulin Dynamics Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Quinoline_Analog This compound Analog Colchicine_Site Binds to Colchicine Site on β-Tubulin Quinoline_Analog->Colchicine_Site Colchicine_Site->Tubulin_Dimers Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Colchicine_Site->G2M_Arrest Apoptosis_Tubulin Apoptosis G2M_Arrest->Apoptosis_Tubulin

Caption: Inhibition of tubulin polymerization by quinoline analogs targeting the colchicine binding site.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Some quinoline derivatives have been shown to modulate this pathway, leading to cytotoxic effects in cancer cells.[3]

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoline_Analog This compound Analog Quinoline_Analog->PI3K Inhibits Quinoline_Analog->AKT Inhibits Quinoline_Analog->mTOR Inhibits

References

Validating the Biological Target of 2-Chloro-4-(trifluoromethyl)quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the biological targets of 2-chloro-4-(trifluoromethyl)quinoline derivatives, focusing on their potential as anticancer agents. While direct experimental data on the specific 2-chloro derivative is limited in publicly available literature, this guide draws upon comprehensive studies of structurally related 4-(trifluoromethyl)quinoline analogues to infer likely biological targets and provide a framework for experimental validation. The primary focus will be on two validated targets for this class of compounds: microtubule polymerization and serum/glucocorticoid-regulated kinase 1 (SGK1) .

Overview of Potential Biological Targets

Quinoline derivatives, particularly those bearing a trifluoromethyl group, have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. The trifluoromethyl group often enhances metabolic stability and binding affinity of the molecule to its target. For the 4-(trifluoromethyl)quinoline core, anticancer activity appears to be a predominant therapeutic potential, with several validated mechanisms of action.

Target I: Microtubule Polymerization Inhibition

A significant body of evidence points to the inhibition of microtubule polymerization as a key mechanism of action for 2-substituted-4-(trifluoromethyl)quinoline derivatives. These compounds often act as microtubule-destabilizing agents, binding to the colchicine site on β-tubulin, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Comparative Performance of 2-(Trifluoromethyl)quinolin-4-amine Derivatives

While direct data for the 2-chloro derivative is unavailable, extensive research on 2-(trifluoromethyl)quinolin-4-amine derivatives provides valuable comparative insights. The following table summarizes the anti-proliferative activity of key analogues against various cancer cell lines, with combretastatin A-4, a well-known microtubule inhibitor, as a comparator.

Compound IDModificationCancer Cell LineGI₅₀ (µM)[1]
5e 2-(4-(Piperidin-1-yl)phenyl)aminoPC3 (Prostate)0.49
K562 (Leukemia)0.08
HeLa (Cervical)0.01
5f 2-(4-Morpholinophenyl)aminoHeLa (Cervical)<0.01
5o 2-(4-(4-Methylpiperazin-1-yl)phenyl)aminoHeLa (Cervical)<0.01
Combretastatin A-4 (Reference)HeLa (Cervical)0.03

Note: The data presented is for 2-(trifluoromethyl)quinolin-4-amine derivatives, which are structurally related to this compound. The substitution at the 2-position significantly influences the biological activity.

Experimental Protocols for Target Validation

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter molecule that binds specifically to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Materials:

  • Lyophilized tubulin (≥99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP stock solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., colchicine as inhibitor, paclitaxel as stabilizer) dissolved in DMSO

  • 96-well, black, clear-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL. Add glycerol to a final concentration of 10% (v/v) and the fluorescent reporter according to the manufacturer's instructions. Keep the solution on ice.

  • Assay Plate Preparation: Add 2 µL of various concentrations of the test compound or controls to the wells of a pre-warmed (37°C) 96-well plate. Include a DMSO vehicle control.

  • Initiation of Polymerization: To each well, add 98 µL of the tubulin/GTP solution. Mix gently.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This method visualizes the effect of the compound on the microtubule network within cultured cells.

Principle: Cells are treated with the compound, and then the microtubule network is stained using a specific primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Disruption of the microtubule network is observed by fluorescence microscopy.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Sterile glass coverslips

  • Cell culture medium and reagents

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: mouse anti-α-tubulin

  • Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining: Block non-specific antibody binding with 1% BSA for 1 hour. Incubate with the primary anti-α-tubulin antibody overnight at 4°C. Wash with PBS and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to untreated controls.

Visualizations

G cluster_workflow Experimental Workflow for Microtubule Target Validation A This compound Derivative B In Vitro Tubulin Polymerization Assay A->B D Cell-Based Assay (e.g., MTT) A->D F Immunofluorescence Staining A->F C Determine IC₅₀ B->C H Target Validated C->H E Determine GI₅₀ D->E E->H G Visualize Microtubule Disruption F->G G->H

Caption: Workflow for validating microtubule polymerization inhibition.

G Compound 2-Substituted-4-(trifluoromethyl)quinoline Derivative Tubulin α/β-Tubulin Heterodimer Compound->Tubulin Binds to Colchicine Site Polymerization Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubule Microtubule MitoticSpindle Mitotic Spindle Formation Disrupted Microtubule->MitoticSpindle Polymerization->Microtubule G2M G2/M Phase Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway for microtubule polymerization inhibitors.

Target II: Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) Inhibition

Recent studies have identified SGK1 as a potential target for 4-trifluoromethyl-2-anilinoquinoline derivatives.[2][3] SGK1 is a serine/threonine kinase involved in cell survival, proliferation, and differentiation, and its overexpression is associated with various cancers.

Comparative Performance of 4-(Trifluoromethyl)-2-anilinoquinoline Derivatives

The following table presents the in vitro anticancer activity of a lead 2-anilinoquinoline derivative targeting SGK1. This provides a basis for comparison, although the 2-chloro group is replaced by an anilino moiety.

Compound IDModificationCancer Cell LineIC₅₀ (µM)[3]
8b 2-(4-(Piperazin-1-yl)phenyl)aminoPC3 (Prostate)1.25
LNCaP (Prostate)2.31
K562 (Leukemia)0.89
HeLa (Cervical)3.47

Note: Compound 8b was identified as a potent SGK1 inhibitor through a 217-kinase panel screen.[3]

Experimental Protocols for Target Validation

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay quantifies the amount of ATP consumed or the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production.

Materials:

  • Recombinant human SGK1 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compound and a known SGK1 inhibitor (e.g., GSK650394)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the SGK1 enzyme, and the kinase substrate in the assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ value.

CETSA is a powerful method to confirm target engagement in a cellular environment.

Principle: The binding of a ligand (drug) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.[4][5][6]

Materials:

  • Intact cells expressing the target protein (SGK1)

  • Test compound

  • Lysis buffer

  • Antibodies specific for the target protein (SGK1)

  • Equipment for Western blotting or other protein detection methods

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at different temperatures to induce protein denaturation and precipitation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

G cluster_workflow Experimental Workflow for SGK1 Target Validation A 2-Anilino-4-(trifluoromethyl)quinoline Derivative B Kinase Panel Screen A->B F Cellular Thermal Shift Assay (CETSA) A->F C Identify Potential Kinase Targets (e.g., SGK1) B->C D In Vitro Kinase Inhibition Assay C->D E Determine IC₅₀ for SGK1 D->E H Target Validated E->H G Confirm Target Engagement in Cells F->G G->H

Caption: Workflow for validating SGK1 inhibition.

G Upstream Upstream Signals (e.g., PI3K/PDK1) SGK1_inactive SGK1 (inactive) Upstream->SGK1_inactive Activates SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Phosphorylation Phosphorylation Phosphorylation SGK1_active->Phosphorylation Compound 2-Anilino-4-(trifluoromethyl)quinoline Derivative Compound->SGK1_active Inhibits Substrates Downstream Substrates (e.g., NDRG1, FOXO3a) CellSurvival Cell Survival & Proliferation Substrates->CellSurvival Phosphorylation->Substrates

Caption: Simplified SGK1 signaling pathway and point of inhibition.

Conclusion

The 4-(trifluoromethyl)quinoline scaffold is a versatile platform for the development of anticancer agents. Based on studies of closely related analogues, the primary biological targets for derivatives of this compound are likely to be microtubule polymerization and protein kinases such as SGK1 . This guide provides a comprehensive framework, including comparative data from related compounds and detailed experimental protocols, to enable researchers to validate these biological targets for their specific this compound derivatives. A systematic approach combining in vitro biochemical assays with cell-based methods will be crucial for elucidating the precise mechanism of action and advancing these promising compounds in the drug discovery pipeline.

References

A Comparative Analysis of 2-Chloro-4-(Trifluoromethyl)quinoline Derivatives as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a foundational element in the history and future of antimalarial drug discovery, with chloroquine being a notable example. However, the rise of drug-resistant Plasmodium falciparum strains necessitates the development of novel therapeutic agents. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into the quinoline core has emerged as a promising strategy to enhance potency and overcome resistance.[1] This guide provides a comparative overview of the antimalarial activity of 2-Chloro-4-(trifluoromethyl)quinoline derivatives against various P. falciparum strains, supported by experimental data and detailed protocols for researchers in the field.

Proposed Mechanism of Action: Inhibition of Heme Detoxification

Quinoline-based antimalarials are widely believed to exert their parasiticidal effect by disrupting the detoxification of heme within the parasite's acidic food vacuole.[2][3] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. Quinoline derivatives, being weak bases, accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[2][3] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately causing parasite death.[2]

G Proposed Mechanism of Quinoline Antimalarials cluster_rbc Infected Red Blood Cell cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Polymerization (Detoxification) Lysis Parasite Lysis & Death Heme->Lysis Accumulation Leads to Oxidative Stress Quinoline Quinoline Derivative (e.g., this compound) Quinoline->Heme Inhibits Polymerization by Capping G General Workflow for Antimalarial Drug Screening A Compound Synthesis (e.g., Quinoline Derivatives) B In Vitro Screening (SYBR Green I Assay) A->B D Cytotoxicity Assay (e.g., HEK293T, HepG2 cells) A->D C Determine IC50 vs. CQS & CQR P. falciparum Strains B->C Data E Calculate Selectivity Index (SI) (Cytotoxicity IC50 / Antimalarial IC50) C->E Data D->E Data F In Vivo Efficacy (4-Day Suppressive Test) E->F Promising Candidates G Determine ED50 & ED90 in Murine Model (P. berghei) F->G Data H Mechanism of Action Studies (e.g., Hemozoin Inhibition Assay) G->H Active Compounds I Lead Optimization G->I H->I

References

A Comparative Guide to the In Vitro and In Vivo Profile of 2-Chloro-4-(trifluoromethyl)quinoline and Its Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 2-Chloro-4-(trifluoromethyl)quinoline alongside established therapeutic agents. Due to the limited availability of specific in vitro and in vivo data for this compound, this guide leverages data from structurally related quinoline derivatives to project its likely performance. This information is contrasted with the well-documented profiles of Gefitinib , an anticancer drug, and Ciprofloxacin , an antimicrobial agent, to offer a comprehensive overview for research and development purposes.

Executive Summary

Quinoline derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] this compound, a halogenated quinoline, is of interest for its potential therapeutic applications. This guide explores its anticipated in vitro and in vivo characteristics based on studies of analogous compounds and provides a direct comparison with the established drugs Gefitinib and Ciprofloxacin.

Anticancer Potential: A Comparative Outlook

The quinoline scaffold is a core component of numerous anticancer agents.[3] Derivatives with halogen and trifluoromethyl substitutions have demonstrated significant cytotoxic and antiproliferative activities.[3]

In Vitro Anticancer Activity

Table 1: Comparison of In Vitro Anticancer Activity

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Reference
2-(trifluoromethyl)quinolin-4-amine derivatives (Analog of interest) HeLa (Cervical Cancer)0.01 - 0.49[5]
PC3 (Prostate Cancer)0.49[5]
K562 (Leukemia)0.08[5]
Gefitinib (Alternative) Various NSCLC cell linesDose-dependent inhibition[10]
A549 (Lung Cancer)Dose-dependent inhibition[10]
H226 (Lung Cancer)Dose-dependent inhibition[10]
In Vivo Anticancer Efficacy

In vivo studies using animal models are crucial for assessing the therapeutic potential of a compound. While specific in vivo data for this compound is lacking, studies on other quinoline derivatives in xenograft models have shown promising results.[1][11][12]

Table 2: Comparison of In Vivo Anticancer Efficacy

Compound/DerivativeAnimal ModelCancer TypeKey FindingsReference
Quinoline-Chalcone derivative (Analog of interest) Nude Mice (Xenograft)Gastric CancerSignificant tumor growth inhibition reported.[11]
Gefitinib (Alternative) Nude Mice (Xenograft)Non-Small Cell Lung CancerSignificant tumor growth delay and increased survival time.[10]

Antimicrobial Potential: A Comparative Perspective

Halogenated quinolines have demonstrated potent activity against a range of microbial pathogens, including drug-resistant strains.[13][14]

In Vitro Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 3: Comparison of In Vitro Antimicrobial Activity

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Halogenated Quinolines (Analogs of interest) Methicillin-resistant Staphylococcus aureus (MRSA)MBEC = 125 µM[13]
Methicillin-resistant Staphylococcus epidermidis (MRSE)MBEC = 3.0 µM[13]
Vancomycin-resistant Enterococcus (VRE)MBEC = 1.0 µM[13]
Candida albicans100 nM[14]
Cryptococcus neoformans50-780 nM[14]
Ciprofloxacin (Alternative) Gram-positive bacteria≤ 0.015 - 1
Gram-negative bacteria≤ 0.015 - 1
In Vivo Antimicrobial Efficacy

Animal models of infection are used to evaluate the in vivo effectiveness of antimicrobial compounds.

Table 4: Comparison of In Vivo Antimicrobial Efficacy

CompoundAnimal ModelInfection ModelKey FindingsReference
Ciprofloxacin (Alternative) MiceIntraperitoneal infectionSignificantly more effective than norfloxacin and ampicillin.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by a compound is critical for drug development.

Anticipated Anticancer Mechanism of this compound

Based on related quinoline derivatives, this compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or by targeting receptor tyrosine kinases.[3]

anticancer_pathway This compound This compound RTK Receptor Tyrosine Kinase (e.g., EGFR) This compound->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential anticancer signaling pathway targeted by this compound.

Gefitinib's Mechanism of Action

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7][8][9][10] By binding to the ATP-binding site of the EGFR, it blocks downstream signaling pathways, leading to inhibition of cell proliferation and induction of apoptosis.[6][9]

gefitinib_pathway Gefitinib Gefitinib EGFR EGFR Gefitinib->EGFR Inhibition PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Signaling pathway inhibited by Gefitinib.

Ciprofloxacin's Mechanism of Action

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[15][16][17][18][19] Inhibition of these enzymes leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.[15][17][19]

ciprofloxacin_pathway Ciprofloxacin Ciprofloxacin DNA_gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_gyrase Inhibition Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibition DNA_Replication DNA Replication & Repair DNA_gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of Ciprofloxacin.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

mtt_workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate IC50 value H->I

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

mic_workflow A Prepare serial dilutions of compound in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental data for this compound is limited, the analysis of structurally similar quinoline derivatives suggests its potential as a promising candidate for both anticancer and antimicrobial applications. Its performance profile, benchmarked against established drugs like Gefitinib and Ciprofloxacin, underscores the therapeutic potential of the quinoline scaffold. Further dedicated in vitro and in vivo studies are warranted to fully elucidate the efficacy and mechanism of action of this compound and to validate its potential as a novel therapeutic agent.

References

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Studies with 2-Chloro-4-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of drug resistance is a formidable challenge. Quinoline derivatives, a cornerstone of both antimalarial and anticancer chemotherapy, are not immune to this phenomenon. This guide provides a comparative framework for understanding and evaluating cross-resistance profiles of novel compounds, with a focus on derivatives of 2-Chloro-4-(trifluoromethyl)quinoline, a scaffold of significant interest in medicinal chemistry.

While specific cross-resistance data for this compound derivatives is not extensively available in publicly accessible literature, this guide outlines the established methodologies and presents comparative data from analogous quinoline compounds. By leveraging these protocols and data interpretation frameworks, researchers can effectively characterize the cross-resistance potential of their novel derivatives.

The Landscape of Quinoline Resistance

Resistance to quinoline-based drugs is a multifaceted issue. In oncology, the primary driver of multidrug resistance (MDR) is often the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] Other mechanisms include alterations in the drug's molecular target and the activation of pro-survival signaling pathways.[1]

In the context of malaria, resistance to chloroquine and other 4-aminoquinolines is well-established in Plasmodium falciparum. This resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which is located on the membrane of the parasite's digestive vacuole.[2] These mutations result in an increased efflux of the drug from its site of action.

Quantitative Comparison of Quinoline Derivatives

The following tables summarize the in vitro activity and cross-resistance profiles of representative quinoline derivatives from published studies. These serve as a template for the presentation of data for novel this compound derivatives.

Table 1: Comparative Antimalarial Activity of Quinoline Derivatives against Chloroquine-Sensitive (CQS) and Chloroquine-Resistant (CQR) P. falciparum Strains

Compound/DerivativeP. falciparum StrainIC50 (nM)Resistance Index (RI) (IC50 CQR / IC50 CQS)Reference
AQ-13 3D7 (CQS)20.92.1[2]
7G8 (CQR)44.3
Amodiaquine (dAQ) Amodiaquine-Susceptible Isolates (Median)46.71.4[2]
Amodiaquine-Resistant Isolates (Median)64.9
Acetylenic Chloroquine Analogue (DAQ) Dd2 (CQR)91 ± 14N/A (No significant cross-resistance observed)[3][4]
K1 (CQR)110 ± 15
Chloroquine P. vivax isolates64N/A[3]
P. falciparum isolates340

A strong positive correlation was observed between the IC50 values of AQ-13 and amodiaquine (Pearson coefficient of 0.8621, P < 0.0001), indicating significant cross-resistance.[2]

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible cross-resistance data. Below are methodologies for assessing the in vitro efficacy and resistance profiles of novel quinoline derivatives in both cancer and malaria research.

Protocol 1: In Vitro Cytotoxicity and Cross-Resistance Assay in Cancer Cell Lines (MTT Assay)

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50) and is used to assess cross-resistance in drug-resistant cell lines.

Materials:

  • Parental (drug-sensitive) and drug-resistant cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound derivative and reference compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test and reference compounds in culture medium. Add 100 µL of the compound solutions to the respective wells, resulting in a final volume of 200 µL. Include wells with untreated cells (vehicle control) and medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve. The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line.

Protocol 2: In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based)

This assay measures the inhibition of P. falciparum growth by quantifying parasite DNA.

Materials:

  • Synchronized ring-stage P. falciparum cultures (chloroquine-sensitive and -resistant strains)

  • Complete parasite culture medium (RPMI-1640 with Albumax II, hypoxanthine, and gentamicin)

  • 96-well microtiter plates pre-dosed with serial dilutions of test and reference compounds

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • SYBR Green I nucleic acid stain

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture Preparation: Adjust the parasitemia of synchronized ring-stage cultures to 0.5% in a 2% hematocrit suspension with complete culture medium.

  • Drug Exposure: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plates. Include drug-free wells as controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Cell Lysis: After incubation, freeze the plates at -20°C to lyse the red blood cells.

  • Staining: Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1 hour.

  • Data Acquisition: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the challenges and experimental approaches in cross-resistance studies, the following diagrams illustrate a key resistance mechanism and a typical experimental workflow.

G Mechanism of ABC Transporter-Mediated Drug Efflux cluster_membrane Cell Membrane transporter ABC Transporter (e.g., P-gp) drug_out Quinoline Derivative (Extracellular) transporter->drug_out Active Efflux adp ADP + Pi transporter->adp drug_in Quinoline Derivative (Intracellular) drug_out->drug_in Passive Diffusion drug_in->transporter Binding atp ATP atp->transporter

Caption: ABC transporter-mediated drug efflux, a common mechanism of multidrug resistance.

G Experimental Workflow for Assessing Cross-Resistance start Start: Novel Quinoline Derivative select_models Select Parental and Resistant Cell Lines/ Parasite Strains start->select_models primary_screen Primary Screen: Determine IC50 in Parental Line/Strain select_models->primary_screen cross_resistance_assay Cross-Resistance Assay: Determine IC50 in Resistant Lines/Strains & Calculate RI primary_screen->cross_resistance_assay data_analysis Data Analysis and Comparison with Reference Drugs cross_resistance_assay->data_analysis mechanism_studies Mechanism of Action/ Resistance Studies (e.g., Efflux Pump Inhibition) data_analysis->mechanism_studies conclusion Conclusion: Evaluate Cross- Resistance Profile data_analysis->conclusion mechanism_studies->conclusion

Caption: A generalized workflow for the in vitro assessment of cross-resistance.

References

Efficacy of 4-(Trifluoromethyl)quinoline Derivatives Against Drug-Resistant Malaria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant global health challenge, necessitating the development of novel antimalarial agents. Quinoline-based compounds have historically been a cornerstone of antimalarial chemotherapy. This guide provides a comparative analysis of the efficacy of 4-(trifluoromethyl)quinoline derivatives against drug-resistant malaria strains, offering insights into their potential as next-generation antimalarials. Due to the limited availability of comprehensive data on 2-Chloro-4-(trifluoromethyl)quinoline, this guide focuses on structurally related and well-studied 4-(trifluoromethyl) and 2,8-bis(trifluoromethyl)quinoline derivatives as representative compounds of this class.

Comparative In Vitro Efficacy

The in vitro antiplasmodial activity of trifluoromethylquinoline derivatives has been evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The following table summarizes the 50% inhibitory concentration (IC50) values for representative compounds compared to standard antimalarial drugs.

Compound/DrugP. falciparum Strain (Resistance Profile)IC50 (nM)Reference Compound IC50 (nM)Citation
4-Aminoquinoline-trifluoromethyltriazoline Derivative 1 3D7 (CQS)4Chloroquine: Not specified in study[1][2]
K1 (CQR)120Chloroquine: Not specified in study[1][2]
4-Aminoquinoline-trifluoromethyltriazoline Derivative 2 3D7 (CQS)20Chloroquine: Not specified in study[1][2]
K1 (CQR)450Chloroquine: Not specified in study[1][2]
2,8-bis(Trifluoromethyl)quinoline Derivative (Compound 129) W2 (CQR)83Chloroquine: 250[3]
Chloroquine Dd2 (CQR)~300-500-[4]
Mefloquine Dd2 (CQR)~30-[5]

Cytotoxicity Profile

Assessing the cytotoxicity of novel compounds against mammalian cell lines is crucial to determine their therapeutic index. The following table presents the 50% growth inhibition (GI50) or cytotoxic concentration (CC50) values for some quinoline derivatives.

CompoundCell LineGI50/CC50 (µM)Citation
4-Aminoquinoline Derivative (Compound 4) MDA-MB-468 (Human Breast Cancer)11.01[6]
MCF-7 (Human Breast Cancer)51.57[6]
Chloroquine MDA-MB-468 (Human Breast Cancer)24.36[6]
MCF-7 (Human Breast Cancer)20.72[6]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) HCT116 (Human Colorectal Carcinoma)0.35[7]
Caco-2 (Human Colorectal Adenocarcinoma)0.54[7]

Mechanism of Action: Inhibition of Heme Polymerization

The primary mechanism of action for quinoline-based antimalarials is the inhibition of hemozoin formation.[8] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin (the "malaria pigment"). Quinoline derivatives are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[8]

Hemozoin_Formation_Inhibition Proposed Mechanism of Action of Quinoline Antimalarials cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity Detoxification Detoxification Hemozoin->Detoxification Quinoline Derivative Quinoline Derivative Quinoline Derivative->Heme Binding

Caption: Inhibition of hemozoin formation by quinoline derivatives.

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-based Assay

This assay quantifies parasite DNA to measure parasite growth inhibition.[9][10]

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium

  • 96-well microplates pre-dosed with test compounds

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

  • SYBR Green I nucleic acid stain

  • Fluorescence plate reader (485 nm excitation, 530 nm emission)

Procedure:

  • Prepare serial dilutions of the test compounds in 96-well plates.

  • Add synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[11]

  • After incubation, add lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.[11]

  • Measure fluorescence intensity using a plate reader.

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration.

SYBR_Green_Workflow SYBR Green I Assay Workflow Start Start Drug_Plating Prepare drug dilutions in 96-well plate Start->Drug_Plating Parasite_Addition Add synchronized P. falciparum culture Drug_Plating->Parasite_Addition Incubation Incubate for 72 hours Parasite_Addition->Incubation Lysis_Staining Add Lysis Buffer with SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Read fluorescence Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate IC50 values Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Heme Polymerization Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[12][13]

Materials:

  • Hematin solution (1 mM in 0.2 M NaOH)

  • Test compounds at various concentrations

  • Glacial acetic acid

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Add hematin solution to each well of a 96-well plate.

  • Add the test compounds at various concentrations.

  • Initiate polymerization by adding glacial acetic acid.

  • Incubate at 37°C for 24 hours.[13]

  • Centrifuge the plate to pellet the β-hematin.

  • Wash the pellet with DMSO to remove unreacted heme.

  • Dissolve the pellet in 0.1 M NaOH.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Efficacy Testing: 4-Day Suppressive Test

This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.[14][15]

Materials:

  • Plasmodium berghei ANKA strain

  • NMRI or BALB/c mice

  • Test compound and vehicle control

  • Giemsa stain

Procedure:

  • Infect mice intravenously or intraperitoneally with P. berghei-infected red blood cells.

  • Administer the test compound orally or via injection daily for four consecutive days, starting on the day of infection.

  • On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate the percentage of suppression of parasitemia compared to the vehicle-treated control group.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method to assess cell viability.[16][17]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[18]

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the GI50/CC50 value.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed mammalian cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 3-4 hours MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate GI50/CC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

References

A Comparative Analysis of Trifluoromethylated Quinolines in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological performance of various trifluoromethylated quinoline derivatives. Supported by experimental data, this document provides a comprehensive overview of their anticancer and antimicrobial activities, details key experimental methodologies, and visualizes relevant biological pathways and workflows.

The quinoline scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and biological activity. This guide focuses on a comparative analysis of trifluoromethylated quinolines, presenting quantitative data from anticancer and antimicrobial assays to inform future research and drug development efforts.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro efficacy of various trifluoromethylated quinoline derivatives against cancer cell lines and bacterial strains. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, allow for a direct comparison of their potency.

Anticancer Activity of Trifluoromethylated Quinolines
CompoundCancer Cell LineIC50 (µM)Reference
Compound 6a (meta-fluoro substitution)MDA-MB-468 (TNBC)4.0[1]
MCF-7 (Breast Cancer)10.5[1]
Compound 6b (para-fluoro substitution)MDA-MB-468 (TNBC)5.0[1]
MCF-7 (Breast Cancer)11.0[1]
Compound 6d (meta,para-difluoro substitution)MDA-MB-468 (TNBC)2.5-5[1]
Compound 6f MDA-MB-468 (TNBC)2.5-5[1]
3,6-disubstituted quinoline 26 MKN45 (Gastric Cancer)0.093[2]
4,6,7-substituted quinoline 27 Various (Leukemia, CNS, Breast)More active than Cabozantinib[2]
4,6,7-substituted quinoline 28 Various (Leukemia, CNS, Breast)More active than Cabozantinib[2]
Quinoline 38 MCF-7 (Breast Cancer)Comparable to positive control[2]

TNBC: Triple-Negative Breast Cancer

Antimicrobial Activity of Trifluoromethylated Quinolines
CompoundBacterial StrainMIC (µg/mL)Reference
Compound 2 (R1=CF3)MRSA3.0[3]
MRSE3.0[3]
VRE3.0[3]
Compound 6 C. difficile1.0[3]
HSN584 S. aureus (MRSA, VRSA)4 - 8[4]
S. epidermidis4 - 16[4]
E. faecium (VRE)4 - 8[4]
HSN739 S. aureus (MRSA, VRSA)4 - 8[4]

MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus; VRSA: Vancomycin-resistant Staphylococcus aureus.

Key Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium

  • Trifluoromethylated quinoline compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat cells with various concentrations of the trifluoromethylated quinoline compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5]

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity

  • Trifluoromethylated quinoline compound stock solution

  • Positive and negative controls

Procedure:

  • Preparation of Dilutions: Prepare serial twofold dilutions of the quinoline compounds in the broth directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial suspension to each well.[6]

  • Incubation: Incubate the plates at 37°C for 16 to 20 hours.[7]

  • Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Signaling Pathways and Experimental Workflows

Visual diagrams of a key signaling pathway and a typical experimental workflow are provided below to further illustrate the biological context and experimental procedures.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Quinoline Trifluoromethylated Quinoline Quinoline->PI3K Inhibition

Caption: PI3K/AKT signaling pathway, a target for anticancer quinolines.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Trifluoromethylated Quinoline Compounds seed_cells->add_compound incubate1 Incubate (e.g., 48h) add_compound->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solvent Add Solubilizing Agent incubate2->add_solvent read_plate Read Absorbance (570nm) add_solvent->read_plate end End read_plate->end

Caption: Experimental workflow for the MTT cell viability assay.

References

Validating 2-Chloro-4-(trifluoromethyl)quinoline: A Comparative Guide for a Promising Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-Chloro-4-(trifluoromethyl)quinoline against established therapeutic agents, supported by experimental data and detailed protocols.

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the quinoline scaffold has consistently demonstrated a broad spectrum of biological activities. This guide focuses on the validation of this compound as a potential lead compound. While direct and extensive biological data for this specific molecule remains limited in publicly available literature, its structural features—a halogenated quinoline core with a trifluoromethyl group—are hallmarks of many successful therapeutic agents. This document provides a comparative analysis of its potential against established drugs in oncology and microbiology, based on the performance of structurally related quinoline derivatives and well-documented alternative compounds.

Quantitative Comparison of Biological Activity

To objectively assess the potential of this compound, its anticipated performance is benchmarked against current therapeutic agents. The following tables summarize the in vitro efficacy of selected anticancer and antimicrobial drugs that serve as a reference for the kind of potency a viable lead compound should exhibit.

Anticancer Activity

The trifluoromethylquinoline moiety is a key pharmacophore in several kinase inhibitors. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for such compounds.[1][2][3] The following table compares the half-maximal inhibitory concentrations (IC50) of established anticancer drugs that target relevant pathways.

Table 1: In Vitro Anticancer Activity (IC50) of Selected Kinase Inhibitors

CompoundTarget(s)Cancer Cell LineIC50 (nM)
This compound Predicted: KinasesData not available in public literatureN/A
BosutinibSrc/AblK562 (Chronic Myeloid Leukemia)~250[4]
CabozantinibVEGFR2, MET, RET, FLT3MV4-11 (Acute Myeloid Leukemia)2.4[5]
Molm-13 (Acute Myeloid Leukemia)2.0[5]
TT (Medullary Thyroid Carcinoma)85[6]
Antimicrobial Activity

Quinolone and fluoroquinolone antibiotics, which share a core structural similarity with quinolines, are mainstays in the treatment of bacterial infections. Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The following table presents the Minimum Inhibitory Concentration (MIC) values for widely used fluoroquinolones against common bacterial pathogens.

Table 2: In Vitro Antimicrobial Activity (MIC) of Selected Fluoroquinolones

CompoundBacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)
This compound Data not available in public literatureN/AN/A
LevofloxacinEnterobacteriaceae≤0.03 - 0.12[9][10]-
Staphylococcus aureus (Oxacillin-susceptible)0.12 - 0.25[9][10]-
Pseudomonas aeruginosa0.5 - 1[9][10]-
CiprofloxacinStaphylococcus aureus (Methicillin-resistant)0.25[11]0.5[11]
Pseudomonas aeruginosa0.51[12]

Note: The antimicrobial potential of this compound is suggested by the broad-spectrum activity of many quinoline derivatives.[13][14] Specific MIC values for this compound need to be determined experimentally.

Experimental Protocols

To facilitate the validation of this compound, detailed protocols for key in vitro assays are provided below.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include appropriate controls (untreated cells and vehicle-treated cells).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)

  • 96-well microtiter plates

  • This compound (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of this compound in the broth directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

To further elucidate the context of this lead compound, the following diagrams illustrate a key signaling pathway often targeted by quinoline-based anticancer agents and the general workflows for the experimental protocols described.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation Quinoline Quinoline-based Inhibitors Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based anticancer agents.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

MIC_Determination_Workflow start Start prepare_dilutions Prepare compound dilutions in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum inoculate Inoculate wells prepare_dilutions->inoculate prepare_inoculum->inoculate incubate Incubate 16-20h inoculate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-4-(trifluoromethyl)quinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-4-(trifluoromethyl)quinoline, a halogenated quinoline derivative. Adherence to these procedural steps is critical for mitigating risks and meeting regulatory standards.

Safety and Hazard Profile

A thorough understanding of the hazards associated with this compound is the foundation of safe handling and disposal. This compound is classified as an acute toxicant if swallowed and causes serious eye irritation.[1][2] The following table summarizes key hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)DangerH301: Toxic if swallowed[1][2]
Serious Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation[1][2]

GHS pictograms are illustrative and sourced from standard representations.

Operational Disposal Plan: A Step-by-Step Protocol

The recommended method for the disposal of this compound, as with other halogenated organic compounds, is through a licensed hazardous waste disposal facility.[3][4] Direct disposal down the drain or in regular trash is strictly prohibited.[3]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including personal protective equipment (PPE), absorbent materials, and glassware, must be treated as hazardous waste.[3]

  • This waste stream should be segregated as halogenated organic waste to prevent dangerous reactions and to streamline the disposal process.

2. Waste Collection and Container Management:

  • Use a dedicated, leak-proof container that is clearly labeled for the collection of this compound waste.[3]

  • The label must prominently display "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • The container should be kept securely closed except when waste is being added.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated SAA at or near the point of generation.

  • Ensure the SAA is located away from incompatible materials, particularly strong oxidizing agents.

4. Preparing for Disposal:

  • Arrange for the collection of the hazardous waste by a licensed disposal company, in consultation with your institution's environmental health and safety (EHS) department.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

5. Decontamination of Laboratory Equipment:

  • Glassware and other equipment that have come into contact with the compound should be decontaminated before reuse.

  • This can be achieved by rinsing with a suitable organic solvent, such as acetone or ethanol. The solvent used for rinsing must also be collected and disposed of as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_generation Waste Generation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_decontamination Equipment Decontamination start Generation of this compound Waste identify_waste Identify as Halogenated Organic Waste start->identify_waste decontaminate_glassware Rinse Equipment with Appropriate Solvent start->decontaminate_glassware segregate_waste Segregate from Non-Halogenated Waste identify_waste->segregate_waste collect_waste Collect in Labeled, Leak-Proof Container segregate_waste->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal provide_sds Provide Safety Data Sheet contact_disposal->provide_sds transport_waste Arrange for Waste Pickup and Transport provide_sds->transport_waste incineration Controlled Incineration at Licensed Facility transport_waste->incineration collect_solvent Collect Rinse Solvent as Hazardous Waste decontaminate_glassware->collect_solvent collect_solvent->collect_waste

Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.